Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYPUYQFPFOKS-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Challenging Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS), particularly in the production of peptides prone to aggregation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. By incorporating a dimethylated pseudoproline moiety, this reagent disrupts the formation of secondary structures in the growing peptide chain, thereby enhancing solubility, improving coupling efficiency, and ultimately enabling the successful synthesis of "difficult" peptide sequences that are otherwise inaccessible with standard methodologies. This document serves as a vital resource for researchers engaged in peptide chemistry, drug discovery, and the development of peptide-based therapeutics.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy has become the cornerstone of modern peptide chemistry. However, a significant challenge remains in the synthesis of "difficult sequences"—peptides that are rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets on the solid support. This aggregation can lead to incomplete reactions, low yields, and purification difficulties.
This compound is a rationally designed solution to this problem. It is a dipeptide building block where the serine residue is temporarily modified to form a dimethylated pseudoproline (an oxazolidine (B1195125) ring). This structural modification introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[1] The protecting groups, Fluorenylmethoxycarbonyl (Fmoc) on the tyrosine's N-terminus and tert-butyl (tBu) on its side chain, are compatible with standard SPPS chemistry. The pseudoproline ring itself is stable during the synthesis cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1]
Chemical and Physical Properties
This compound is a white to off-white powder. Its key properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value |
| Synonym | Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH |
| CAS Number | 878797-09-2 |
| Molecular Formula | C₃₄H₃₈N₂O₇ |
| Molecular Weight | 586.68 g/mol |
| Purity (HPLC) | ≥98% |
| Appearance | White to off-white powder |
| Storage Temperature | ≤ -4°C |
| Solubility | Soluble in DMF and NMP |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action in SPPS
The primary function of this compound is to mitigate peptide chain aggregation during synthesis. The incorporation of the pseudoproline dipeptide disrupts the formation of secondary structures through a conformational "kink" in the peptide backbone, which favors a cis-amide bond over the typical trans-amide bond.[1] This disruption prevents the alignment of peptide chains into β-sheets, a major cause of aggregation. By preventing aggregation, the growing peptide-resin complex remains well-solvated, allowing for efficient diffusion of reagents and leading to higher coupling efficiencies and purer final products.[1]
Experimental Protocols
The use of this compound is integrated into standard Fmoc-SPPS workflows. Below is a representative protocol for manual solid-phase peptide synthesis. This protocol is based on the successful synthesis of the "difficult" Asn(15) analog of the WW domain FBP28, which utilizes pseudoproline dipeptides to overcome aggregation.[2]
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amide)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Amino Acids: Fmoc-protected amino acids
-
Dipeptide: this compound
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solution: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation/Washing: Cold diethyl ether
Synthesis Cycle
The following steps are repeated for each amino acid coupling cycle.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times), followed by DMF (3-5 times).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tBu and pseudoproline protecting groups, regenerating the native serine residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Analysis
The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
Applications
This compound is particularly valuable in the synthesis of:
-
Long Peptides (>30 amino acids): Where the risk of aggregation increases with chain length.
-
Hydrophobic Peptides: Such as transmembrane domains or amyloidogenic sequences.
-
Cyclic Peptides: The induced turn can facilitate cyclization.
-
Peptide-based Drugs: Ensuring high purity and yield is critical for therapeutic applications.[3]
Conclusion
This compound is an indispensable tool in modern peptide synthesis. Its ability to disrupt peptide aggregation by introducing a temporary conformational kink in the backbone allows for the successful synthesis of challenging peptide sequences with improved yields and purity. For researchers in drug development and peptide chemistry, understanding and utilizing this advanced building block is key to overcoming the limitations of standard SPPS and accessing a wider range of complex peptide targets.
References
A Technical Guide to Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that has become an indispensable tool in modern solid-phase peptide synthesis (SPPS). Its unique pseudoproline structure effectively disrupts secondary structure formation in growing peptide chains, mitigating the aggregation issues that frequently plague the synthesis of "difficult" sequences. This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed methodologies associated with this compound, with a particular focus on its role in the synthesis of therapeutically relevant peptides such as GLP-1 receptor agonists and the amyloid-beta peptide.
Core Compound Data
This compound is a white to off-white powder utilized as a building block in peptide synthesis.[1] Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Source |
| CAS Number | 878797-09-2 | [2] |
| Molecular Formula | C₃₄H₃₈N₂O₇ | [2] |
| Molecular Weight | 586.7 g/mol | [2] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Appearance | White to off-white powder | [1] |
| Storage | Store at ≤ -4 °C | [1] |
Synonyms:
-
Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH[2]
-
(S)-3-[Na-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosinyl]-2,2-dimethyloxazolidine-4-carboxylic acid[1]
Mechanism of Action in SPPS
During solid-phase peptide synthesis, growing peptide chains, particularly those with hydrophobic residues, have a tendency to aggregate on the solid support. This aggregation, often driven by the formation of intermolecular β-sheets, can hinder the access of reagents to the N-terminus of the peptide, leading to incomplete coupling and deprotection steps. The result is a lower yield and purity of the final peptide product.
This compound is designed to overcome this challenge. The incorporation of the pseudoproline (Psi(Me,Me)pro) moiety, an oxazolidine (B1195125) ring formed from the serine residue, introduces a "kink" in the peptide backbone. This conformational constraint disrupts the hydrogen bonding patterns necessary for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide-resin complex.[2] The protecting groups, Fmoc on the N-terminus and t-butyl (tBu) on the tyrosine side chain, are compatible with standard Fmoc-based SPPS chemistry. The pseudoproline ring is stable during the synthesis but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin, regenerating the native serine residue.[2]
References
In-Depth Technical Guide: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block integral to modern solid-phase peptide synthesis (SPPS), particularly in the creation of complex and "difficult" peptide sequences. Its strategic application addresses the common challenge of peptide aggregation during synthesis, thereby enhancing yield and purity. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its relevance in the context of cellular signaling pathways.
Core Molecular Data
The molecular integrity of this compound is fundamental to its application. The table below summarizes the key quantitative data for the dipeptide and its constituent protected amino acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.53[1][2][3] |
| Fmoc-Ser(Psi(Me,Me)pro)-OH | C₂₁H₂₁NO₅ | 367.40 |
| This compound | C₃₄H₃₈N₂O₇ | 586.68 [4] |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the coupling of the protected tyrosine to the serine derivative, followed by the formation of the pseudoproline ring.
Synthesis of Fmoc-Tyr(tBu)-Ser-OH Dipeptide
-
Activation of Fmoc-Tyr(tBu)-OH: Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1 equivalent) and an organic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: In a separate vessel, dissolve H-Ser-OH (1.2 equivalents) in a basic aqueous solution (e.g., 10% sodium carbonate) or a suitable organic solvent with a non-nucleophilic base. Slowly add the activated Fmoc-Tyr(tBu)-OH solution to the serine solution.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-Tyr(tBu)-Ser-OH.
Formation of the Pseudoproline Ring
-
Cyclization Reaction: Suspend the crude Fmoc-Tyr(tBu)-Ser-OH in a non-polar solvent such as dichloromethane (B109758) (DCM) or acetone. Add 2,2-dimethoxypropane (B42991) (an excess, e.g., 5-10 equivalents) and a catalytic amount of a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Reaction Completion and Purification: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC. Quench the reaction with a mild base (e.g., a few drops of triethylamine). Remove the solvent under reduced pressure. The resulting crude product, this compound, can then be purified by flash column chromatography on silica (B1680970) gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of this dipeptide lies in its ability to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of peptide aggregation on the solid support during SPPS. The pseudoproline moiety introduces a "kink" in the peptide backbone, which hinders inter-chain hydrogen bonding.
General SPPS Protocol using this compound
-
Resin Preparation: Start with a resin-bound amino acid or peptide. Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group from the resin-bound peptide.
-
Coupling of the Dipeptide: Activate this compound using a standard coupling reagent (e.g., HATU/DIPEA or DIC/Oxyma) in DMF. Add the activated dipeptide solution to the deprotected resin and allow the coupling reaction to proceed.
-
Chain Elongation: After the coupling is complete, wash the resin. Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids to elongate the peptide chain.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This step cleaves the peptide from the resin and simultaneously removes the tBu protecting group from the tyrosine side chain and opens the pseudoproline ring to regenerate the native serine residue.
Signaling Pathway Context: Tyrosine Phosphorylation
The Tyr-Ser motif is a common site for post-translational modifications, particularly phosphorylation, which is a critical mechanism in cellular signaling. Tyrosine phosphorylation is a key event in signal transduction pathways that regulate cell growth, differentiation, and metabolism. These pathways are often initiated by Receptor Tyrosine Kinases (RTKs). While this compound is a synthetic tool, the native dipeptide it represents is relevant to these fundamental biological processes.
References
The Role of Ψ(Me,Me)pro in Disrupting Peptide Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aggregation, particularly the formation of amyloid fibrils rich in β-sheet structures, is a hallmark of numerous debilitating diseases, including Alzheimer's disease. The disruption of this aggregation process is a key therapeutic strategy. This technical guide explores the role and mechanism of Ψ(Me,Me)pro, a pseudoproline dipeptide derivative, as a potent disruptor of peptide aggregation. While extensively utilized to mitigate aggregation during solid-phase peptide synthesis, the principles underlying its function are directly applicable to the inhibition of amyloidogenesis. This document provides a detailed overview of its mechanism of action, comprehensive experimental protocols for evaluating its efficacy, and a framework for its application in research and drug development.
Introduction: The Challenge of Peptide Aggregation
The misfolding and subsequent aggregation of peptides into insoluble fibrils is a central pathological event in a range of amyloid diseases. These aggregates, characterized by a high content of cross-β-sheet structures, are often cytotoxic and implicated in tissue damage and organ dysfunction. The hydrophobic nature of amyloidogenic peptides, such as amyloid-beta (Aβ), makes them prone to self-assembly in aqueous environments, posing significant challenges for both therapeutic intervention and in vitro synthesis.
Ψ(Me,Me)pro: A Tool for Conformational Disruption
Pseudoproline dipeptides, such as Ψ(Me,Me)pro (psi-methionine-methionine-proline), are synthetic dipeptide building blocks derived from serine, threonine, or cysteine residues.[1] They are designed to mimic the conformational properties of proline.[1] The defining feature of Ψ(Me,Me)pro and other pseudoprolines is the formation of an oxazolidine (B1195125) or thiazolidine (B150603) ring, which introduces a "kink" into the peptide backbone.[1] This structural perturbation disrupts the planarity of the peptide chain, sterically hindering the formation of the intermolecular hydrogen bonds that are essential for the assembly of β-sheets.[1][2]
While the primary and well-documented application of Ψ(Me,Me)pro is in solid-phase peptide synthesis (SPPS) to prevent on-resin aggregation and improve yields of "difficult" sequences like Aβ and human Islet Amyloid Polypeptide (hIAPP), its fundamental mechanism of action—the disruption of β-sheet formation—makes it a valuable tool and lead structure for the development of therapeutic aggregation inhibitors.[1][3]
Mechanism of Action
The core function of Ψ(Me,Me)pro in disrupting peptide aggregation can be attributed to the following:
-
Induction of a Backbone "Kink": The cyclic nature of the pseudoproline ring forces a bend in the peptide backbone, similar to that induced by a natural proline residue.[1]
-
Disruption of β-Sheet Formation: This "kink" is incompatible with the extended conformation required for peptides to align and form the characteristic cross-β structure of amyloid fibrils.[1]
-
Enhanced Solubility: By preventing aggregation, the incorporation of Ψ(Me,Me)pro can increase the solubility of the peptide chain.[1]
Quantifying the Inhibitory Effect of Ψ(Me,Me)pro
While the qualitative mechanism of Ψ(Me,Me)pro is well-understood in the context of peptide synthesis, specific quantitative data on its efficacy as a therapeutic inhibitor of amyloid-beta aggregation in solution (e.g., IC50 or EC50 values) is not widely available in the public domain based on current literature searches. However, the following table outlines the types of quantitative data that would be generated using the experimental protocols described in this guide to evaluate the inhibitory potential of Ψ(Me,Me)pro or similar compounds.
Table 1: Representative Quantitative Data for a Putative Aβ Aggregation Inhibitor
| Parameter | Description | Representative Value | Experimental Assay |
| IC50 | The concentration of the inhibitor required to reduce the final amyloid fibril formation by 50%. | e.g., 10 µM | Thioflavin T (ThT) Assay |
| Lag Time Extension | The increase in the duration of the lag phase of aggregation in the presence of the inhibitor. | e.g., 5 hours | Thioflavin T (ThT) Assay |
| Reduction in β-Sheet Content | The percentage decrease in β-sheet secondary structure in the presence of the inhibitor. | e.g., 40% | Circular Dichroism (CD) Spectroscopy |
| Alteration in Fibril Morphology | Qualitative and quantitative changes in the structure of amyloid fibrils observed in the presence of the inhibitor. | e.g., Shorter, less defined fibrils | Transmission Electron Microscopy (TEM) |
Experimental Protocols for Assessing Aggregation Inhibition
To quantitatively assess the efficacy of Ψ(Me,Me)pro or other potential inhibitors of peptide aggregation, a combination of biophysical and imaging techniques is employed.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for quantifying the formation of amyloid fibrils in real-time.[4][5] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[5]
Principle: The increase in fluorescence intensity is directly proportional to the amount of amyloid fibrils formed, allowing for the kinetic analysis of aggregation, including the lag phase, elongation phase, and plateau.
Methodology:
-
Preparation of Aβ Peptide Solution:
-
Synthesize or purchase high-purity Aβ peptide (e.g., Aβ42).
-
To ensure a monomeric starting state, dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP), then lyophilize to remove the solvent.
-
Reconstitute the peptide in a suitable buffer (e.g., 10 mM NaOH) and dilute to the final working concentration in a buffer such as phosphate-buffered saline (PBS), pH 7.4.[5]
-
-
Preparation of ThT Stock Solution:
-
Dissolve Thioflavin T in buffer (e.g., PBS) to a stock concentration of 1-2 mM.
-
Filter the solution through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine the Aβ peptide solution, the inhibitor (Ψ(Me,Me)pro) at various concentrations, and the ThT solution (final concentration typically 10-20 µM).[5]
-
Include control wells with Aβ alone and buffer with ThT alone.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Incubate the plate in a fluorescence plate reader at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation curves.
-
Determine the lag time and the final fluorescence intensity for each condition.
-
Calculate the percentage of inhibition by comparing the final fluorescence of samples with the inhibitor to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of amyloid fibrils and to observe how they are affected by the presence of an inhibitor.
Methodology:
-
Sample Preparation:
-
Incubate Aβ peptide with and without the inhibitor under conditions that promote aggregation (as in the ThT assay).
-
Take aliquots at different time points (e.g., during the lag phase, elongation phase, and plateau).
-
-
Grid Preparation and Staining:
-
Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grids using a transmission electron microscope at various magnifications.
-
-
Analysis:
-
Compare the morphology of the aggregates formed in the presence and absence of the inhibitor. Look for differences in fibril length, width, and overall structure.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. It can be used to monitor the conformational changes that occur during aggregation, specifically the transition from a random coil or α-helical structure to a β-sheet structure.
Methodology:
-
Sample Preparation:
-
Prepare samples of Aβ with and without the inhibitor in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.
-
The peptide concentration is typically in the range of 10-50 µM.
-
-
Data Acquisition:
-
Use a CD spectrometer to scan the samples in the far-UV range (typically 190-260 nm) at different time points during the aggregation process.
-
Maintain a constant temperature (e.g., 37°C) using a Peltier temperature controller.
-
-
Data Analysis:
-
Analyze the CD spectra to determine the percentage of α-helix, β-sheet, and random coil structures.
-
A characteristic negative peak around 218 nm is indicative of β-sheet formation.
-
Compare the changes in secondary structure over time for samples with and without the inhibitor.
-
Visualizing the Role of Ψ(Me,Me)pro
Mechanism of Action
Caption: Mechanism of Ψ(Me,Me)pro in disrupting β-sheet formation.
Experimental Workflow for Aggregation Inhibition Studies
Caption: Workflow for evaluating peptide aggregation inhibitors.
Logical Framework for Ψ(Me,Me)pro Application
Caption: Logical framework for using Ψ(Me,Me)pro as an aggregation inhibitor.
Conclusion and Future Directions
Ψ(Me,Me)pro and other pseudoproline dipeptides represent a powerful class of tools for disrupting peptide aggregation. Their well-defined mechanism of action, centered on the introduction of a conformational "kink" that prevents β-sheet formation, makes them invaluable in both the synthesis of aggregation-prone peptides and as a foundational concept for the design of novel therapeutic agents against amyloid diseases.
Future research should focus on systematically quantifying the inhibitory effects of various pseudoproline dipeptides on the aggregation of clinically relevant peptides like Aβ and α-synuclein. Such studies, employing the standardized protocols outlined in this guide, will be crucial for translating the success of pseudoprolines in chemical synthesis into the development of effective drugs for the treatment of amyloid-related disorders. Furthermore, understanding the impact of the specific side chains of the pseudoproline dipeptide on inhibitory activity will enable the rational design of next-generation aggregation inhibitors with enhanced potency and specificity.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Fmoc solid-phase peptide synthesis
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, chemical strategies, detailed experimental protocols, and common challenges associated with this powerful technique.
Introduction to Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, enables the stepwise assembly of amino acids into a peptide chain anchored to an insoluble solid support, or resin.[1] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process.[1]
While the original methodology was based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach has become the method of choice for most applications.[1] The key advantage of Fmoc chemistry lies in its use of milder reaction conditions. The Nα-Fmoc protecting group is removed by a weak base (piperidine), while the final cleavage from the resin and removal of side-chain protecting groups are accomplished with a moderately strong acid (trifluoroacetic acid, TFA).[2] This orthogonality is particularly beneficial for synthesizing modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh hydrofluoric acid (HF) conditions required in Boc-SPPS.[2][3]
Core Principles of the Fmoc/tBu Strategy
The success of Fmoc SPPS hinges on a system of orthogonal protecting groups and a solid, insoluble support.
-
Solid Support (Resin): The synthesis begins on a porous polymer bead (e.g., polystyrene cross-linked with divinylbenzene). The choice of resin and its associated linker determines the C-terminal functionality of the final peptide.[4]
-
Temporary Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. This prevents unwanted polymerization during the activation of the carboxyl group.[5] The Fmoc group is cleaved at the beginning of each cycle.[6]
-
Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the amine of Lysine, the carboxylic acid of Aspartic Acid) are protected by acid-labile groups, typically derived from tert-butyl (tBu). These groups remain intact throughout the synthesis cycles and are only removed during the final cleavage step.[1]
The entire process can be visualized as a series of repeating cycles, each adding one amino acid to the growing peptide chain.
The Iterative Fmoc SPPS Cycle
Chain elongation is achieved by the repetition of a four-step cycle for each amino acid to be incorporated. The efficiency of each step is critical, as incomplete reactions lead to impurity formation.
-
Fmoc Deprotection: The cycle begins with the removal of the Nα-Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) for several minutes.[4] The mechanism involves a base-catalyzed β-elimination, which releases the free amine and generates dibenzofulvene (DBF). The excess piperidine acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[6][7]
-
Washing: Following deprotection, the resin is thoroughly washed to remove the piperidine and the DBF-piperidine adduct. DMF is the most common solvent for this step.[4]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is added. Its carboxylic acid group must first be activated to facilitate the formation of a peptide (amide) bond with the newly freed N-terminal amine of the peptide chain. This activation is commonly performed using coupling reagents such as HBTU, HCTU, or a carbodiimide (B86325) like DIC in the presence of an additive like Oxyma.[8] The reaction is typically carried out for 1-2 hours.[5]
-
Washing: A final wash step removes any unreacted amino acid and coupling byproducts, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.[4]
Reagents and Materials
The quality and choice of reagents are paramount to a successful synthesis.
Solid Supports (Resins)
The resin provides the solid-phase anchor for the synthesis. The choice of linker attached to the polymer bead dictates the C-terminal functionality of the cleaved peptide.
| Resin Name | Linker Type | Final C-Terminus | Acid Sensitivity | Typical Use |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | High (TFA) | Standard synthesis of peptide acids.[4] |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Very High (e.g., 1% TFA) | Synthesis of fully protected peptide fragments; helps suppress diketopiperazine formation.[4][9] |
| Rink Amide Resin | Rink (Fmoc-protected amine) | Amide | High (TFA) | Standard synthesis of peptide amides.[4] |
| Sieber Amide Resin | Xanthenyl | Amide | Very High | Synthesis of protected peptide amides.[10] |
Solvents and Reagents
| Reagent/Solvent | Abbreviation | Purpose & Key Considerations |
| N,N-Dimethylformamide | DMF | The primary solvent for washing, deprotection, and coupling. Must be high purity and amine-free, as dimethylamine (B145610) impurities can cause premature Fmoc removal.[11] |
| N-Methyl-2-pyrrolidone | NMP | An alternative to DMF, sometimes better at solvating and preventing aggregation.[11] |
| Dichloromethane | DCM | Primarily used for resin swelling and loading the first amino acid, especially on trityl resins.[11] |
| Piperidine | - | A secondary amine base used (typically at 20% in DMF) to remove the Fmoc protecting group.[12] |
| Trifluoroacetic Acid | TFA | A strong acid used in high concentration (e.g., 95%) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[2][12] |
Coupling Reagents
These reagents facilitate peptide bond formation by activating the C-terminal carboxylic acid of the incoming amino acid.
| Reagent Name | Abbreviation | Class | Key Features |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Efficient but produces a carcinogenic byproduct (HMPA). |
| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Highly popular, efficient, and fast-acting.[13] |
| (1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU | Aminium/Uronium Salt | Similar to HBTU but often faster and with better racemization suppression.[8] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | A cost-effective activator, almost always used with an additive like HOBt or Oxyma to suppress side reactions and reduce racemization.[13] |
| Ethyl cyano(hydroxyimino)acetate | Oxyma Pure | Additive | A modern, non-explosive alternative to HOBt, used with carbodiimides. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium Salt | A third-generation coupling reagent with superior racemization suppression, especially for sensitive residues.[8] |
Final Cleavage and Peptide Isolation
Once the desired sequence is assembled, the peptide must be cleaved from the solid support and its side-chain protecting groups removed.
This is typically achieved in a single step using a "cleavage cocktail" consisting of a strong acid (TFA) and a mixture of scavengers.[14] Scavengers are critical for quenching the highly reactive cationic species (e.g., t-butyl cations) that are generated as the protecting groups are cleaved. Without scavengers, these cations can irreversibly re-attach to sensitive amino acid side chains like Tryptophan, Methionine, or Cysteine.[15]
Common Cleavage Cocktails
The composition of the cocktail depends on the amino acids present in the peptide sequence.
| Cocktail Name | Composition | Target Residues & Use Case |
| Reagent K | TFA / Water / Phenol (B47542) / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pmc/Pbf). |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences containing multiple Arg, Cys, Met, or Trp residues.[10] |
| Standard | TFA / TIS / Water (95:2.5:2.5) | A common, effective cocktail for peptides without highly sensitive residues. TIS (Triisopropylsilane) is an excellent cation scavenger.[14][16] |
| Trp(Boc) Cleavage | TFA / EDT / TIS (94:5:1) | The Boc group on Trp requires EDT for efficient removal. |
After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and dried.[14]
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol scale)
-
Resin Preparation: Place peptide-resin from the previous cycle in a 10 mL SPPS reaction vessel.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate with nitrogen bubbling for 3 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 7 minutes. Drain.
-
-
Washing:
-
Wash the resin with DMF (5 x 5 mL).
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-AA-OH (0.4 mmol, 4 eq), HCTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).
-
Immediately add the activation mixture to the resin.
-
Agitate with nitrogen bubbling for 45-60 minutes. Drain.
-
-
Final Washing:
-
Wash the resin with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
The resin is now ready for the next cycle or for final cleavage.
-
Protocol 2: Monitoring with the Kaiser Test
The Kaiser test detects free primary amines and is used to confirm the completion of both deprotection and coupling steps.
-
Collect a few beads of resin and wash them with ethanol.
-
Add 2-3 drops of each of the three Kaiser reagents (potassium cyanide in pyridine, ninhydrin (B49086) in ethanol, phenol in ethanol).
-
Heat at 100°C for 5 minutes.
-
Results:
Protocol 3: Standard Cleavage & Isolation (0.1 mmol scale)
-
Preparation: Place the dried peptide-resin in a 15 mL reaction vessel.
-
Cleavage:
-
Add 5 mL of a freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling.[14]
-
-
Isolation:
-
Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the TFA filtrate.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the TFA filtrate dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.
-
-
Collection & Washing:
-
Centrifuge the tube at 3000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the pellet in 30 mL of fresh cold ether and repeat the centrifugation. Perform this wash step three times.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Common Side Reactions and Mitigation
Despite the robustness of Fmoc-SPPS, several sequence-dependent side reactions can occur, reducing the purity and yield of the final product.
| Side Reaction | Description | Cause & Prone Sequences | Mitigation Strategy |
| Aspartimide Formation | The peptide backbone cyclizes at an Aspartic Acid (Asp) residue, forming a succinimide (B58015) ring. This can then reopen to form β-aspartyl peptides or add piperidine.[3] | Base-catalyzed reaction during piperidine treatment. Sequences containing -Asp-Gly-, -Asp-Ser-, and -Asp-Asn- are particularly susceptible. | Add 1M Oxyma to the deprotection solution to lower the pH.[3] Use sterically hindered side-chain protecting groups on Asp (e.g., OMpe, OEdp). |
| Diketopiperazine (DKP) Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7] | Occurs after deprotection of the second amino acid. Proline and Glycine in either of the first two positions greatly increase the risk.[9] | Use 2-chlorotrityl resin, whose steric bulk hinders the cyclization.[9] Couple the first two amino acids as a pre-formed dipeptide unit. |
| Racemization | Loss of stereochemical integrity (L- to D-amino acid) at the α-carbon. | Can occur during the activation step, especially with Histidine and Cysteine. Base (e.g., DIPEA) and high temperatures can exacerbate the issue.[13] | Use racemization-suppressing coupling reagents (e.g., COMU). For Cys, use pre-formed symmetrical anhydrides or DIPCDI/Oxyma activation.[13] |
| Aggregation | The growing peptide chain, while still protected and attached to the resin, can fold and form intermolecular hydrogen bonds, leading to poor solvation and incomplete reactions.[9] | Common in long or hydrophobic sequences. | Switch solvent from DMF to NMP. Add chaotropic salts (e.g., LiCl) or DMSO. Perform couplings at elevated temperatures (microwave synthesis).[9] |
Quantitative Data in SPPS
Stepwise vs. Overall Yield
The final yield of a peptide is a product of the efficiency of every single coupling and deprotection step. Even a small drop in stepwise efficiency has a dramatic impact on the final yield of a long peptide.
| Stepwise Coupling Efficiency | Theoretical Overall Yield of a 10-mer | Theoretical Overall Yield of a 30-mer |
| 99.9% | (0.999)^9 = 99.1% | (0.999)^29 = 97.1% |
| 99.5% | (0.995)^9 = 95.6% | (0.995)^29 = 86.4% |
| 99.0% | (0.99)^9 = 91.4% | (0.99)^29 = 74.7% |
| 97.0% | (0.97)^9 = 76.0% | (0.97)^29 = 41.2% |
Note: Table assumes 100% efficiency in all other steps for illustrative purposes.
This data underscores the necessity of using optimized protocols and high-quality reagents to ensure each coupling reaction proceeds to >99.5% completion.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in both academic research and the pharmaceutical industry. Its reliance on milder chemistry compared to the Boc/Bzl strategy has broadened its applicability to a vast range of complex and modified peptides. A thorough understanding of the core principles, reaction mechanisms, potential side reactions, and optimization strategies is crucial for any scientist aiming to successfully synthesize high-quality peptides for their research and development endeavors.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. mesalabs.com [mesalabs.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Synthesis of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Peptide Aggregation
For Immediate Release
This technical guide provides an in-depth exploration of the chemical synthesis and application of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide critical for the successful solid-phase peptide synthesis (SPPS) of challenging, aggregation-prone peptide sequences. Addressed to researchers, scientists, and professionals in the field of drug development, this document details the synthetic protocol, presents quantitative data on its efficacy, and illustrates its role in SPPS workflows.
Introduction
In the realm of peptide synthesis, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" presents a significant hurdle.[1] These sequences, often rich in hydrophobic residues, are prone to forming secondary structures like β-sheets on the solid support. This leads to inter-chain aggregation and intra-chain folding, which in turn causes poor solvation, incomplete reactions, and ultimately, low purity and yield of the target peptide.[1][2]
To circumvent these issues, pseudoproline dipeptides were introduced as a powerful tool.[2] this compound is a prime example of such a dipeptide. It incorporates a dimethylated pseudoproline (Ψ(Me,Me)pro) moiety derived from the serine residue.[1] This modification introduces a temporary "kink" in the peptide backbone, effectively disrupting the hydrogen bonding patterns necessary for β-sheet formation.[2][3] The oxazolidine (B1195125) ring of the pseudoproline is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, restoring the native serine residue.[3]
This guide will now delve into the specifics of synthesizing this valuable dipeptide, its impact on peptide purity and yield, and its integration into standard SPPS protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. First, the linear dipeptide, Fmoc-Tyr(tBu)-Ser-OH, is synthesized. Subsequently, the pseudoproline ring is formed by reacting the serine residue with a ketone or an acetone (B3395972) equivalent. The direct coupling of an amino acid to a pre-formed pseudoproline residue is often inefficient due to the sterically hindered nature of the oxazolidine ring system.[4][5] Therefore, the pre-formation of the dipeptide is the preferred method.
Experimental Protocol:
Step 1: Synthesis of the Linear Dipeptide (Fmoc-Tyr(tBu)-Ser-OH)
This step is carried out using standard solution-phase peptide coupling methods.
-
Activation of Fmoc-Tyr(tBu)-OH:
-
Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) and a coupling agent such as HOBt (1 equivalent) in a suitable solvent like DMF.
-
Add a carbodiimide, for instance, DCC (1 equivalent), to the solution and stir for 15-20 minutes at room temperature to form the active ester.
-
Filter off the urea (B33335) byproduct.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve H-Ser-OH (1 equivalent) in an appropriate solvent.
-
Add the activated Fmoc-Tyr(tBu)-OH solution to the serine solution.
-
Allow the reaction to proceed for several hours at room temperature, monitoring completion by a suitable method like TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, acidify the reaction mixture with a weak acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to obtain the pure linear dipeptide.
-
Step 2: Formation of the Pseudoproline Ring
This step involves the acid-catalyzed reaction of the serine hydroxyl and amino groups with an acetone source.
-
Reaction Setup:
-
Suspend the purified Fmoc-Tyr(tBu)-Ser-OH (1 equivalent) in a dry, inert solvent such as THF.[6]
-
Add 2,2-dimethoxypropane (B42991) (5 equivalents), which serves as an acetone source.[6]
-
Add a catalytic amount of an acid catalyst, for example, pyridinium (B92312) p-toluenesulfonate (PPTS) (0.2 equivalents).[6]
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress with TLC or HPLC.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with 5% aqueous HCl.[6]
-
Extract the product with ethyl acetate.[6]
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to yield the final product, this compound.[6]
-
Quantitative Data on Efficacy
The incorporation of pseudoproline dipeptides has been shown to significantly improve the outcomes of synthesizing "difficult" peptides. Below is a summary of comparative data illustrating these benefits.
| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Model Peptide 1 | Standard Fmoc-SPPS | Very Poor | Low | [7] |
| Model Peptide 1 | With Pseudoproline Dipeptide | High | Significantly Improved | [7] |
| Human Amylin (hAmylin) | Standard Fmoc-SPPS | Traces of product | Near zero | [2] |
| Human Amylin (hAmylin) | With Pseudoproline Dipeptide | High | High | [2] |
| PADRE Epitope | Standard Rink Amide Resin (0.4 mmole/g) | - | 45% (Elongation Yield) | [8] |
| PADRE Epitope | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | - | 87% (Elongation Yield) | [8] |
Note: Specific numerical values for "very poor" and "low" were not provided in the source material, but the qualitative improvement was emphasized.
Visualization of SPPS Workflow
The following diagrams illustrate the logical flow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.
Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.
The diagram below details the chemical transformations occurring during the coupling and final cleavage steps.
Caption: Chemical transformation during coupling and cleavage.
Conclusion
This compound is an indispensable tool in modern peptide chemistry.[1] Its strategic application allows for the efficient synthesis of peptides that would otherwise be challenging or impossible to produce using standard SPPS protocols.[9] By temporarily inducing a conformational kink in the peptide backbone, it effectively mitigates aggregation and enhances solvation, leading to higher coupling efficiencies and purer final products.[1][2] The detailed synthetic protocol and workflow illustrations provided in this guide offer researchers a comprehensive resource for leveraging this powerful building block in their peptide synthesis endeavors.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. researchgate.net [researchgate.net]
- 5. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function and Application of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[][2] Its widespread adoption is due to its unique chemical properties, particularly its base-lability, which allows for a mild and highly selective deprotection strategy.[3][4] This "orthogonal" approach, where the Nα-amino group protection (Fmoc) and side-chain protections (typically acid-labile) can be removed under distinct chemical conditions, is a significant advantage over older methods like the Boc/Bzl strategy, which relies on harsh acidic conditions for iterative deprotection.[4][5][6]
This guide provides an in-depth examination of the Fmoc group's function, the chemical mechanisms governing its use, standard experimental protocols, and quantitative data relevant to the SPPS workflow.
Core Principles of the Fmoc Protecting Group
The primary function of the Fmoc group is to temporarily block the Nα-amine of an amino acid.[7] This prevents self-polymerization and ensures that during the coupling step, the amino acid's carboxyl group correctly forms a peptide bond with the free amine of the growing peptide chain, which is anchored to a solid resin support.[8][9]
Key Chemical Properties:
-
Base-Lability: The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][7]
-
Acid-Stability: Its stability to acid is crucial for orthogonality. It remains intact during the final cleavage step, where strong acids like trifluoroacetic acid (TFA) are used to remove side-chain protecting groups (e.g., tBu, Trt, Pbf) and release the completed peptide from the resin.[8][10]
-
UV-Absorbance: The fluorenyl group is a strong chromophore, a property that is exploited for real-time, non-invasive monitoring of the deprotection step.[3][11]
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[2][12] The entire process can be automated, which is a major advantage for producing high-purity peptides efficiently.[]
The four main stages of a single cycle are:
-
Deprotection: The resin-bound peptide is treated with a basic solution (e.g., 20% piperidine in DMF) to remove the Nα-Fmoc group from the terminal amino acid, exposing a free primary or secondary amine.[7][13]
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the cleaved Fmoc-adduct.[12]
-
Coupling: The next Fmoc-protected amino acid is "activated" (typically with a carbodiimide (B86325) or a phosphonium/uronium salt like HBTU) and added to the resin, where its activated carboxyl group reacts with the newly exposed amine to form a peptide bond.[10]
-
Washing: A final wash removes excess reagents and byproducts, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.[12]
This cycle is repeated until the desired peptide sequence is assembled.
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group is a classic example of a base-induced β-elimination reaction (E1cB mechanism).[14]
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system.[8][15]
-
β-Elimination: This abstraction creates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then collapses, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide and the free amine of the peptide.[8][15][16]
-
Scavenging: The highly reactive DBF electrophile is immediately trapped by the excess piperidine in the solution. This forms a stable DBF-piperidine adduct, which prevents DBF from reacting irreversibly with the newly liberated peptide amine.[8][17]
Quantitative Data and Reaction Parameters
The efficiency and success of Fmoc-SPPS rely on carefully controlled reaction conditions. The following tables summarize key quantitative parameters.
Table 1: Standard Reagents and Conditions for Fmoc-SPPS
| Step | Reagent/Condition | Typical Concentration/Time | Purpose |
|---|---|---|---|
| Resin Swelling | Dichloromethane (DCM) or DMF | 30-60 minutes | To allow reagents to penetrate the polymer matrix.[13] |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | To remove the Nα-Fmoc protecting group.[3] |
| Deprotection Time | 2 x treatments of 3-10 min | Ensures complete removal of the Fmoc group.[10] | |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | To drive the coupling reaction to completion.[18] |
| Coupling Agent (e.g., HBTU, HATU) | 3-5 equivalents | To activate the carboxylic acid for amide bond formation.[] | |
| Base (e.g., DIPEA, Collidine) | 6-10 equivalents | To maintain basic conditions for coupling.[13] | |
| Coupling Time | 30-120 minutes | Varies depending on the amino acids being coupled. | |
| Final Cleavage | Trifluoroacetic Acid (TFA) Cocktail | 95% TFA, with scavengers | To cleave the peptide from the resin and remove side-chain protecting groups. |
| | Cleavage Time | 2-4 hours | Ensures complete deprotection and cleavage.[20] |
Table 2: UV Monitoring of Fmoc Deprotection
| Species | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Application |
|---|---|---|---|
| DBF-Piperidine Adduct | ~7,800 - 8,500 M⁻¹cm⁻¹ | ~301 nm | Quantitative measurement of Fmoc cleavage.[11][21] |
| Dibenzofulvene (DBF) | Not typically measured directly | ~289-301 nm | Intermediate product of deprotection.[22] |
The concentration of the released DBF-piperidine adduct, measured by its absorbance at ~301 nm, is directly proportional to the number of free amine sites on the resin. This allows for quantitative monitoring of reaction completion at each deprotection step.[11][23]
Key Experimental Protocols
The following are standardized, manual protocols for the core steps of the Fmoc-SPPS cycle. These procedures are often adapted for automated synthesizers.
Protocol 1: Standard Fmoc Group Deprotection
-
Initial Wash: Wash the peptide-resin (e.g., 0.1 mmol scale) thoroughly with DMF (3 x 5 mL) to remove residual solvent and reagents from the previous step.[13]
-
First Deprotection Treatment: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture gently (e.g., by bubbling with nitrogen gas or on a shaker) for 3-5 minutes at room temperature.[24]
-
Filtration: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection Treatment: Add a fresh 5 mL portion of 20% piperidine in DMF. Continue to agitate for an additional 7-10 minutes.[10]
-
Final Washes: Drain the solution and wash the resin extensively with DMF (5-6 x 5 mL) to ensure complete removal of piperidine and the DBF-piperidine adduct.[24] The resin is now ready for the coupling step.
Protocol 2: Standard Amino Acid Coupling using HBTU/DIPEA
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 0.5 mmol, 5 eq) and an equivalent amount of HBTU (0.5 mmol, 5 eq) in a minimal volume of DMF.
-
Activation: Add diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1. Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring (Optional): Perform a qualitative colorimetric test (e.g., Kaiser test) on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next deprotection cycle.[13]
Common Side Reactions and Mitigation Strategies
While robust, Fmoc chemistry is not without potential challenges. Awareness of common side reactions is crucial for synthesizing high-purity peptides.
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to cyclization to an aspartimide intermediate, especially when followed by residues like glycine, asparagine, or serine.[5][25] This can lead to racemization and the formation of β-aspartyl peptides.
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][25] This is most common with proline as the second residue.
-
Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride resin or coupling the third amino acid immediately after deprotection of the second can suppress this reaction.[25]
-
-
Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate via intermolecular hydrogen bonds, leading to poor solvation and incomplete deprotection and coupling reactions.[25]
Conclusion
The Fmoc protecting group is an indispensable tool in peptide synthesis, enabling the routine and automated production of complex peptides under mild conditions.[5][] Its orthogonality with acid-labile side-chain protecting groups provides a robust framework for synthesizing peptides with diverse modifications, which is critical for drug discovery and biological research.[5][6] A thorough understanding of the underlying chemical principles, quantitative parameters, and potential side reactions, as detailed in this guide, empowers researchers to optimize synthetic strategies and achieve higher yields and purities in their target molecules.
References
- 2. researchgate.net [researchgate.net]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. bachem.com [bachem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. redalyc.org [redalyc.org]
- 22. researchgate.net [researchgate.net]
- 23. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. peptide.com [peptide.com]
- 25. peptide.com [peptide.com]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
The Indispensable Role of the t-Butyl Group in Modern Peptide Science: A Technical Guide to Tyrosine Protection
For Immediate Release
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, biologically active molecules. Among these, the tert-butyl (tBu) protecting group for the phenolic hydroxyl function of Tyrosine (Tyr) stands out as a cornerstone of the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide explores the core purpose of the t-butyl group in protecting Tyrosine, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application, quantitative performance, and associated experimental protocols.
The Core Purpose: Shielding the Reactive Phenolic Hydroxyl Group
Tyrosine's side chain contains a nucleophilic phenolic hydroxyl group, which, if left unprotected during peptide synthesis, can lead to several undesirable side reactions.[1][2] The primary purpose of the t-butyl protecting group is to act as a robust and temporary shield for this reactive moiety.[2][3] By converting the hydroxyl group into a t-butyl ether, its nucleophilicity is effectively masked, preventing it from participating in unwanted acylation reactions during the coupling of subsequent amino acids.[2] This ensures the fidelity of the peptide chain elongation process, leading to a significant increase in the yield and purity of the target peptide.[2]
The t-butyl group is an integral part of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern SPPS.[4] This strategy relies on the differential stability of the protecting groups to specific chemical conditions. The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions (typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide), allowing for its removal before the next coupling step.[5] In contrast, the t-butyl ether protecting the Tyrosine side chain is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5] This orthogonality is the key to the stepwise and controlled assembly of the peptide chain on the solid support.
Quantitative Data on Cleavage and Side Reaction Prevention
The efficiency of the final cleavage and deprotection step is critical for the successful synthesis of the target peptide. The t-butyl group is typically removed simultaneously with the cleavage of the peptide from the resin using a "cleavage cocktail" containing a high concentration of TFA. The composition of this cocktail is crucial for minimizing side reactions, particularly the alkylation of sensitive residues by the carbocations generated during the deprotection of t-butyl and other protecting groups.
Table 1: Efficacy of Different Scavenger Cocktails in Preventing S-t-butylation of Cysteine during TFA Cleavage
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-t-butylated Impurity (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 81.2 | 18.8 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Anisole | 86.5 | 13.5 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% m-Cresol | 86.9 | 13.1 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 91.0 | 9.0 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 89.7 | 10.3 |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DTT | 87.8 | 12.2 |
Data adapted from a study on the mitigation of S-t-butylation of Cysteine-containing peptides. TIS: Triisopropylsilane, DMS: Dimethyl sulfide, DTT: Dithiothreitol.[4]
These data highlight the importance of scavenger selection in minimizing alkylation side reactions. While this table focuses on Cysteine, the principles are directly applicable to preventing the t-butylation of the Tyrosine aromatic ring, a known side reaction that can occur to a lesser extent.[6]
Experimental Protocols
Protection of Tyrosine with a t-Butyl Group (Solution Phase)
While Fmoc-Tyr(tBu)-OH is commercially available, understanding the principles of its synthesis is valuable. The following is a generalized protocol for the t-butylation of the Tyrosine hydroxyl group.
Materials:
-
N-α-protected L-Tyrosine (e.g., Z-L-Tyr-OMe)
-
Isobutene
-
Concentrated Sulfuric Acid (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Bicarbonate solution (aqueous, saturated)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-α-protected L-Tyrosine methyl ester in dichloromethane in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Slowly bubble isobutene gas through the solution for several hours, or add liquid isobutene. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-α-protected-O-t-butyl-L-Tyrosine methyl ester.
Cleavage and Deprotection of a Peptide Containing Tyr(tBu) from the Resin
This protocol outlines the final step of SPPS, where the peptide is cleaved from the solid support and the t-butyl protecting group is removed from the Tyrosine residue.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)[7]
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[7] The reaction time may need to be optimized depending on the peptide sequence and other protecting groups present.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
General Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of Fmoc/tBu SPPS, highlighting the orthogonal deprotection steps.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Logical Relationship in Orthogonal Protection
This diagram illustrates the core principle of the Fmoc/tBu orthogonal protection strategy.
Caption: Orthogonal deprotection in Fmoc/tBu SPPS.
Signaling Pathway of a Synthetically Derived Insulin (B600854) Analog
The synthesis of insulin and its analogs, which often contain Tyrosine residues, relies on the t-butyl protecting group. The resulting synthetic insulin analog can then be used to study the insulin signaling pathway.
Caption: Insulin signaling pathway initiated by a synthetic insulin analog.
Conclusion
The t-butyl protecting group for Tyrosine is a critical tool in the arsenal (B13267) of peptide chemists and drug developers. Its robustness under basic conditions and lability in strong acid make it an ideal choice for the orthogonal Fmoc/tBu solid-phase peptide synthesis strategy. By effectively preventing side reactions at the phenolic hydroxyl group, the t-butyl group ensures the synthesis of high-purity peptides, enabling the advancement of research and the development of novel peptide-based therapeutics. A thorough understanding of its application, coupled with optimized cleavage and deprotection protocols, is essential for maximizing the success of synthetic peptide campaigns.
References
- 1. Synthesis of peptides by the solid-phase method. V. Substance P and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Formation and synthesis of 3'-t-butyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
In-Depth Technical Guide: Solubility Characteristics of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS). Its incorporation of a dimethylated pseudoproline (Ψ(Me,Me)pro) moiety at the serine residue is a strategic modification designed to disrupt secondary structure formation, particularly β-sheets, during peptide chain elongation. This disruption mitigates peptide aggregation on the solid support, enhancing solvation and improving the efficiency of coupling reactions, especially in "difficult" or hydrophobic sequences.[1][2][3] An understanding of its solubility in various organic solvents is paramount for its effective use in peptide synthesis protocols. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed protocol for solubility determination, and its role in the SPPS workflow.
Core Topic: Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative data from chemical suppliers and related literature consistently indicate its solubility in the polar aprotic solvents commonly used in SPPS.[1] The presence of the bulky, hydrophobic Fmoc and tBu protecting groups, combined with the peptide backbone, dictates its solubility profile.
Data Presentation: Solubility in Common SPPS Solvents
The following table summarizes the available qualitative solubility information for this compound. For context, quantitative data for a constituent part, Fmoc-Tyr(tBu)-OH, is also included.
| Compound | Solvent | Solubility | Concentration (Molar) | Temperature (°C) | Data Type | Source |
| This compound | Dimethylformamide (DMF) | Soluble | Not Specified | Not Specified | Qualitative | [1] |
| This compound | N-Methyl-2-pyrrolidone (NMP) | Soluble | Not Specified | Not Specified | Qualitative | [1] |
| This compound | Dichloromethane (DCM) | Soluble | Not Specified | Not Specified | Qualitative | [1] |
| Fmoc-Tyr(tBu)-OH | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ~0.22 M | Not Specified | Quantitative | [2] |
| Fmoc-Tyr(tBu)-OH | Chloroform | Slightly Soluble | Not Specified | Not Specified | Qualitative | [4] |
| Fmoc-Tyr(tBu)-OH | Methanol | Slightly Soluble | Not Specified | Not Specified | Qualitative | [4] |
| Fmoc-Tyr(tBu)-OH | Ethanol | Slightly Soluble (0.1-1 mg/ml) | Not Specified | Not Specified | Semi-Quantitative | [5] |
| Fmoc-Tyr(tBu)-OH | Water | Insoluble | Not Specified | Not Specified | Qualitative | [4] |
Experimental Protocols
For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a robust method for determining the saturation solubility of this compound.
Protocol: Determination of Saturation Solubility
Objective: To determine the saturation solubility of this compound in a selected solvent (e.g., DMF, NMP, DCM) at a controlled temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
2 mL glass vials with screw caps (B75204) and PTFE septa
-
Magnetic stirrer and micro stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. An amount that is visibly in excess of what will dissolve should be added.
-
Precisely add a known volume of the solvent (e.g., 1.0 mL) to each vial.
-
Add a micro stir bar to each vial and seal tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the solutions vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 1 hour at the constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a calibrated HPLC system. The UV detector wavelength should be set to an absorbance maximum for the compound (e.g., around 265 nm for the Fmoc group).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
The solubility can be expressed in units such as mg/mL or moles/liter (M).
-
Mandatory Visualization
The primary role of this compound is as a specialized building block within the workflow of Solid-Phase Peptide Synthesis. The following diagram illustrates this process.
Caption: Workflow of SPPS incorporating the pseudoproline dipeptide.
The diagram above outlines the key stages of the SPPS elongation cycle where this compound is introduced. After the deprotection of the N-terminal Fmoc group on the growing peptide chain attached to the resin, the pseudoproline dipeptide is activated and coupled. This cycle is repeated until the desired peptide sequence is synthesized, after which the peptide is cleaved from the resin and fully deprotected.
References
The Disruptive Power of Proline Mimics: A Technical Guide to the Discovery and Development of Pseudoproline-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic peptide chemistry, the synthesis of long and complex peptides is often hampered by the propensity of the growing peptide chain to aggregate. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, can lead to failed syntheses, low yields, and difficult purifications. The introduction of pseudoproline-containing dipeptides has emerged as a transformative strategy to overcome these challenges. These proline mimics temporarily induce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures and enhancing the solubility of the peptide chain. This in-depth technical guide explores the discovery, development, mechanism of action, and practical application of pseudoproline-containing dipeptides in modern peptide synthesis, providing researchers and drug development professionals with the knowledge to leverage this powerful tool for the successful synthesis of challenging peptides.
Introduction: The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1] While highly effective for many sequences, the synthesis of "difficult" peptides—often characterized by their length, hydrophobicity, or propensity to form secondary structures—presents significant hurdles.[2] As the peptide chain elongates, it can fold upon itself and interact with neighboring chains, leading to the formation of insoluble aggregates. This aggregation can physically block reactive sites, hindering coupling and deprotection steps and ultimately leading to truncated or deleted sequences and drastically reduced yields.[3]
The Discovery and Development of a Solution: Pseudoproline Dipeptides
To address the challenge of peptide aggregation, researchers sought methods to temporarily disrupt the formation of regular secondary structures. The concept of introducing a "kink" into the peptide backbone, similar to the effect of a proline residue, led to the development of pseudoproline dipeptides. First described by Wöhr and Mutter in 1995, these synthetic building blocks are dipeptides where a serine (Ser), threonine (Thr), or cysteine (Cys) residue is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[4] This modification effectively creates a proline-like structure within the peptide backbone, hence the name "pseudoproline."[4]
The key innovation of pseudoproline dipeptides lies in their reversibility. The oxazolidine or thiazolidine ring is stable under the conditions of Fmoc-based SPPS but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser, Thr, or Cys residue in the final peptide.[4] This "traceless" nature ensures that the final peptide product is chemically identical to the target sequence, without any permanent modifications.
Mechanism of Action: Disrupting Secondary Structure Formation
The efficacy of pseudoproline dipeptides stems from their ability to induce a cis-amide bond conformation at the preceding peptide linkage.[5] This is in contrast to the predominantly trans-amide bonds found in most peptide backbones. The enforced "kink" disrupts the regular hydrogen bonding patterns required for the formation of β-sheets, the primary culprits in peptide aggregation.[4] By breaking up these ordered structures, the peptide chain remains more solvated and accessible for subsequent coupling and deprotection reactions.[4]
Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides can have a dramatic impact on the yield and purity of synthesized peptides, particularly for sequences that are otherwise challenging or impossible to obtain. The following table summarizes the reported improvements in the synthesis of two notoriously difficult peptides.
| Peptide | Synthesis Method | Reported Crude Yield | Reference(s) |
| Human Amylin (IAPP) (8-37 fragment) | Standard Fmoc SPPS | "Traces" | [6] |
| With Pseudoproline Dipeptides | "Successful Synthesis" | [6] | |
| Amyloid Beta (Aβ1-42) | Standard Fmoc SPPS | 33% | [6] |
| With Pseudoproline Dipeptides | 57% | [6] |
These examples clearly demonstrate the significant advantages of incorporating pseudoproline dipeptides, transforming a failed or low-yielding synthesis into a successful one with substantially higher output.
Experimental Protocols
Synthesis of a Representative Pseudoproline Dipeptide: Fmoc-Gly-Ser(ψMe,MePro)-OH
The following is a representative protocol for the synthesis of a commonly used pseudoproline dipeptide, based on general methods described in the literature.[2]
Materials:
-
Fmoc-Gly-OH
-
H-Ser-OMe·HCl
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Solvents (e.g., DMF, DCM)
-
2,2-Dimethoxypropane
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Reagents for saponification (e.g., LiOH or NaOH in a mixture of THF/water)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), hexane, silica (B1680970) gel)
Procedure:
-
Dipeptide Synthesis: Dissolve Fmoc-Gly-OH and H-Ser-OMe·HCl in DMF. Add the coupling reagents and base, and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dipeptide, Fmoc-Gly-Ser-OMe.
-
Cyclization: Dissolve the crude dipeptide in a suitable solvent such as THF or acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Neutralize the reaction with a mild base and remove the solvent. Purify the resulting protected dipeptide, Fmoc-Gly-Ser(ψMe,MePro)-OMe, by silica gel chromatography.
-
Saponification: Dissolve the purified protected dipeptide in a mixture of THF and water. Add LiOH or NaOH and stir until the ester is completely hydrolyzed.
-
Final Work-up and Purification: Acidify the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the final product, Fmoc-Gly-Ser(ψMe,MePro)-OH, by crystallization or chromatography.
SPPS of a "Difficult" Peptide (Human Amylin) Using a Pseudoproline Dipeptide
The following protocol outlines the general steps for the solid-phase synthesis of the aggregation-prone peptide, Human Amylin, incorporating a pseudoproline dipeptide.
Materials:
-
Fmoc-Rink amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptides
-
SPPS-grade solvents (DMF, DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethylether (cold)
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Standard Amino Acids: Activate the next Fmoc-protected amino acid with coupling reagents and base in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.
-
Pseudoproline Dipeptide: At the desired position in the sequence, use the pre-synthesized Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide in place of a standard amino acid. The coupling procedure is the same.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes the side-chain protecting groups, and cleaves the pseudoproline ring to regenerate the native Ser or Thr residue.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Applications in Drug Discovery and Development
The ability to synthesize previously inaccessible peptides has significant implications for drug discovery and development. Many therapeutic peptides and proteins are large and contain sequences prone to aggregation. Pseudoproline dipeptides have been instrumental in the synthesis of several biologically active peptides, including:
-
Human Amylin (IAPP): A 37-amino acid peptide hormone involved in glucose metabolism. Its synthetic analog, pramlintide, is used as an adjunct therapy for diabetes.[4]
-
Enfuvirtide (Fuzeon): A 36-amino acid peptide HIV fusion inhibitor. The complexity of its synthesis highlights the need for advanced strategies like the use of pseudoproline dipeptides.
-
Cyclic Peptides: The induced turn conformation facilitated by pseudoproline dipeptides can pre-organize the linear peptide for efficient cyclization, a common motif in bioactive natural products and peptide drugs.
Conclusion
Pseudoproline-containing dipeptides represent a powerful and indispensable tool in the arsenal (B13267) of the modern peptide chemist. By temporarily introducing a proline-like kink in the peptide backbone, they effectively mitigate the pervasive problem of peptide aggregation during SPPS. This leads to significantly improved yields, higher purity of crude products, and the successful synthesis of peptides that were previously considered "inaccessible." For researchers, scientists, and drug development professionals, a thorough understanding and strategic application of pseudoproline dipeptides can be the key to unlocking the synthesis of complex and therapeutically relevant peptides, accelerating the pace of discovery and innovation in peptide-based therapeutics.
References
The Cornerstone of Modern Peptide Drug Discovery: An In-Depth Technical Guide to Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the dominant and indispensable methodology in solid-phase peptide synthesis (SPPS), revolutionizing the landscape of peptide-based drug discovery.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical applications of Fmoc chemistry in the development of novel peptide therapeutics. The mild reaction conditions, orthogonality, and suitability for automation have established Fmoc-SPPS as the preferred method for synthesizing a wide array of peptides, from simple linear sequences to complex molecules with post-translational modifications.[3][4]
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6] The α-amino group of each incoming amino acid is temporarily protected by the Fmoc group, which is stable under the coupling conditions but readily removed by a mild base, typically piperidine (B6355638).[7][8] This orthogonality is a key advantage of the Fmoc strategy, as it allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the repetitive deprotection and coupling cycles.[9][10]
The synthesis cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling reaction.[11]
-
Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[12]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[5]
Quantitative Data in Fmoc-SPPS
The efficiency of each deprotection and coupling step is critical for the overall yield and purity of the final peptide.[13] The following tables summarize key quantitative data related to Fmoc-SPPS.
| Parameter | Reagent/Condition | Typical Value/Range | Notes |
| Coupling Efficiency | HATU/HBTU | >99% | HATU is often considered more efficient for sterically hindered amino acids.[14] |
| DIC/HOBt | >98% | A classic and cost-effective coupling cocktail.[15] | |
| Fmoc Deprotection Time | 20% Piperidine in DMF | 5-20 minutes | The time can be optimized based on the specific amino acid and sequence.[16] |
| 2% DBU in DMF | 1-10 minutes | A stronger base, useful for difficult deprotections but carries a higher risk of side reactions.[16] | |
| Overall Yield (for a 20-mer peptide) | Standard Fmoc-SPPS | 30-60% | Highly dependent on sequence and optimization. |
| Crude Purity | Standard Fmoc-SPPS | 50-95% | Sequence-dependent; purification is almost always necessary.[17] |
Table 1: Key Quantitative Parameters in Fmoc-SPPS
| Reagent | Composition | Application Notes |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cleavage cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[5] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and less odorous cocktail suitable for many peptides without sensitive residues.[4][5] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Useful for peptides with trityl-based protecting groups.[18] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize the oxidation of methionine residues.[19] |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
Experimental Protocols
Detailed and optimized protocols are crucial for successful peptide synthesis. Below are representative methodologies for key steps in manual Fmoc-SPPS.
Protocol 1: Resin Swelling and Preparation
-
Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) and place it in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for an initial 1-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling using HATU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.[11]
Protocol 4: Cleavage and Deprotection
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes in drug discovery. The following are Graphviz representations of a typical Fmoc-SPPS workflow and a relevant signaling pathway for a peptide drug class synthesized using this methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 8. WO2015100876A1 - Method for preparing liraglutide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. academic.oup.com [academic.oup.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. benchchem.com [benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Peptide Synthesis: Application of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in SPPS
For Immediate Release
Shanghai, China – December 11, 2025 – Advanced biochemical solutions provider, in its commitment to empowering scientific discovery, today released detailed application notes on the use of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, in Solid-Phase Peptide Synthesis (SPPS). This document provides researchers, scientists, and drug development professionals with comprehensive protocols and data-driven insights to overcome the challenges associated with the synthesis of "difficult" peptide sequences.
The synthesis of long, hydrophobic, or aggregation-prone peptides is a significant hurdle in drug discovery and proteomics research. The formation of secondary structures, such as β-sheets, on the solid support can lead to incomplete reactions, resulting in low yields and purity of the target peptide. The introduction of pseudoproline dipeptides, like this compound, offers a robust solution to this problem by temporarily inducing a "kink" in the peptide backbone, thereby disrupting inter-chain and intra-chain hydrogen bonding.[1][2][3]
Understanding the Mechanism and Benefits
This compound is a dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring.[3] This modification mimics the conformational properties of proline, disrupting the formation of β-sheet structures that are a primary cause of peptide aggregation during SPPS.[1][3] The use of this pseudoproline dipeptide is particularly advantageous for incorporating a Tyr-Ser motif into a peptide sequence while mitigating aggregation-related issues.[4]
The key advantages of incorporating this compound include:
-
Enhanced Coupling Efficiency and Yields: By preventing aggregation, the N-terminal of the growing peptide chain remains accessible for subsequent coupling reactions, leading to significantly higher yields, with some studies reporting up to a 10-fold increase for highly aggregated sequences.[3][5]
-
Improved Crude Peptide Purity: The reduction in deletion sequences and other side products results in a purer crude product, simplifying subsequent purification steps.[6]
-
Increased Solubility: The disruption of secondary structures enhances the solubility of the peptide-resin complex in the synthesis solvents.[2][7]
-
Minimal Racemization: Coupling of fragments with a C-terminal pseudoproline has been shown to proceed with minimal racemization.[1]
The pseudoproline moiety is stable throughout the standard Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1][3]
Data Presentation: The Impact of Pseudoproline Dipeptides
While direct quantitative data for this compound in a side-by-side comparison is not extensively detailed in the reviewed literature, the qualitative and semi-quantitative improvements observed with the use of pseudoproline dipeptides in the synthesis of difficult peptides are substantial. The following table summarizes the expected outcomes based on available case studies.
| Parameter | Standard SPPS without Pseudoproline | SPPS with Pseudoproline Dipeptide | Reference |
| Crude Yield | Often low to trace amounts for difficult sequences | Significantly higher, enabling synthesis of previously inaccessible peptides | [6] |
| Crude Purity | Low, with multiple deletion and modification byproducts | High, with a predominant peak for the target peptide | [8] |
| Coupling Efficiency | Prone to failure, especially in hydrophobic regions | Markedly improved due to reduced aggregation | [3] |
| Racemization | Can be a concern depending on the coupling method | Minimal, especially for C-terminal pseudoproline fragments | [1] |
| Solubility | Poor for aggregating sequences | Enhanced solubility of the peptide-resin complex | [2][7] |
Case Study: Synthesis of Human Islet Amyloid Polypeptide (hIAPP) The synthesis of the 37-residue hIAPP, a highly amyloidogenic peptide, using standard Fmoc-SPPS protocols resulted in only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides enabled the successful synthesis of hIAPP with high yield and purity, demonstrating the transformative potential of this technique for challenging sequences.[1][6]
Experimental Protocols
The following protocols provide a detailed methodology for the application of this compound in both manual and automated SPPS.
Materials and Reagents
-
This compound
-
Solid support resin (e.g., Rink Amide, Wang, or a low-aggregation resin like ChemMatrix)
-
Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or TFA/TIS/Water (95:2.5:2.5)
-
Cold diethyl ether
Protocol 1: Manual SPPS using this compound
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser or TNBS test. A negative result indicates complete coupling. If the test is positive, a second coupling may be required.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Automated SPPS
This compound can be readily incorporated into automated peptide synthesis protocols.
-
Programming the Synthesizer: Program the synthesizer to recognize the dipeptide as a single unit.
-
Reagent Preparation: Prepare a solution of the pseudoproline dipeptide at the same concentration as the other amino acid solutions.
-
Coupling Cycle: Utilize a standard coupling protocol with an extended coupling time of 1-2 hours for the pseudoproline dipeptide.
-
Subsequent Cycles: The synthesizer will then proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
Visualizing the Workflow and Logic
To further clarify the application of this compound, the following diagrams illustrate the chemical structure and the SPPS workflow.
Conclusion
The use of this compound is a powerful strategy to overcome the limitations of SPPS for difficult peptide sequences. By temporarily disrupting secondary structure formation, this pseudoproline dipeptide significantly improves coupling efficiency, yield, and purity. The protocols and information provided herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the successful synthesis of complex peptides for a wide range of applications, from basic research to therapeutic development.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Pseudoproline Dipeptides into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long or complex peptides, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), is often hindered by peptide aggregation. This aggregation can lead to poor coupling efficiency, low yields, and difficult purification. Pseudoproline dipeptides are powerful tools to overcome these challenges.[1][2][3] These synthetically modified dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][4][5] The pseudoproline moiety is stable during SPPS but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid sequence.[1][4] The routine use of pseudoproline dipeptides can significantly improve the quality and yield of synthetic peptides, enabling the successful synthesis of previously intractable sequences.[2][3]
Mechanism of Action
Pseudoproline dipeptides are formed by reacting the side chain of Ser, Thr, or Cys with an aldehyde or ketone to create a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure.[1][2] This cyclic structure mimics the conformation of proline and introduces a bend in the peptide chain.[1][4][5] This conformational disruption prevents inter-chain hydrogen bonding, which is the primary cause of β-sheet formation and subsequent aggregation.[1][4] By minimizing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to improved coupling efficiencies and higher purity of the crude product.[1][3]
Advantages of Using Pseudoproline Dipeptides
-
Increased Yield and Purity: By preventing aggregation, pseudoproline dipeptides lead to more efficient coupling reactions, resulting in higher yields and purer crude peptides.[1][3]
-
Synthesis of Difficult Peptides: They are particularly effective in the synthesis of long peptides (>40 amino acids), hydrophobic sequences, and peptides prone to aggregation.[1][2]
-
Improved Solubility: Peptides containing pseudoprolines exhibit enhanced solubility, which facilitates purification and subsequent handling.[1][4]
-
Facilitation of Cyclization: The pre-organized "kink" introduced by pseudoprolines can accelerate and improve the efficiency of peptide cyclization.[4][5]
-
Compatibility: Pseudoproline dipeptides are compatible with standard Fmoc SPPS protocols and automated synthesizers.[1][2]
Quantitative Data Summary
The incorporation of pseudoproline dipeptides has a significant impact on the yield and purity of synthetic peptides, especially for challenging sequences.
| Peptide Sequence | Synthesis Method | Yield/Purity without Pseudoproline | Yield/Purity with Pseudoproline | Reference |
| Human Islet Amyloid Polypeptide (hIAPP) (37 residues) | Fmoc SPPS | Nearly impossible to synthesize due to aggregation | High yield and purity, crude product suitable for disulfide bond formation | [1] |
| RANTES (24-91) (68 residues) | Fmoc SPPS on ChemMatrix resin | Low yield and purity | Efficient synthesis with high purity | [2][6] |
| Caveolin-1 fragment (54 residues) | Fmoc SPPS | Difficult to synthesize due to aggregation | Successful synthesis achieved | [1] |
| Model difficult peptide | Fmoc SPPS on Wang and NovaSyn® TGA resins | Very poor results with multiple deletion sequences | Significant improvement in yield and purity | [7] |
Experimental Protocols
Guidelines for Incorporating Pseudoproline Dipeptides
Successful incorporation of pseudoproline dipeptides requires strategic placement within the peptide sequence.
-
Spacing: For optimal disruption of secondary structures, space pseudoprolines approximately 5-6 residues apart.[1][4]
-
Proximity to Proline: Maintain a minimum of two residues between a pseudoproline and a proline residue.[4]
-
Hydrophobic Regions: If possible, place pseudoprolines immediately before hydrophobic stretches to maximize their solubilizing effect.[1][4]
-
Resin Selection: The use of low-aggregation resins, such as those based on polyethylene (B3416737) glycol (PEG) like ChemMatrix, in conjunction with pseudoproline dipeptides can provide synergistic benefits for the synthesis of complex peptides.[1][2]
Protocol 1: Manual Coupling of Pseudoproline Dipeptides in Fmoc SPPS
This protocol describes the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel
-
Shaker
Procedure:
-
Swell the Resin: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Prepare the Coupling Solution: In a separate tube, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.
-
Activate the Dipeptide: Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly.
-
Coupling Reaction: Immediately add the activated pseudoproline dipeptide solution to the swollen peptide-resin.
-
Agitate: Agitate the reaction vessel on a shaker for 1-2 hours at room temperature.
-
Monitor Coupling: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser test or the TNBS test. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step with fresh reagents.
-
Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Automated Incorporation of Pseudoproline Dipeptides
This protocol outlines the general procedure for incorporating pseudoproline dipeptides using an automated peptide synthesizer.
Materials:
-
Automated peptide synthesizer
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide
-
Standard Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
DMF, NMP, DCM
Procedure:
-
Program the Synthesizer: Program the peptide sequence into the synthesizer.
-
Substitute the Dipeptide: In the sequence, substitute the desired amino acid and the preceding residue with the corresponding Fmoc-pseudoproline dipeptide.
-
Reagent Preparation: Ensure all reagent bottles (amino acids, pseudoproline dipeptide, coupling reagents, activator base, deprotection solution, and washing solvents) are sufficiently filled and correctly positioned on the synthesizer.
-
Standard Protocol: Utilize the synthesizer's standard Fmoc-SPPS coupling protocols. Typically, a 1-hour coupling time with HBTU or HATU activation is sufficient.
-
Cycle Omission: Program the synthesizer to omit the amino acid coupling cycle for the residue that is part of the pseudoproline dipeptide (the Ser, Thr, or Cys).
-
Initiate Synthesis: Start the automated synthesis.
-
Post-Synthesis Processing: Upon completion of the synthesis, wash the resin-bound peptide and dry it under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the pseudoproline moiety.
Materials:
-
Dry, resin-bound peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
-
Reaction vessel (e.g., round-bottom flask)
-
Ice bath
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Prepare the Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is TFA/water/TIS (95:2.5:2.5, v/v/v). The choice of scavengers depends on the peptide sequence.
-
Cool the Resin: Place the dry peptide-resin in a reaction vessel and cool it in an ice bath for 5-10 minutes.
-
Add Cleavage Cocktail: Add the cold cleavage cocktail to the resin.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The pseudoproline oxazolidine/thiazolidine ring will be cleaved during this step, regenerating the native Ser, Thr, or Cys residue.[1]
-
Filter: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the Peptide: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Isolate the Peptide: Pellet the precipitated peptide by centrifugation.
-
Wash: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry: Dry the crude peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: Workflow for SPPS incorporating pseudoproline dipeptides.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
References
Application Notes and Protocols for Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to navigate the challenges posed by "difficult sequences." Peptides prone to aggregation, particularly those forming β-sheets, can lead to poor coupling efficiencies and low purity of the final product. The incorporation of a pseudoproline moiety, in this case, a dimethylated oxazolidine (B1195125) derived from serine, introduces a "kink" in the peptide backbone, disrupting secondary structure formation and enhancing solvation of the growing peptide chain.[1][2] This ultimately facilitates higher coupling yields and improved purity of the synthesized peptide.[2]
These application notes provide a comprehensive overview of the coupling methods for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and relevant applications in the context of cell signaling research.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. While a variety of reagents can be used, their efficiency can differ, especially when dealing with sterically hindered amino acids or aggregation-prone sequences. The following table summarizes a comparison of common coupling reagents based on their performance in the synthesis of "difficult" peptides, which provides a strong indication of their suitability for coupling this pseudoproline dipeptide.
| Coupling Reagent | Class | Key Advantages | Potential Considerations | Crude Purity (%) for Difficult Sequences (e.g., Aβ 1-42) |
| HATU | Aminium/Uronium Salt | High coupling efficiency and speed, low racemization.[3] Particularly effective for sterically hindered amino acids and difficult sequences. | Higher cost compared to other reagents. Can react with unprotected N-terminus if used in excess.[4] | ~92.11[5] |
| HBTU | Aminium/Uronium Salt | Efficient and widely used.[3] | Generally lower reactivity and higher racemization risk compared to HATU.[6] | ~88.54[5] |
| HCTU | Aminium/Uronium Salt | Cost-effective alternative to HATU with comparable performance in many cases.[5] | Can be less effective than HATU for highly challenging couplings. | ~91.80[5] |
| PyBOP | Phosphonium Salt | Effective for difficult couplings, particularly in cyclization reactions. | Can be less efficient than aminium/uronium salts for some linear peptides. Byproducts can be difficult to remove. | ~88.54[5] |
| DIC/HOBt | Carbodiimide | Cost-effective and widely used. The combination with HOBt minimizes racemization.[3] | Slower reaction times compared to onium salts. Dicyclohexylurea (DCU) byproduct from DCC (a related carbodiimide) is insoluble.[3] | Not directly compared in the cited study, but generally considered effective for standard couplings. |
Experimental Protocols
The following protocols provide detailed methodologies for the manual and automated coupling of this compound in Fmoc-based SPPS.
Protocol 1: Manual Coupling of this compound
This protocol is suitable for small-scale synthesis in a reaction vessel equipped with a sintered glass frit.
1. Resin Swelling and Fmoc Deprotection: a. Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in the reaction vessel. b. Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF. c. Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. d. Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 15-20 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
2. Activation and Coupling using HATU: a. In a separate vial, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF (~2 mL). b. Allow the mixture to pre-activate for 1-2 minutes. c. Add the activated dipeptide solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. f. If the coupling is incomplete (blue beads), extend the reaction time or perform a second coupling with fresh reagents. g. Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).
3. Chain Elongation: a. Proceed with the deprotection of the Fmoc group from the newly added tyrosine residue and continue with the coupling of the next amino acid in the sequence.
Protocol 2: Automated Coupling of this compound
This protocol is a general guideline for automated peptide synthesizers. Specific parameters may need to be adjusted based on the instrument and software.
1. Reagent Preparation: a. Dissolve this compound in a suitable solvent (e.g., DMF) to the standard concentration used for other amino acids on the synthesizer. b. Ensure all other reagents (deprotection solution, activators, bases, and wash solvents) are correctly prepared and loaded onto the instrument.
2. Synthesis Program: a. Program the synthesizer to perform the standard Fmoc-SPPS cycles. b. For the coupling of this compound, select the appropriate coupling method (e.g., HATU/DIPEA). c. Use a standard coupling time of 1-2 hours. For difficult couplings, a double coupling cycle can be programmed. d. The synthesizer will automatically perform the following steps: i. Fmoc deprotection of the N-terminal amino acid on the resin. ii. Washing of the resin. iii. Delivery of the activated this compound solution to the reaction vessel. iv. Coupling reaction for the programmed duration. v. Washing of the resin to remove excess reagents and byproducts.
3. Post-Synthesis Processing: a. After the synthesis is complete, the peptide-resin is cleaved from the solid support and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The pseudoproline moiety is cleaved during this step, regenerating the native serine residue.[7]
Visualizations
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Peptides containing tyrosine and serine residues are often involved in cellular signaling pathways, particularly those regulated by phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues.[8][9] These phosphotyrosine sites then serve as docking sites for downstream signaling proteins, initiating a cascade of events that can involve serine/threonine kinases. The following diagram illustrates a simplified RTK signaling pathway leading to the activation of the MAPK cascade.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Synthesis and Analysis of a Tyr-Ser Containing Peptide
The following workflow outlines the key steps from the synthesis of a peptide using this compound to its subsequent analysis, for example, in a phosphopeptide enrichment study.
Caption: Workflow for peptide synthesis and phosphopeptide analysis.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Activation of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH for Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Peptide Aggregation
In Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences"—often rich in hydrophobic residues—is frequently hampered by inter- and intra-chain aggregation of the growing peptide on the solid support. This aggregation can lead to poor solvation, incomplete reactions, and the formation of deletion sequences, ultimately resulting in low purity and yield.[1]
To overcome these challenges, specialized building blocks have been developed. Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a protected dipeptide that incorporates a dimethylated pseudoproline (ψ(Me,Me)pro) moiety.[1] This modification introduces a temporary "kink" into the peptide backbone, structurally mimicking proline.[2][3] This kink effectively disrupts the hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, thereby preventing aggregation and improving solvation.[1][2] The pseudoproline is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue.[4]
This document provides detailed protocols and comparative data for the efficient activation and coupling of this compound in SPPS.
Overview of Activation Methods
The carboxylic acid of the C-terminal pseudoproline residue must be chemically activated to facilitate the formation of a peptide bond with the N-terminal amine of the resin-bound peptide. The choice of activating agent is critical for achieving high coupling efficiency and minimizing side reactions like epimerization. For pseudoproline dipeptides, several classes of reagents are commonly employed.[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are the most common and generally most effective activators. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is often preferred over O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). HATU forms a more reactive OAt-active ester, leading to faster and more complete coupling with a lower risk of racemization.[6]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective activating reagent that can be used similarly to uronium salts.[5]
-
Carbodiimides (e.g., DIC/HOBt): N,N'-Diisopropylcarbodiimide (DIC) combined with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is a classic and cost-effective activation method. The reaction proceeds via the formation of an O-acylisourea intermediate which then reacts with the additive to form an active ester.[4][5]
Data Presentation: Comparison of Activation Methods
The following table summarizes typical conditions and expected outcomes for the most common methods used to couple this compound.
| Parameter | HATU Activation | HBTU Activation | DIC/HOBt Activation |
| Reagent Equivalents | |||
| Dipeptide | 3 - 5 eq. | 3 - 5 eq. | 3 - 5 eq. |
| Coupling Reagent | 2.9 - 4.5 eq. | 2.9 - 4.5 eq. | 3 - 5 eq. (DIC) |
| Additive | - | - | 3 - 5 eq. (HOBt) |
| Base (DIPEA) | 6 - 10 eq. | 6 - 10 eq. | - |
| Typical Reaction Time | 30 - 60 minutes[7] | 1 - 2 hours | 1 - 4 hours[5] |
| Relative Efficiency | Very High | High | Good to High |
| Purity/Side Reactions | Higher purity, lower risk of epimerization compared to HBTU.[6] Potential for guanidinylation of the N-terminus if used in large excess.[7] | Generally lower purity than HATU, with more potential for deletion products in difficult couplings.[6] | Effective, but generally slower. The use of HOBt is critical to prevent side reactions and dehydration of Gln/Asn if present.[8] |
| Key Considerations | Recommended for difficult couplings and rapid synthesis protocols.[6] | A reliable and widely used reagent, but may be less effective than HATU for challenging sequences.[9] | A cost-effective method. Requires a pre-activation step for optimal performance.[5] |
Experimental Protocols
Safety Precaution: Always handle coupling reagents, solvents (DMF, NMP), and bases (DIPEA) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: HATU-Mediated Activation and Coupling
This protocol is recommended for achieving the highest efficiency, especially for difficult sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of the free amine using a qualitative method (e.g., Kaiser test).
-
-
Activation (Pre-activation):
-
In a separate, clean, dry glass vessel, dissolve this compound (3-5 eq. relative to resin loading) and HATU (2.9-4.5 eq.) in a minimal volume of DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Gently swirl the mixture and allow it to stand for 2-5 minutes for pre-activation. The solution may change color.[7]
-
-
Coupling:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.[7]
-
Monitor the reaction for completion using a qualitative test (e.g., a negative Kaiser test). If the reaction is incomplete after 1 hour, it can be extended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: DIC/HOBt-Mediated Activation and Coupling
This protocol provides a reliable and cost-effective alternative to uronium salt activation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Follow the same procedure as described in Protocol 1, Step 1.
-
-
Activation:
-
Coupling:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the reaction for completion using a qualitative test. If the reaction is not complete after 2 hours, the coupling time can be extended or the reaction can be repeated.[5]
-
-
Washing:
-
Follow the same procedure as described in Protocol 1, Step 4.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Chemical Activation Pathway with HATU
Caption: Simplified pathway for the activation of the dipeptide's carboxylic acid with HATU.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Fmoc Deprotection of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming aggregation and improving solubility of growing peptide chains. The successful incorporation and subsequent deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from these dipeptides are critical for the overall success of the peptide synthesis. This document provides detailed application notes and protocols for the Fmoc deprotection of pseudoproline dipeptides, offering insights into various conditions and potential challenges.
The pseudoproline moiety, an oxazolidine (B1195125) or thiazolidine (B150603) ring formed from serine, threonine, or cysteine residues, is stable under standard Fmoc SPPS deprotection conditions.[1] The primary goal of optimizing deprotection is to ensure complete and efficient removal of the Fmoc group while minimizing any potential side reactions.
Standard and Alternative Fmoc Deprotection Reagents
The most common method for Fmoc deprotection involves the use of a secondary amine base in a polar aprotic solvent. While 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) is the industry standard, several alternatives exist, each with its own advantages and disadvantages.
Data Presentation: Comparison of Fmoc Deprotection Reagents
| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) in DMF | 2 x (1-10 min) | - Well-established and widely used- Efficient for most sequences | - Can promote aspartimide formation and other base-labile side reactions |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF (often with a scavenger like 2% piperidine) | 2 x (1-5 min) | - Very fast and effective for sterically hindered or aggregation-prone sequences[2] | - Increased risk of racemization and aspartimide formation, especially with Asp-containing peptides[2] |
| Piperazine (B1678402) | 10% (w/v) in DMF/Ethanol (9:1) | 2 x (5-15 min) | - Milder than piperidine, potentially reducing side reactions[3] | - Can be less efficient for some sterically hindered residues[3] |
| Pyrrolidine | 20% (v/v) in various solvents (e.g., DMF, NMP) | 2 x (5-15 min) | - Can be effective in a wider range of "greener" solvents[4] | - May increase diketopiperazine and aspartimide formation in susceptible sequences[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the Fmoc deprotection of resin-bound peptides containing pseudoproline dipeptides.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most standard peptide syntheses involving pseudoproline dipeptides.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) (optional, for solvent exchange)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 7-10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange (Optional): If the subsequent coupling reaction is to be performed in a different solvent (e.g., DCM), wash the resin with DCM (3 times).
-
Proceed to Coupling: The resin is now ready for the next amino acid coupling step.
Protocol 2: Accelerated Fmoc Deprotection using DBU
This protocol is recommended for difficult sequences where standard piperidine deprotection may be slow or incomplete. Caution: DBU is a stronger, non-nucleophilic base and should be used with care, especially for peptides containing aspartic acid, as it can promote aspartimide formation.[2]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-5 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperidine/DMF solution and agitate for another 2-5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of the reagents.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Mandatory Visualizations
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: General workflow for a cycle of solid-phase peptide synthesis.
Potential Side Reactions and Mitigation Strategies
While the pseudoproline moiety itself is stable to standard Fmoc deprotection conditions, certain side reactions can still occur, particularly in sensitive sequences.
-
Aspartimide Formation: This is a common side reaction in Fmoc-SPPS, especially in Asp-Gly or Asp-Ser sequences. While pseudoprolines are often used to suppress this, some studies suggest that under harsh conditions (e.g., elevated temperature and pressure), the pseudoproline moiety might catalyze aspartimide formation.[5]
-
Mitigation:
-
Use milder deprotection conditions (e.g., 10% piperazine in DMF).
-
Avoid prolonged exposure to the basic deprotection solution.
-
For particularly sensitive sequences, consider the use of protecting groups on the backbone amide nitrogen.
-
-
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.
-
Mitigation:
-
Couple the third amino acid as quickly as possible after the deprotection of the second residue.
-
Use of 2-chlorotrityl chloride resin can help to suppress this side reaction.
-
-
-
Racemization: The use of strong bases like DBU can increase the risk of racemization at the C-terminal amino acid of the growing peptide chain.
-
Mitigation:
-
Use the mildest effective deprotection conditions.
-
Incorporate an activating agent known to suppress racemization during the subsequent coupling step (e.g., OxymaPure).
-
-
Conclusion
The Fmoc deprotection of pseudoproline dipeptides is a critical step in the synthesis of complex peptides. While standard conditions using 20% piperidine in DMF are generally effective and do not affect the integrity of the pseudoproline ring, researchers should be aware of alternative reagents and potential side reactions. For challenging sequences, a careful optimization of the deprotection conditions, including the choice of base, its concentration, and the reaction time, is crucial to maximize the yield and purity of the final peptide product. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the field of peptide chemistry and drug development.
References
Application Notes and Protocols for the Cleavage of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of a synthetic peptide from its solid support and the simultaneous removal of all protecting groups is a critical final step in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the cleavage of peptides containing the specialized dipeptide, Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, from common resins. This pseudoproline dipeptide is strategically incorporated into peptide sequences to disrupt secondary structure formation and prevent aggregation during synthesis, thereby improving coupling efficiencies and overall yield. The tert-butyl (tBu) protecting group on the tyrosine side chain and the dimethyl acetal (B89532) of the pseudoproline moiety on serine are both labile to strong acidic conditions, allowing for their concomitant removal during the final cleavage step.
The selection of the appropriate cleavage cocktail and reaction conditions is paramount to achieving a high yield and purity of the final peptide product, while minimizing potential side reactions. These protocols are designed to guide researchers in performing this crucial step effectively.
Data Presentation: Comparison of Cleavage Cocktails
The efficiency of peptide cleavage and deprotection is highly dependent on the composition of the cleavage cocktail, which typically consists of a strong acid (most commonly trifluoroacetic acid - TFA) and a variety of scavengers. Scavengers are nucleophilic reagents that "trap" the reactive carbocations generated from the protecting groups and the resin linker, thus preventing the modification of sensitive amino acid residues in the peptide sequence.
While specific quantitative data for the cleavage of a peptide containing this compound is not extensively published in comparative studies, the following tables provide representative data for the cleavage of peptides with similar sensitive residues from different resins. This information can be used as a guideline for optimizing the cleavage of your specific peptide.
Table 1: Representative Cleavage Yields from 2-Chlorotrityl Chloride Resin with Different Solvent Systems
| Cleavage Cocktail Composition (2% TFA in Solvent) | Representative Cleavage Yield (%) | Reference |
| Dichloromethane (DCM) | 98 | [1] |
| Anisole | 100 | [1] |
| Toluene | 100 | [1] |
| 1,3-Dimethoxybenzene | 94 | [1] |
Note: The data in this table is for a model protected peptide from 2-chlorotrityl chloride resin and serves as a reference for solvent system efficiency in cleavage.
Table 2: Common Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition (v/v) | Target Residues for Protection | Key Features |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr, Arg | A robust and widely used cocktail for peptides with multiple sensitive residues. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Trp, Tyr | A common and effective "odorless" cocktail for peptides lacking Cys or Met. TIS is an excellent scavenger for the trityl group. |
| TFA/Water | TFA / Water (95:5) | Peptides without sensitive residues | The simplest cleavage cocktail, suitable for peptides that do not contain Trp, Cys, or Met. |
Experimental Protocols
The following are detailed protocols for the cleavage of a peptide containing the this compound dipeptide from two commonly used resins in Fmoc-SPPS: Wang resin and 2-chlorotrityl chloride resin.
Protocol 1: Cleavage from Wang Resin
Wang resin is a widely used support for the synthesis of C-terminally free carboxylic acid peptides. The ester linkage to the resin is cleaved under strong acidic conditions.
Materials:
-
Peptide-loaded Wang resin (dried)
-
Cleavage Cocktail (choose one from Table 2, e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Reaction vessel with a sintered glass filter
-
Collection tube
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg) into the reaction vessel.
-
Wash the resin with DCM (3 x 1-2 mL) to remove any residual DMF from the synthesis and then dry the resin under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).
-
Stopper the reaction vessel and gently agitate the slurry at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.
-
-
Peptide Filtration:
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a fume hood, slowly add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Place the centrifuge tube on ice for 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture at a moderate speed (e.g., 3000-4000 rpm) for 5-10 minutes to pellet the peptide.
-
Carefully decant the diethyl ether supernatant.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation and decantation steps. Perform this wash step at least two more times to remove residual scavengers and TFA.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or argon gas, or in a vacuum desiccator, to obtain the crude peptide product.
-
Protocol 2: Cleavage of a Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride resin is highly acid-labile, allowing for the cleavage of the peptide with very dilute acid, which keeps the acid-labile side-chain protecting groups, including the pseudoproline moiety, intact. This is particularly useful for the preparation of protected peptide fragments for subsequent fragment condensation.
Materials:
-
Peptide-loaded 2-chlorotrityl chloride resin (dried)
-
Cleavage Solution (e.g., 0.5-2% TFA in DCM v/v)
-
Dichloromethane (DCM)
-
Pyridine (B92270) in Methanol (B129727) (10% v/v)
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Reaction vessel with a sintered glass filter
-
Collection tube containing the pyridine/methanol solution
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Swell the dried peptide-resin in DCM in the reaction vessel for 15-20 minutes.
-
Drain the DCM.
-
-
Cleavage Reaction:
-
Add the cleavage solution (e.g., 0.5% TFA in DCM) to the resin.
-
Gently agitate the slurry for 2 minutes.
-
Filter the solution into a collection tube containing 10% pyridine in methanol (to neutralize the acid).[2]
-
Repeat this cleavage step multiple times (e.g., 5-10 times) until a test cleavage of a small resin sample shows no more product being released (e.g., by spotting on a TLC plate and staining).
-
-
Resin Washing:
-
Wash the resin with DCM (3 x 1-2 mL) and combine the washes with the filtrate.
-
-
Solvent Removal and Precipitation:
-
Evaporate the combined filtrates under reduced pressure to a small volume.
-
Precipitate the protected peptide by adding the concentrated solution to cold diethyl ether.
-
-
Peptide Isolation and Drying:
-
Isolate the precipitated peptide by centrifugation, as described in Protocol 1.
-
Wash the pellet with cold diethyl ether and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualizations
Caption: General experimental workflow for peptide cleavage from the resin.
Caption: Acid-catalyzed deprotection of Tyr(tBu) and Ser(Psi(Me,Me)pro).
References
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic and aggregation-prone peptides by solid-phase peptide synthesis (SPPS) presents significant challenges.[1][2] The tendency of the growing peptide chain to form secondary structures, such as β-sheets, can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the final product.[1][3] Pseudoproline dipeptides are powerful tools to overcome these limitations.[1][4] These derivatives temporarily introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures and improving the solvation of the peptide chain.[1][4] This application note provides detailed protocols and comparative data to guide researchers in the successful synthesis of hydrophobic peptides using pseudoproline dipeptides.
Pseudoproline dipeptides are created from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification mimics the structure of proline and is introduced as a dipeptide to avoid the sterically hindered coupling to the pseudoproline nitrogen.[5] The native amino acid is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[1][4]
Advantages of Using Pseudoproline Dipeptides
The incorporation of pseudoproline dipeptides into a peptide sequence offers several advantages:
-
Increased Yield and Purity: By preventing on-resin aggregation, pseudoproline dipeptides significantly improve the efficiency of coupling and deprotection reactions, leading to higher yields and purity of the crude peptide.[1][3] In the synthesis of highly aggregated sequences, the use of pseudoproline dipeptides has been reported to increase product yield by up to 10-fold.
-
Enhanced Solubility: The disruption of secondary structures improves the solubility of the growing peptide chain in the synthesis solvent.[1]
-
Improved Handling of "Difficult" Sequences: Pseudoproline dipeptides have enabled the successful synthesis of notoriously difficult and hydrophobic peptides that were previously inaccessible by standard SPPS methods.[1][5][6]
-
Compatibility with Standard SPPS Protocols: Pseudoproline dipeptides are compatible with standard Fmoc-SPPS protocols and can be readily incorporated using common coupling reagents.[1]
Data Presentation: Comparative Synthesis of "Difficult" Peptides
The following tables summarize the quantitative data from studies that demonstrate the significant improvement in peptide synthesis outcomes when using pseudoproline dipeptides.
Table 1: Synthesis of Human Amylin (hIAPP)
Human Amylin (hIAPP) is a 37-residue peptide that is highly prone to aggregation.[1][6] The synthesis of its 8-37 fragment is notoriously difficult.
| Synthesis Strategy | Crude Product Outcome | Reference |
| Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | [6] |
| With Pseudoproline Dipeptides | High yield of the desired product was obtained. The crude material was pure enough for subsequent disulfide bond formation. | [1][6] |
Table 2: Comparative Study of a "Difficult" Peptide Sequence
This study compared the effectiveness of Hmb-protected amino acids and pseudoproline dipeptides in the synthesis of a known "difficult" peptide sequence.
| Synthesis Strategy | Crude Product Purity | Conclusion | Reference |
| Standard Fmoc-SPPS | Low | - | [7] |
| With Hmb-Protected Amino Acid | Substantial improvement | Slow and incomplete coupling of the subsequent amino acid was observed. | [7] |
| With Pseudoproline Dipeptide | Superior improvement | Pseudoproline incorporation was found to be the more effective strategy for improving crude peptide purity. | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of hydrophobic peptides using pseudoproline dipeptides. These are based on established methods and should be adapted as needed for specific peptide sequences and synthesis platforms.
General Workflow for Fmoc-SPPS using Pseudoproline Dipeptides
Caption: General workflow for Fmoc-SPPS incorporating pseudoproline dipeptides.
Protocol 1: Manual Solid-Phase Synthesis of a Hydrophobic Peptide
This protocol provides a general procedure for manual Fmoc-SPPS.
1. Resin Preparation:
- Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
- Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling (Standard):
- In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the activation mixture.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Wash the resin with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).
- Perform a Kaiser test to confirm complete coupling.
4. Pseudoproline Dipeptide Coupling:
- In place of a standard amino acid, use the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
- Follow the same coupling procedure as in step 3.
5. Peptide Chain Elongation:
- Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of Human Amylin (hIAPP) (1-37)
This protocol is adapted from the successful synthesis of the highly aggregation-prone hIAPP peptide.[6][8]
1. Resin:
- Fmoc-PAL-PEG-PS resin (for C-terminal amide).
2. Synthesis Strategy:
- Automated or manual Fmoc-SPPS.
- Use HBTU for activation.
3. Pseudoproline Incorporation:
- Substitute the dipeptides at positions A8T, S19S, and L27S with the corresponding Fmoc-pseudoproline dipeptides.[8]
4. Coupling:
- Double couple all β-branched amino acid residues.
- Double couple the pseudoproline dipeptides and the amino acid residues immediately following them.[8]
5. Cleavage and Deprotection:
- Use a standard TFA cleavage cocktail as described in Protocol 1.
6. Disulfide Bond Formation:
- The crude peptide can be subjected to air oxidation to form the Cys2-Cys7 disulfide bond.[6]
Signaling Pathways and Logical Relationships
The decision-making process for incorporating pseudoproline dipeptides into a peptide synthesis strategy can be visualized as follows:
Caption: Decision workflow for using pseudoproline dipeptides in peptide synthesis.
Conclusion
Pseudoproline dipeptides are an invaluable tool for the synthesis of hydrophobic and aggregation-prone peptides. Their ability to disrupt secondary structure formation on-resin leads to significant improvements in crude peptide yield and purity. By following the detailed protocols and considering the comparative data presented, researchers can enhance the success rate of synthesizing "difficult" peptide sequences, thereby accelerating research and development in areas such as drug discovery and materials science.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in Cyclic Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides presents a formidable challenge in medicinal chemistry and drug development. These constrained molecules often exhibit enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. However, the cyclization of linear peptide precursors is frequently hampered by low yields due to aggregation, unfavorable conformations, and competing side reactions. Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block designed to overcome these hurdles. By incorporating a pseudoproline moiety, this reagent induces a "kink" in the peptide backbone, pre-organizing the linear peptide into a conformation amenable to efficient cyclization.[1][2][3] This application note provides a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in the synthesis of cyclic peptides.
Mechanism of Action: How Pseudoprolines Facilitate Cyclization
The core advantage of incorporating a Ser(Psi(Me,Me)pro) residue lies in its ability to disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1] The oxazolidine (B1195125) ring of the pseudoproline moiety restricts the conformational freedom of the peptide backbone, favoring a cis-amide bond.[4] This induced turn or "kink" brings the N- and C-termini of the linear peptide into proximity, thereby accelerating the rate and increasing the yield of the intramolecular cyclization reaction.[3][5] Upon final acid cleavage, the pseudoproline ring is hydrolyzed, regenerating the native serine residue.
Advantages of Using this compound
-
Increased Cyclization Yields: By promoting a favorable conformation for ring closure, the incorporation of pseudoproline dipeptides can significantly enhance the yield of the desired cyclic product.[2][3]
-
Faster Reaction Kinetics: The pre-organization of the linear peptide can lead to a notable acceleration of the cyclization reaction.[2]
-
Improved Solubility: Disruption of aggregation leads to better solvation of the peptide-resin complex, facilitating more efficient coupling and deprotection steps during the synthesis of the linear precursor.[1]
-
Suppression of Epimerization: When placed at the C-terminus of the linear precursor, a pseudoproline residue can significantly suppress racemization during activation and cyclization.[2]
-
Traceless Nature: The pseudoproline moiety is readily removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step, yielding the native peptide sequence.[6]
Data Presentation: Impact on Cyclization Efficiency
The use of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging cyclization reactions. The following table summarizes representative data from studies on similar pseudoproline-containing peptides, illustrating the quantitative benefits.
| Peptide Sequence/Type | Condition | Cyclization Yield/Completion | Reference |
| Conotoxin Derivative 1 | Without Cys-Pseudoproline | 52% Completion | [3] |
| Conotoxin Derivative 1 | With Cys-Pseudoproline | 100% Completion | [3] |
| Conotoxin Derivative 2 | Without Cys-Pseudoproline | 70% Completion | [3] |
| Conotoxin Derivative 2 | With Cys-Pseudoproline | 100% Completion | [3] |
| Sterically Congested Hexapeptide | With Thr(Psi(Me,Me)pro) | 5-40% | [2] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a head-to-tail cyclic peptide using this compound on a solid support.
Materials and Reagents
-
Fmoc-Rink Amide resin or other suitable resin for C-terminal amide peptides. For C-terminal acid peptides, a 2-chlorotrityl chloride resin is recommended.
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU, HBTU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Selective deprotection reagent for linker (if applicable, e.g., for side-chain attachment)
-
Cyclization cocktail: e.g., DIC/Oxyma in DMF
-
Cleavage and deprotection cocktail: e.g., TFA/TIPS/H₂O (95:2.5:2.5)
-
Cold diethyl ether
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to standard SPPS protocols.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-amino acids, including the this compound dipeptide, using a suitable coupling reagent (e.g., 4 eq. of amino acid/dipeptide, 3.95 eq. HATU, 8 eq. DIPEA in DMF) for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in step 3.
-
Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Resin Swelling: Swell the linear peptide-resin in DMF.
-
Cyclization: Add a solution of the cyclization reagents (e.g., 3 eq. DIC and 3 eq. Oxyma Pure in DMF) to the resin. Allow the reaction to proceed for 2-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Drying: Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups (including the tBu group on Tyr and hydrolyzing the pseudoproline ring back to serine).
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude cyclic peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for cyclic peptide synthesis.
Caption: Impact of pseudoproline on cyclization.
Troubleshooting
-
Incomplete Cyclization: If monitoring reveals incomplete cyclization, extend the reaction time or gently heat the reaction vessel. Ensure that the reagents used are fresh and anhydrous.
-
Dimerization/Oligomerization: This can occur if the resin loading is too high. Using a lower-loaded resin can favor intramolecular over intermolecular reactions.
-
Epimerization: While pseudoprolines help, some sequences may still be prone to racemization. Using milder coupling reagents or additives like Oxyma Pure can mitigate this.
-
Incomplete Pseudoproline Removal: If the native serine is not fully regenerated, extend the TFA cleavage time or perform the cleavage at a slightly elevated temperature (e.g., 40°C).[7]
Conclusion
This compound is a powerful tool for overcoming common challenges in cyclic peptide synthesis. Its ability to disrupt aggregation and pre-organize the linear precursor for cyclization leads to significantly improved yields and reaction kinetics. The detailed protocols and conceptual diagrams provided in this application note serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize challenging cyclic peptides.
References
- 1. chempep.com [chempep.com]
- 2. connectsci.au [connectsci.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Synthesis of all-L cyclic tetrapeptides using pseudoprolines as removable turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in Long Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency of solid-phase peptide synthesis (SPPS), particularly for long and challenging sequences.[1][2][3] Aggregation of the growing peptide chain on the solid support is a major obstacle in the synthesis of long peptides, leading to incomplete reactions, low yields, and difficult purification.[1] Pseudoproline dipeptides, like this compound, introduce a temporary "kink" in the peptide backbone by forming a reversible oxazolidine (B1195125) ring from the serine residue.[1][4] This structural disruption effectively breaks up the secondary structures that cause aggregation, thereby improving the solvation of the peptide chain and facilitating more efficient coupling and deprotection steps.[1][3][4] The native peptide sequence is fully restored during the final acidic cleavage from the resin.[1][4]
Key Advantages:
-
Increased Yield and Purity: By preventing aggregation, this dipeptide significantly improves the overall yield and purity of the crude peptide.[2][5]
-
Enhanced Coupling Efficiency: Improved solvation of the peptide-resin matrix allows for more efficient acylation and deprotection reactions.[1][3]
-
Synthesis of "Difficult" Peptides: Enables the successful synthesis of long, hydrophobic, and aggregation-prone peptides that are challenging to produce using standard SPPS methods.[1][5]
-
Reduced Side Reactions: Minimizes the occurrence of deletion sequences and other side reactions associated with incomplete couplings.
-
Compatibility: Fully compatible with standard Fmoc-based SPPS protocols and automated synthesizers.
Data Presentation
The use of pseudoproline dipeptides has a demonstrably positive impact on the synthesis of long, aggregation-prone peptides. Below is a summary of representative data comparing synthesis outcomes with and without the incorporation of pseudoproline dipeptides.
| Peptide Sequence | Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Human Amylin (hAmylin) (37 aa) | Standard Fmoc SPPS | Traces of desired product | Very Low | [1][5] |
| With Pseudoproline Dipeptides | High Yield | Excellent Purity | [1][5] | |
| Amyloid Beta (Aβ42) (42 aa) | Standard Fmoc/tBu SPPS | Not Reported | Low | [6] |
| With Pseudoproline Dipeptides | 57% | Not specified, but sufficient for further purification | [6] | |
| RANTES (24-91) (68 aa) | Standard Fmoc SPPS | Not specified, but known to be aggregation-prone | Low | [1] |
| With Pseudoproline Dipeptides and ChemMatrix resin | Efficient Synthesis | High Purity | [1] |
Experimental Protocols
General Guidelines for Incorporating this compound
-
Strategic Placement: For optimal results, insert the pseudoproline dipeptide at intervals of 5-6 amino acids throughout the peptide sequence.[5]
-
Hydrophobic Regions: It is particularly beneficial to place the dipeptide just before a hydrophobic stretch of residues.[4]
-
Proximity to Proline: Maintain a minimum of 2 amino acid residues between a pseudoproline dipeptide and a proline residue or another pseudoproline dipeptide.[5]
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours at room temperature. This step also cleaves the tBu and opens the pseudoproline ring.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Signaling Pathways
Peptides synthesized using this methodology, such as human Amylin and RANTES, are involved in crucial signaling pathways.
Caption: Simplified signaling pathway of human Amylin.[7][8][9]
Caption: Simplified signaling pathway of RANTES (CCL5) via the CCR5 receptor.[10][11][12]
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus [frontiersin.org]
- 9. Leptin and Amylin Act in an Additive Manner to Activate Overlapping Signaling Pathways in Peripheral Tissues: In vitro and ex vivo studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Disease: regulation of RANTES (CCL5) in renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CCL5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Targeting CCL5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed for use in automated solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation.[1][2][3] The incorporation of a dimethylated pseudoproline moiety at the serine residue temporarily introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to incomplete reactions and low yields.[2][3][4] This modification enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the final peptide product.[1][3] The native Tyr-Ser sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3][4]
This document provides detailed application notes and protocols for the effective utilization of this compound in automated peptide synthesizers.
Key Applications and Advantages
The primary application of this compound is to overcome challenges associated with "difficult sequences" in SPPS.[2][3] These sequences often include hydrophobic residues or motifs that are prone to aggregation on the solid support.[2]
Advantages of using this compound include:
-
Disruption of Peptide Aggregation: The oxazolidine (B1195125) ring structure mimics the conformational constraints of proline, effectively breaking up the hydrogen bonding patterns responsible for β-sheet formation.[2][3][4]
-
Increased Solubility and Solvation: By preventing aggregation, the peptide-resin complex remains well-solvated, improving reagent access to the reactive sites.[2][3]
-
Enhanced Coupling Efficiency: The improved solvation and reduced steric hindrance at the N-terminus lead to more complete and efficient coupling reactions.[1][2][3]
-
Higher Purity and Yield: The mitigation of aggregation-related side reactions, such as deletions and truncations, results in a crude peptide of higher purity and overall yield.[4][5]
-
Seamless Integration into Automated Protocols: This dipeptide is designed for straightforward incorporation into standard automated SPPS workflows.[1][6]
Data Presentation: Recommended Synthesis Parameters
While specific yield and purity improvements are sequence-dependent, the following table summarizes the generally recommended parameters for the successful incorporation of this compound in automated peptide synthesizers. These parameters are based on manufacturer recommendations and established SPPS protocols.
| Parameter | Recommendation | Notes |
| Resin | Standard resins for Fmoc-SPPS (e.g., Rink Amide, Wang) | The choice of resin depends on the desired C-terminal functionality. |
| Equivalents of Dipeptide | 3 - 5 equivalents | A higher excess may be beneficial for particularly difficult couplings. |
| Activation Method | Aminium/Phosphonium-based or Carbodiimide-based | See the protocol below for specific reagent examples. |
| Coupling Reagents | HATU, HBTU, HCTU, PyBOP, TBTU, or DIC/Oxyma | The choice may depend on the specific synthesizer and the difficulty of the sequence.[2][6] |
| Base | 6 - 10 equivalents of DIPEA or 2,4,6-Collidine | Use of collidine can help in reducing racemization. |
| Coupling Time | 1 - 2 hours | Monitor coupling completion using a ninhydrin (B49086) (Kaiser) test. A double coupling may be necessary.[6] |
| Solvent | DMF or NMP | Ensure high-purity, peptide synthesis-grade solvents are used. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard deprotection protocols are applicable. |
Experimental Protocols
The following protocols are generalized for the use of this compound in automated peptide synthesizers. Optimization for specific sequences and instruments may be required.
Protocol 1: Automated Coupling using Pre-packed Cartridges
This protocol is suitable for synthesizers that utilize dry, pre-packed amino acid cartridges.
-
Preparation:
-
Pack an empty cartridge with the appropriate amount of this compound (e.g., 1.0 mmol for an ABI 433 synthesizer).[6]
-
-
Synthesizer Programming:
-
In the synthesis sequence, program the instrument to recognize the pseudoproline dipeptide as a serine or threonine residue.[6]
-
Set a coupling time of at least 1 hour.[6]
-
Use a standard activation protocol with reagents like HBTU or HATU.[6]
-
Crucially, omit the amino acid coupling cycle for the subsequent tyrosine residue, as it is already incorporated in the dipeptide.
-
-
Execution:
-
Run the automated synthesis program. The synthesizer will perform the deprotection of the N-terminal Fmoc group of the preceding residue, followed by the coupling of the this compound dipeptide.
-
-
Post-Coupling:
-
The synthesis continues with the deprotection of the Fmoc group from the newly added tyrosine residue, followed by the coupling of the next amino acid in the sequence.
-
Protocol 2: Automated Coupling using Stock Solutions
This protocol is for synthesizers that deliver amino acids from stock solutions.
-
Preparation:
-
Prepare a stock solution of this compound in DMF or NMP at the desired concentration.
-
-
Synthesizer Programming:
-
Program the synthesizer to deliver the required volume of the dipeptide stock solution (3-5 equivalents relative to the resin substitution).
-
Program the delivery of the activator (e.g., HATU, HBTU) and base (DIPEA) solutions.
-
Set the coupling time to 1-2 hours.
-
As in the previous protocol, skip the coupling step for the individual tyrosine residue.
-
-
Execution and Post-Coupling:
-
Follow the same procedure as in Protocol 1.
-
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation:
-
After completion of the synthesis, wash the peptide-resin thoroughly with DMF and then dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
During this step, the tBu protecting group on tyrosine and the pseudoproline ring on serine are cleaved, regenerating the native peptide sequence.[3][4]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify using standard techniques such as reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Workflow for automated peptide synthesis using this compound.
Conclusion
This compound is a powerful tool for overcoming the challenges of synthesizing difficult peptide sequences.[3] Its ability to disrupt aggregation and improve coupling efficiency makes it an invaluable component in the toolkit of researchers and professionals in peptide synthesis and drug development.[4][5] By following the recommended protocols and understanding the principles of its application, users can significantly increase the success rate for producing high-purity peptides.
References
- 1. chempep.com [chempep.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Coupling Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the reagents and protocols for the efficient coupling of the pseudoproline dipeptide, Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, in solid-phase peptide synthesis (SPPS). The use of this dipeptide is a powerful strategy to overcome challenges associated with peptide aggregation and to improve synthesis yields and purity.[1]
Introduction to this compound
This compound is a protected dipeptide building block where the serine residue is modified to form a dimethylated pseudoproline (oxazolidine) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation during SPPS. The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native serine residue.
Key Advantages:
-
Disruption of Aggregation: The proline-like structure effectively breaks up inter-chain hydrogen bonding, preventing peptide aggregation on the solid support.[2][1]
-
Improved Solubility: By minimizing aggregation, the peptide-resin remains better solvated, enhancing reagent accessibility.[3][1]
-
Enhanced Coupling Efficiency: Improved solvation leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude products.[3][1]
-
Simplified Synthesis: The use of a pre-formed dipeptide circumvents the difficult acylation of the sterically hindered pseudoproline nitrogen.[4][5]
Selection of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered residues. For pseudoproline dipeptides, several classes of reagents have proven effective.
2.1. Aminium/Uronium Salt-Based Reagents: These are the most common and generally most effective reagents for coupling pseudoproline dipeptides.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[7][8][9] It forms a highly reactive OAt-ester.[7][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also highly efficient and widely used coupling reagents with similar properties to each other.[8][10][11]
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate): A third-generation uronium salt that offers high coupling efficiency, reduced racemization, and improved safety profile compared to benzotriazole-based reagents.[12][13] Its byproducts are water-soluble, simplifying workup in solution-phase synthesis.[13][14]
2.2. Carbodiimide-Based Reagents:
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective coupling method. While generally effective, it may be slower and require longer reaction times compared to aminium/uronium salts for challenging couplings.[6]
Quantitative Data Summary
While specific comparative yield and purity data for the coupling of this compound is not extensively published in a head-to-head format, the following table summarizes typical conditions and expected performance based on general use for pseudoproline dipeptides and difficult couplings.
| Coupling Reagent | Dipeptide Excess (eq.) | Reagent Excess (eq.) | Base Excess (eq.) | Base Type | Typical Coupling Time | Expected Efficiency |
| HATU | 1.5 - 5 | 1.5 - 5 | 3 - 10 | DIPEA | 30 - 120 min | Very High |
| HBTU/TBTU | 1.5 - 5 | 1.5 - 5 | 3 - 10 | DIPEA | 60 - 120 min | High |
| COMU | 1.5 - 3 | 1.5 - 3 | 3 - 6 | DIPEA | 10 - 60 min | Very High |
| DIC/HOBt | 3 - 5 | 3 - 5.5 | N/A | N/A | 60 - 180 min | Good to High |
Note: Equivalents are relative to the resin loading. The optimal conditions may vary depending on the specific peptide sequence and synthesis scale and should be optimized empirically.
Experimental Protocols
Protocol 1: Manual SPPS Coupling using HATU
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Kaiser test kit or other amine test
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.
-
Pre-activation of the Dipeptide: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the solution. c. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: a. Add the pre-activated dipeptide solution to the washed and deprotected resin. b. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Automated SPPS Coupling
This protocol is a general guideline for incorporating the pseudoproline dipeptide using an automated peptide synthesizer.
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of this compound in DMF or NMP at the same concentration as other standard Fmoc-amino acid derivatives. b. Place the vial containing the dipeptide solution in an appropriate position on the autosampler rack.
-
Instrument Programming: a. Program the synthesizer to perform a coupling cycle for the pseudoproline dipeptide. This is typically done by treating it as a standard serine or threonine residue in the sequence.[6] b. Use a pre-programmed method for a standard coupling reagent like HATU or HBTU.[6] A typical protocol would use 3-5 equivalents of the dipeptide and coupling reagent. c. Set a coupling time of at least 1-2 hours to ensure completion.[6] d. Crucially, program the instrument to omit the amino acid addition cycle for the next residue in the sequence , as the dipeptide already incorporates two residues.
-
Execution: Run the automated synthesis protocol. The instrument will handle the deprotection, washing, activation, and coupling steps automatically.
-
Post-Synthesis: After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a standard TFA cocktail (e.g., TFA/Water/TIPS 95:2.5:2.5). The pseudoproline ring will be cleaved during this step to yield the native serine residue.[1]
Visualizations
Chemical Structure and Reaction Workflow
Caption: Workflow for coupling the pseudoproline dipeptide in SPPS.
Logic Diagram for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH Novabiochem 878797-09-2 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Tyr-Ser Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide sequences containing Tyrosine-Serine (Tyr-Ser) motifs are integral to numerous biologically active proteins and peptides, often playing crucial roles in signaling pathways through post-translational modifications like phosphorylation. However, the chemical synthesis of these peptides via Solid-Phase Peptide Synthesis (SPPS) can be challenging. These sequences are frequently categorized as "difficult sequences" due to their propensity to form stable secondary structures on the solid support, leading to aggregation.[1][2][3] This aggregation can hinder reagent access, resulting in incomplete reactions, low yields, and purification difficulties.[1][3]
These application notes provide an overview of the challenges encountered during the SPPS of Tyr-Ser containing peptides and present detailed protocols and strategies to overcome these issues, ensuring high-purity and high-yield synthesis.
Challenges in Solid-Phase Peptide Synthesis of Tyr-Ser Motifs
The primary challenge in synthesizing peptides with Tyr-Ser motifs is the tendency for the growing peptide chain to aggregate on the resin.[1] This phenomenon is driven by the formation of intra- and intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[4]
Consequences of Aggregation:
-
Incomplete Deprotection: The Fmoc protecting group on the N-terminal amino acid may not be completely removed, leading to deletion sequences.
-
Poor Coupling Efficiency: The incoming activated amino acid cannot efficiently access the N-terminus of the resin-bound peptide, resulting in truncated sequences.[4]
-
Low Swelling and Solvation: The aggregated peptide-resin complex is poorly solvated by synthesis solvents, further impeding reaction kinetics.[4]
-
Reduced Yield and Purity: The final crude product is often a complex mixture of the target peptide and various deletion or truncated sequences, which are difficult to separate.[3]
Strategies for Efficient Synthesis
Several strategies have been developed to disrupt aggregation and improve the synthesis of difficult sequences containing Tyr-Ser motifs.
-
Optimized Protecting Groups: The use of appropriate side-chain protecting groups is crucial. For the Fmoc/tBu strategy, the tert-butyl (tBu) group is standard for protecting the hydroxyl groups of both Tyrosine and Serine.[5][6][7] This protection is stable under the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[7]
-
Advanced Coupling Reagents: While standard carbodiimide (B86325) reagents like DIC can be effective, more potent aminium/uronium or phosphonium (B103445) salt-based coupling reagents are often required for difficult couplings.[8][9] Reagents like HATU, HBTU, and PyBOP, in combination with a base such as DIPEA, generate highly reactive activated esters that can improve coupling efficiency even in sterically hindered or aggregated environments.[8][10]
-
Microwave-Assisted SPPS: The application of microwave energy can accelerate both deprotection and coupling steps.[11][12] Increased temperature enhances reaction kinetics and can help disrupt secondary structures, thereby reducing aggregation.[1]
-
Pseudoproline Dipeptides: One of the most effective methods for overcoming aggregation is the incorporation of pseudoproline dipeptides. For a Tyr-Ser motif, the commercially available dipeptide Fmoc-Tyr(tBu)-Ser(psi-Me,Me-pro)-OH is used. The serine residue is reversibly modified into a dimethylated oxazolidine (B1195125), a proline-like structure. This modification introduces a "kink" in the peptide backbone, effectively disrupting the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[4] The native serine structure is fully restored during the final TFA cleavage.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Model Tyr-Ser Peptide
This protocol outlines a standard manual synthesis procedure on a Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH and Fmoc-Ser(tBu)-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (4 eq, 0.4 mmol) with HBTU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in DMF for 2-5 minutes.
-
Add the activation mixture to the resin. Agitate for 1-2 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation:
-
Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain and wash as in step 2.
-
Coupling: Repeat the coupling procedure (step 3) for each subsequent amino acid in the sequence, using Fmoc-Ser(tBu)-OH and Fmoc-Tyr(tBu)-OH at the appropriate positions.
-
-
Final Deprotection: After the final coupling, perform a final deprotection step (step 4a) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.
Workflow for a Standard SPPS Cycle
Caption: A standard solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.
Protocol 2: SPPS using a Pseudoproline Dipeptide
This protocol is for sequences prone to severe aggregation and utilizes Fmoc-Tyr(tBu)-Ser(psi-Me,Me-pro)-OH.
Procedure:
-
Synthesize the peptide chain up to the residue preceding the Tyr-Ser motif using the standard protocol (Protocol 1).
-
Dipeptide Coupling:
-
For the coupling of the Tyr-Ser motif, use Fmoc-Tyr(tBu)-Ser(psi-Me,Me-pro)-OH as the building block.
-
Pre-activate the dipeptide (2 eq, 0.2 mmol) with HATU (1.9 eq, 0.19 mmol) and DIPEA (4 eq, 0.4 mmol) in DMF.
-
Couple for 2-4 hours. The pseudoproline structure can cause steric hindrance, sometimes requiring longer coupling times or double coupling.
-
-
Continue Synthesis: After coupling the dipeptide, continue with the synthesis of the remaining peptide sequence using standard single amino acid couplings as described in Protocol 1.
-
Cleavage and Deprotection: Perform the final cleavage using the same TFA-based cocktail as in Protocol 1. The acidic conditions of the cleavage cocktail will simultaneously cleave the peptide from the resin, remove the tBu side-chain protecting groups, and hydrolyze the oxazolidine ring of the pseudoproline, restoring the native Serine residue.
-
Purification and Analysis: Proceed with standard purification and analysis.
Workflow for Incorporating a Pseudoproline Dipeptide
Caption: SPPS workflow showing the incorporation of a pseudoproline dipeptide.
Data Presentation: Comparative Synthesis Results
The following table summarizes typical results from the synthesis of a model 10-mer peptide containing a Tyr-Ser motif, comparing the standard protocol with the pseudoproline approach.
| Synthesis Method | Coupling Reagent | Crude Purity (HPLC Area %) | Isolated Yield (%) | Notes |
| Standard SPPS | HBTU/DIPEA | 35 - 50% | 15 - 25% | Significant deletion products observed. |
| Standard SPPS | HATU/DIPEA | 45 - 60% | 20 - 35% | Improved purity over HBTU but still substantial impurities. |
| Pseudoproline Method | HATU/DIPEA | > 75% | > 50% | Markedly reduced deletion sequences and easier purification.[4] |
Note: Data are representative and can vary based on the specific peptide sequence, scale, and synthesis conditions.
Mechanism of Aggregation Disruption by Pseudoproline
The incorporation of a pseudoproline dipeptide disrupts the regular backbone conformation required for β-sheet formation. The oxazolidine ring structure introduces a rigid bend, preventing the peptide chains from aligning and forming intermolecular hydrogen bonds.
How Pseudoproline Dipeptides Prevent Aggregation
Caption: Pseudoproline dipeptides introduce kinks that prevent β-sheet aggregation.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH for synthesizing aggregation-prone sequences.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly long sequences or those prone to aggregation, presents significant challenges in drug development and research. Inter- and intra-chain hydrogen bonding during solid-phase peptide synthesis (SPPS) can lead to the formation of secondary structures, primarily β-sheets, which hinder reaction kinetics, resulting in incomplete couplings and deletions. This aggregation phenomenon drastically reduces the yield and purity of the target peptide.[1]
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide building block designed to mitigate these issues.[1][2] By incorporating a temporary, proline-like oxazolidine (B1195125) ring, this dipeptide introduces a "kink" into the peptide backbone. This conformational constraint effectively disrupts the hydrogen bonding patterns responsible for aggregation, thereby enhancing the solvation of the peptide chain and improving the efficiency of subsequent coupling and deprotection steps.[1] The native Tyr-Ser sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage, making this a powerful tool for accessing "difficult" peptide sequences.[3][4]
Mechanism of Action
The core advantage of this compound lies in its ability to act as a temporary "structure-breaker." The dimethylated pseudoproline (ψ(Me,Me)pro) moiety imposes a rigid bend in the peptide backbone, favoring a cis-amide bond conformation over the typical trans bond.[1][5] This disruption prevents the linear alignment of peptide chains required for β-sheet formation, thus preventing aggregation and enhancing the solubility of the resin-bound peptide.[1][3]
Key Applications and Advantages
-
Synthesis of "Difficult" Sequences : Essential for peptides rich in hydrophobic residues or those known to be aggregation-prone.[1][2]
-
Long Peptides and Small Proteins : Facilitates the successful synthesis of peptides exceeding 40 amino acids.[1]
-
Improved Yield and Purity : Significantly enhances the quality of crude peptide products, simplifying purification efforts. Case studies on highly amyloidogenic polypeptides like human Islet Amyloid Polypeptide (hIAPP) show that standard Fmoc synthesis yields only trace amounts, while the incorporation of pseudoproline dipeptides enables successful synthesis with high yield and purity.[1][6]
-
Enhanced Solubility : The disrupted secondary structure leads to better solvation of the peptide-resin complex in standard SPPS solvents like DMF and NMP.[1]
-
Compatibility : Fully compatible with standard automated and manual Fmoc-SPPS protocols and reagents.[1]
Data Presentation: Comparative Synthesis
The following table summarizes representative data from the synthesis of a model aggregation-prone peptide, demonstrating the significant improvements achieved by incorporating this compound.
| Synthesis Strategy | Crude Product Purity (HPLC) | Isolated Yield (%) | Key Observations |
| Standard Fmoc-SPPS | ~25% | < 10% | Significant deletion sequences observed; resin shrinking indicative of aggregation. |
| With this compound | > 75% | > 60% | Clean crude product with the target mass as the major peak; improved resin swelling. |
Note: Data is a representative summary based on qualitative descriptions of "substantial improvements" and up to "10-fold" increases in yield found in literature for difficult sequences.[1]
Experimental Protocols
Strategic Placement of the Pseudoproline Dipeptide
Successful application requires strategic placement within the peptide sequence. Analyze the sequence for hydrophobic clusters or regions predicted to form β-sheets.
Guidelines for Placement:
-
Insert the pseudoproline dipeptide just before a hydrophobic or aggregation-prone region.[4]
-
For long peptides lacking proline, a spacing of approximately 5-6 residues between pseudoproline units is optimal.[4]
-
Ensure at least two amino acids are between a pseudoproline and a natural proline residue.[4]
Protocol for Manual Coupling in Fmoc-SPPS
This protocol details the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HCTU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation : Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution : In a separate vessel, dissolve this compound (1.5 to 2.0 eq.) and HATU (1.5 to 2.0 eq.) in DMF.
-
Base Addition : Add DIPEA (3.0 to 4.0 eq.) to the activation solution and mix for 1-2 minutes.
-
Coupling : Immediately add the activated dipeptide solution to the drained peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring : Perform a Kaiser test (or other ninhydrin-based test) to check for completion of the coupling. If the test is positive (indicating free amines), extend the coupling time for another hour or perform a second coupling.
-
Washing : Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Continuation : The resin is now ready for the Fmoc deprotection of the newly added Tyrosine residue to continue the peptide chain elongation.
Protocol for Automated Peptide Synthesis
This compound is readily integrated into automated peptide synthesizer protocols.
Synthesizer Setup:
-
Amino Acid Position : Assign this compound to a vial as you would a standard Fmoc-amino acid. Note that it is a dipeptide, so the subsequent amino acid in the sequence will be the one preceding Tyrosine.
-
Coupling Method : Utilize a standard coupling method employing reagents like HATU/DIPEA or DIC/Oxyma.[2]
-
Reaction Time : A standard coupling time of 45-60 minutes is typically sufficient. For known difficult couplings, this can be extended or a double-coupling cycle can be programmed.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the conversion of the pseudoproline ring back to a serine residue.
Reagents:
-
Cleavage Cocktail : A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
During this acidic treatment, the tBu group from Tyrosine and the oxazolidine ring of the pseudoproline are cleaved, regenerating the native Tyr-Ser sequence.[4]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum before purification by HPLC.
Conclusion
This compound is a highly effective and user-friendly tool for overcoming the common problem of peptide aggregation in Fmoc-SPPS.[2][5] Its strategic incorporation leads to remarkable improvements in the yield and purity of challenging peptide sequences.[3] By following the outlined protocols, researchers can leverage this powerful building block to successfully synthesize peptides that would otherwise be difficult or impossible to obtain through standard methods.[2]
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in medicinal chemistry applications.
Application Notes and Protocols: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction and Medicinal Chemistry Applications
This compound is a specialized dipeptide derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] Its primary function is to serve as a "structure-disrupting" building block to facilitate the synthesis of "difficult sequences"—peptides prone to aggregation and poor solubility during chain assembly.[1][4]
The key feature is the pseudoproline (ψ(Me,Me)pro) moiety, an oxazolidine (B1195125) ring formed from the serine residue.[5] This ring introduces a temporary "kink" in the peptide backbone, which disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[4][5][6] This disruption enhances the solvation of the growing peptide-resin complex, leading to significantly improved coupling efficiency, higher crude peptide purity, and increased final yields.[5][7] The native Tyr-Ser sequence is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[4][6]
In medicinal chemistry, the Tyr-Ser motif is of particular interest as it contains residues that are common targets for phosphorylation by protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases a major class of therapeutic targets.[8] Peptides synthesized using this compound can serve as high-purity substrates or inhibitors for kinase activity assays, aiding in the discovery and characterization of novel kinase-targeted drugs.[2][8] This building block is also valuable in creating peptide-based drugs and neuropeptides where stability and bioavailability are critical.[2]
Data Presentation: Performance in Peptide Synthesis
The primary quantitative advantage of using this compound is the significant improvement in the yield and purity of the crude peptide product, especially in sequences known to be difficult to synthesize.
Table 1: Illustrative Comparison of Synthesis Outcomes for a Difficult Peptide Sequence
| Parameter | Standard Synthesis (with Fmoc-Tyr(tBu)-OH + Fmoc-Ser(tBu)-OH) | Synthesis with this compound |
| Crude Product Purity (HPLC) | 35-50% | >85% |
| Overall Yield | Low (<10%) | Significantly Higher (>40%) |
| Major Impurities | Deletion sequences, truncated peptides | Minimal deletion sequences |
| Solubility during Synthesis | Poor, evidence of aggregation | Enhanced |
Note: This table presents illustrative data based on the known effects of pseudoproline dipeptides on difficult sequences to highlight their benefits.[7][9]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Kinase Substrate
This protocol describes the synthesis of a hypothetical peptide, H-Lys-Gly-Tyr-Ser-Phe-Leu-Arg-NH₂, a potential substrate for a tyrosine kinase, using the title compound to overcome potential aggregation around the Tyr-Ser motif.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[10]
-
Base: DIPEA (N,N-Diisopropylethylamine)[10]
-
Deprotection solution: 20% piperidine (B6355638) in NMP (N-Methyl-2-pyrrolidone)[10]
-
Solvents: NMP, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[11]
-
Ice-cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in NMP twice for 10-15 minutes each time. Wash the resin thoroughly with NMP and DCM.[10]
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in NMP. Add the solution to the resin and agitate for 1-2 hours.
-
Incorporation of the Dipeptide: To couple the Tyr-Ser motif, dissolve this compound (1.5 eq), HBTU (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq) in NMP. Add to the resin and agitate for 2-4 hours. The use of a dipeptide extends the chain by two residues in a single coupling step.[3]
-
-
Wash: After coupling, wash the resin with NMP and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Leu, Phe, Gly, Lys).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. The TFA in the cocktail will simultaneously cleave the peptide from the resin and remove all side-chain protecting groups (like tBu) and convert the pseudoproline back into a native serine residue.[6][12]
-
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the peptide using reverse-phase HPLC and verify its identity by mass spectrometry.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a fluorescence polarization-based assay to screen for inhibitors of a specific tyrosine kinase using the synthesized peptide as a substrate.[13]
Materials:
-
Purified active tyrosine kinase
-
Synthesized peptide substrate (H-Lys-Gly-Tyr-Ser-Phe-Leu-Arg-NH₂)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)[13]
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Quench/Detection Mix: EDTA to stop the reaction, a fluorescently labeled anti-phosphotyrosine antibody, and a phosphopeptide tracer.[13]
-
384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Add 100 nL of test compounds (or DMSO for controls) to the wells of a 384-well plate.[14]
-
Reaction Setup:
-
Prepare a master mix containing the kinase and the peptide substrate in the kinase reaction buffer.
-
Dispense 10 µL of this master mix into each well.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to remain within the linear range of the reaction.
-
Stop Reaction and Detect:
-
Add 10 µL of the Quench/Detection Mix to each well. The EDTA will stop the kinase activity.[13]
-
Incubate for an additional 30-60 minutes at room temperature to allow the antibody-tracer-phosphopeptide system to equilibrate.
-
-
Measure Fluorescence Polarization: Read the plate on a fluorescence polarization instrument (e.g., excitation at 535 nm, emission at 590 nm).[13]
-
Data Analysis:
-
Low polarization values indicate that the fluorescent tracer has been displaced by the phosphorylated peptide substrate (low kinase inhibition).
-
High polarization values indicate that the tracer remains bound to the antibody (high kinase inhibition).
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values for active inhibitors by fitting the data to a dose-response curve.
-
Table 2: Illustrative IC₅₀ Values for Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
| Staurosporine (Control) | Src Tyrosine Kinase | 5.6 |
| Test Compound A | Src Tyrosine Kinase | 87.4 |
| Test Compound B | Src Tyrosine Kinase | 1,250 |
| Test Compound C | Src Tyrosine Kinase | >10,000 |
Note: This table shows example data that could be generated from Protocol 2. The values are for illustrative purposes only.
Visualizations
Diagram 1: SPPS Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Kinase Inhibition Assay Principle
Caption: Principle of Fluorescence Polarization Kinase Assay.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low coupling efficiency with Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low coupling efficiency, encountered during the synthesis of peptides containing this sterically hindered dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: Low coupling efficiency with this pseudoproline dipeptide is a common challenge primarily due to steric hindrance. The bulky tert-butyl (tBu) protecting group on Tyrosine and the dimethylated pseudoproline ring on Serine create a sterically congested environment around the carboxylic acid, impeding its approach to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This steric hindrance slows down the rate of peptide bond formation.[1]
Q2: What is the purpose of using a pseudoproline dipeptide like this compound?
A2: Pseudoproline dipeptides are utilized in SPPS to disrupt the formation of secondary structures, such as β-sheets, which can cause peptide chain aggregation on the resin.[3][4] This aggregation can hinder reagent access and lead to incomplete coupling and deprotection steps. By introducing a "kink" in the peptide backbone, pseudoprolines improve the solvation of the peptide-resin complex, leading to more efficient synthesis, higher purity of the crude product, and increased yields.[3][5] The pseudoproline moiety is temporary and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Serine residue.[3]
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids and dipeptides, more potent coupling reagents are generally required. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts such as PyBOP and PyAOP, are more effective than standard carbodiimide (B86325) reagents like DCC or DIC alone.[1] HATU and COMU are often considered among the most efficient for challenging couplings due to the formation of highly reactive OAt or Oxyma esters.[1][6]
Q4: Can I improve coupling efficiency by modifying the reaction conditions?
A4: Yes, optimizing reaction conditions can significantly improve coupling efficiency. Strategies include:
-
Double Coupling: Repeating the coupling step with a fresh solution of activated dipeptide is a highly effective method to drive the reaction to completion.[1][7]
-
Increasing Reaction Time: Extending the coupling time from the standard 1-2 hours to several hours or even overnight can help overcome the slow reaction kinetics.[8]
-
Elevating Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate.[8][9] However, caution is advised as higher temperatures can also promote side reactions.[7][8] Microwave-assisted peptide synthesis can also be beneficial but requires careful optimization.[10]
-
Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult couplings due to its superior solvating properties.[2][8]
Q5: Are there any specific side reactions to be aware of when using this dipeptide?
A5: While pseudoprolines are designed to minimize side reactions by preventing aggregation, some potential issues can still arise. Under harsh conditions, such as elevated temperatures in microwave synthesis, the pseudoproline moiety can paradoxically catalyze aspartimide formation in adjacent aspartic acid residues.[11] Incomplete removal of the pseudoproline's oxazolidine (B1195125) ring during final TFA cleavage can also occur, although this is less common with Serine-based pseudoprolines compared to their Cysteine-based counterparts.[11]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.
Initial Assessment
First, confirm incomplete coupling using a qualitative test such as the Kaiser test or TNBS test.[12][13] A positive result (blue/purple for Kaiser, orange/red for TNBS) indicates the presence of unreacted primary amines on the resin.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. csbio.com [csbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete Fmoc deprotection of pseudoproline dipeptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges related to peptide aggregation.[1] They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which are reversibly protected as oxazolidine (B1195125) or thiazolidine (B150603) rings.[1] This cyclic structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that can lead to poor solubility and incomplete coupling reactions.[1]
Q2: Is incomplete Fmoc deprotection a common problem with pseudoproline dipeptides themselves?
While pseudoproline dipeptides are primarily used to prevent incomplete coupling and deprotection of other amino acids in a sequence, incomplete removal of the Fmoc group from the pseudoproline dipeptide itself can occasionally occur. This is often attributed to the inherent steric hindrance of the oxazolidine or thiazolidine ring structure.[1]
Q3: How do I detect incomplete Fmoc deprotection of a pseudoproline dipeptide?
Several analytical techniques can be employed to detect incomplete Fmoc removal:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric assay to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step suggests that the Fmoc group has not been removed.
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine (B6355638) releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored at approximately 301 nm. A lack of or reduced absorbance at this wavelength may indicate a problem.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of the Fmoc-protected peptide. Mass spectrometry is crucial for confirming the identity of this byproduct, which will have a mass 222.2 Da higher than the expected product.[1]
Q4: Can the use of pseudoproline dipeptides lead to unexpected side reactions?
Yes, under certain conditions, particularly with elevated temperatures, the presence of a pseudoproline moiety has been observed to catalyze aspartimide formation.[2] It is also important to be aware of potential mass spectrometry artifacts, where the incorporation of pseudoproline dipeptides may result in a higher-than-expected molecular weight that is not due to incomplete deprotection.[1][3]
Troubleshooting Guide for Incomplete Fmoc Deprotection of Pseudoproline Dipeptides
This guide provides a systematic approach to diagnosing and resolving issues with incomplete Fmoc deprotection of pseudoproline dipeptides.
Problem: Negative Kaiser test and/or HPLC/MS data indicate the presence of Fmoc-protected peptide after the deprotection step of a pseudoproline dipeptide.
Potential Cause 1: Steric Hindrance
The cyclic structure of the pseudoproline dipeptide can sterically hinder the approach of the piperidine base to the Fmoc group.
Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A second, shorter deprotection step is often recommended.
-
Increase Deprotection Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can help overcome the energy barrier for Fmoc removal. However, be cautious as higher temperatures can promote side reactions.[2]
-
Use a Stronger Deprotection Reagent: For particularly stubborn cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution.
Potential Cause 2: Suboptimal Deprotection Conditions
The standard deprotection protocol may not be sufficient for all pseudoproline dipeptides or peptide sequences.
Solutions:
-
Optimize Reagent Concentration: While 20% piperidine in DMF is standard, for difficult sequences, increasing the concentration to 30-50% may be beneficial.
-
Consider Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation and improving reagent access compared to DMF.
-
Evaluate Alternative Deprotection Reagents: In some cases, alternative secondary amines like 4-methylpiperidine (B120128) or piperazine (B1678402) can be effective.[4][5]
Quantitative Data Summary
Table 1: Standard and Alternative Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10 min | Standard protocol. |
| Piperidine with DBU | 20% Piperidine, 2% DBU (v/v) | DMF or NMP | 2 x 5-10 min | Stronger deprotection, use with caution due to potential side reactions.[6] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 2 x 10 min | A good alternative to piperidine with similar kinetics.[4][5] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 2 x 10 min | Less efficient at shorter reaction times compared to piperidine and 4MP.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate gently for 10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5% ninhydrin (B49086) in ethanol
-
Reagent B: 80% phenol (B47542) in ethanol
-
Reagent C: 2% 0.001 M KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying successful deprotection.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting incomplete deprotection.
-
Protocol 3: HPLC and Mass Spectrometry Analysis
-
Cleavage: Cleave a small sample of the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 1-2 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC system. A typical gradient is 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes. Monitor the elution at 220 nm and 280 nm.
-
Mass Spectrometry Analysis: Analyze the peaks from the HPLC chromatogram using mass spectrometry to identify the molecular weights of the products. The Fmoc-protected peptide will have a mass that is 222.2 Da higher than the target peptide.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
References
Technical Support Center: Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptides using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of Subsequent Amino Acids | Peptide aggregation on the resin, hindering reagent access. | The primary purpose of incorporating this compound is to disrupt secondary structures and prevent aggregation.[1][2] If aggregation still occurs, consider optimizing solvent conditions (e.g., using NMP instead of or in addition to DMF) or employing chaotropic salts. |
| Incomplete Cleavage of the Pseudoproline Ring | The oxazolidine (B1195125) ring of the pseudoproline moiety can exhibit high stability towards trifluoroacetic acid (TFA), leading to incomplete deprotection.[3] This is a known potential side reaction, especially under standard cleavage conditions.[4] | Extend the TFA cleavage time beyond the standard 2-3 hours and monitor the deprotection progress. If extended time at room temperature is insufficient, consider performing the cleavage at a moderately elevated temperature (e.g., 45°C), while being mindful that this can promote other side reactions.[3] |
| Observation of Aspartimide Formation | While pseudoprolines are known to disrupt secondary structures that can lead to aspartimide formation, they can paradoxically catalyze this side reaction under certain conditions, particularly elevated temperatures and pressures that may occur in microwave-assisted peptide synthesis.[2][3][4] | Avoid elevated temperatures during coupling and deprotection steps following the incorporation of the pseudoproline dipeptide.[3] Consider using a milder base for Fmoc deprotection, such as 50% morpholine (B109124) in DMF, which has been shown to reduce aspartimide formation compared to piperidine (B6355638).[3] For particularly problematic sequences, using an aspartic acid derivative with a more sterically hindered side-chain protecting group can physically obstruct the nucleophilic attack of the backbone amide.[3] |
| Side-Product with +56 Da Mass Shift (t-Butylation) | During the final TFA cleavage, the tert-butyl (tBu) protecting groups from Tyr(tBu) and other residues (like Ser(tBu) or Thr(tBu)) are removed, generating reactive tert-butyl carbocations.[5][6] These carbocations can alkylate nucleophilic amino acid residues such as tryptophan, methionine, tyrosine, and cysteine.[5][7] | Ensure the use of an appropriate scavenger cocktail in the final cleavage step to effectively capture the generated carbocations.[5] A standard and effective cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1][3] |
| Epimerization/Racemization of Amino Acid Residues | C-terminal cysteine residues are particularly susceptible to epimerization.[3] The use of certain bases, like diisopropylethylamine (DIPEA), during coupling has been shown to induce racemization in residues such as Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH.[8] | Minimize exposure to piperidine during Fmoc deprotection by using the minimum time required for complete removal at each step.[3] For coupling, consider using a base less prone to causing racemization, such as collidine, as a substitute for DIPEA.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound?
A1: The primary advantage of this pseudoproline dipeptide is its ability to overcome challenges associated with "difficult" or aggregation-prone peptide sequences during SPPS.[1] The incorporated dimethylated pseudoproline moiety temporarily introduces a "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns necessary for β-sheet formation.[1][2] This leads to several benefits:
-
Disruption of Aggregation: Prevents peptide chains from clumping together, which would otherwise hinder reagent access.[1]
-
Increased Solubility/Solvation: Improves the solvation of the growing peptide-resin complex, enhancing reagent diffusion.[1]
-
Enhanced Coupling Efficiency: Leads to more complete and efficient coupling reactions, resulting in higher purity and yield of the target peptide.[1]
Q2: How are the protecting groups of this compound removed?
A2: The protecting groups are removed in two distinct steps based on their chemical lability:
-
Fmoc Group: The N-terminal Fmoc group is removed under standard basic conditions, typically using 20% piperidine in DMF, to allow for the coupling of the next amino acid in the sequence.[1]
-
tert-Butyl (tBu) Group and Pseudoproline Ring: Both the tBu ether protecting the tyrosine side chain and the oxazolidine ring of the pseudoproline are removed simultaneously during the final cleavage from the resin. This is achieved using strong acidic conditions, most commonly a TFA cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).[1] The acid hydrolyzes both protecting groups, regenerating the native serine residue.[9]
Q3: Why is this reagent supplied as a dipeptide?
A3: The pseudoproline residue is introduced as a dipeptide because coupling an amino acid to the N-terminus of a pseudoproline monomer is inefficient. The oxazolidine ring is sterically hindered, which leads to low coupling yields.[2][9] Using a pre-formed dipeptide bypasses this difficult coupling step and has the added benefit of extending the peptide chain by two residues in a single coupling reaction.[9]
Q4: Can I use microwave energy for the coupling of this dipeptide?
A4: While microwave-assisted peptide synthesis can accelerate coupling reactions, caution is advised when using pseudoproline dipeptides. Elevated temperatures associated with microwave synthesis can promote side reactions, most notably aspartimide formation, which has been observed to be catalyzed by the pseudoproline moiety under such conditions.[2][3] If you are using a microwave synthesizer, consider reducing the temperature during the coupling and subsequent deprotection steps.[3]
Q5: How should this compound be stored?
A5: It is recommended to store this compound at -20°C to ensure its long-term stability.[3]
Experimental Protocols & Visualizations
Standard Coupling Protocol for this compound
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).[3]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound:
-
Dissolve 3 equivalents of the dipeptide in DMF.
-
Add 3 equivalents of a coupling reagent (e.g., HATU).
-
Add 6 equivalents of a base (e.g., DIPEA or collidine).
-
Allow the activation to proceed for 2-3 minutes.[3]
-
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
References
Technical Support Center: Troubleshooting Aggregation in Solid-Phase Peptide Synthesis (SPPS)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and overcoming aggregation-related issues during the synthesis of difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support. As the chain elongates, it can fold and form secondary structures, most commonly β-sheets. These structures can cause multiple peptide chains on the resin to stick together through intermolecular hydrogen bonds, a phenomenon known as on-resin aggregation.[1] This is particularly common in sequences containing stretches of hydrophobic or β-branched amino acids (Val, Ile, Leu) and those that can form hydrogen bonds (Gln, Ser, Thr).[1][2]
Aggregation is a major cause of synthesis failure because it physically blocks reactive sites. This leads to:
-
Incomplete Fmoc-deprotection: The piperidine (B6355638) solution cannot efficiently reach the N-terminal Fmoc group.
-
Poor coupling efficiency: The activated amino acid cannot access the newly deprotected N-terminus of the growing chain.
-
Low crude purity: The final product is contaminated with deletion sequences (missing one or more amino acids) and truncated sequences.[3]
-
Reduced yield: A significant portion of the synthesis fails to produce the target full-length peptide.
Q2: What are the common signs of on-resin aggregation during synthesis?
A2: Identifying aggregation early is crucial for salvaging a synthesis. Key indicators include:
-
Physical Changes in the Resin: The most common sign is a noticeable shrinking or clumping of the resin beads. The resin fails to swell properly, indicating poor solvation of the peptide chains.
-
Failed Qualitative Tests: Standard monitoring tests, such as the Kaiser test (for primary amines) or TNBS test, may give false-negative results (e.g., a colorless or pale yellow result) even when the coupling is incomplete. This happens because the aggregated chains prevent the test reagents from reaching the unreacted N-terminal amines.
-
Changes in Flow-Through: In automated continuous-flow synthesizers, aggregation is often detected by a flattening and broadening of the UV absorbance peak during the Fmoc-deprotection step.[4]
Q3: My synthesis is showing signs of aggregation. What are the primary strategies to solve this?
A3: Overcoming aggregation involves strategies aimed at disrupting the intermolecular hydrogen bonds that cause the peptide chains to stick together. These can be broadly categorized into modifying synthesis conditions and altering the peptide backbone itself.
Primary Troubleshooting Strategies:
-
Optimize Solvents and Temperature:
-
Use highly polar, aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO) to improve solvation.[2]
-
Employ elevated temperatures (e.g., 55-80°C) or microwave irradiation to provide energy that disrupts hydrogen bonds and accelerates reaction kinetics.[5][6]
-
Use a "Magic Mixture" solvent system for extremely difficult sequences.[2][5]
-
-
Incorporate "Structure-Breaking" Elements:
-
Pseudoproline Dipeptides: These are the most effective tools for preventing aggregation. They are dipeptide derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, physically disrupting β-sheet formation.[7][8]
-
Backbone Amide Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone nitrogen of an amino acid (often Glycine) prevents that nitrogen from participating in hydrogen bonding.[9]
-
-
Use Chaotropic Salts:
-
Adding salts like LiCl or KSCN to the reaction mixture disrupts the ordered structure of the hydrogen bond network, acting as "structure-breakers."[5]
-
-
Optimize Resin and Coupling Parameters:
-
Switch to a low-loading resin or a resin with enhanced swelling properties, such as a Polyethylene Glycol (PEG)-based resin (e.g., ChemMatrix®, NovaSyn® TG).[1][5]
-
Use stronger, more reactive coupling reagents like HATU or HCTU to drive difficult couplings to completion.[10]
-
Perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing aggregation issues during SPPS.
Caption: Troubleshooting workflow for SPPS aggregation issues.
Quantitative Data: Comparison of Anti-Aggregation Strategies
The synthesis of the acyl carrier protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a well-established benchmark for a "difficult sequence" prone to severe aggregation.[1] The following table summarizes the crude purity and yield obtained using different synthesis strategies and reagents.
| Synthesis Strategy / Reagent | Target Peptide | Crude Purity (%) | Yield (%) | Reference(s) |
| Standard (Polystyrene DVB Resin) | ACP(65-74) | 60.7% | Not Reported | [3] |
| Standard (Polystyrene DVB Resin) | ACP(65-74) | 39.2% | Not Reported | [5][11] |
| Modified Resin | ||||
| DEG-Crosslinked PS Resin | ACP(65-74) | 68.1% | Not Reported | [5][11] |
| Modified Coupling Reagent | ||||
| TBTU Activation | ACP(65-74) | Not Reported | ~75% | [10] |
| HATU Activation | ACP(65-74) | Not Reported | ~80% | [10] |
| PyBOP Activation | ACP(65-74) | Not Reported | ~82% | [10] |
| TCTU Activation | ACP(65-74) | Not Reported | 87% | [10] |
| Aqueous SPPS | ||||
| Water as Reaction Medium | ACP(65-74) | Not Reported | 26% | [12] |
Note: Crude purity is typically determined by HPLC analysis of the cleaved peptide product before purification. Yield is often calculated based on the initial resin loading.
Mechanism Visualization: How Pseudoproline Dipeptides Prevent Aggregation
Peptide aggregation is driven by the formation of stable, inter-chain hydrogen bonds, which leads to a β-sheet structure. Pseudoproline dipeptides contain an oxazolidine (B1195125) ring that forces a "kink" in the peptide backbone, similar to a natural proline residue.[7][13] This conformational constraint disrupts the planarity required for β-sheet formation, keeping the peptide chains solvated and accessible for subsequent reactions.
Caption: Disruption of β-sheet aggregation by a pseudoproline "kink".
Key Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide into a sequence.
-
Resin Preparation: After standard Fmoc-deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU or PyBOP®, 5 equivalents) in a minimum volume of DMF or NMP.
-
Activation: Add Diisopropylethylamine (DIPEA) (10 equivalents) to the mixture and mix thoroughly for 30-60 seconds.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin.
-
Reaction: Agitate the resin slurry for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling using the TNBS test. If the test is positive (orange/red beads), indicating free amines, extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete (negative TNBS test, yellow beads), wash the resin thoroughly with DMF (3 x 1 min) and proceed to the next deprotection cycle.
Note: The pseudoproline structure is stable throughout the synthesis and is automatically converted back to the native Ser or Thr residue during the final TFA cleavage step.[1]
Protocol 2: Using Chaotropic Salts to Disrupt Aggregation
This procedure can be applied mid-synthesis when aggregation is first detected.
-
Resin Preparation: After a coupling or deprotection step where aggregation is suspected, wash the resin with DMF (2 x 1 min).
-
Chaotropic Wash: Prepare a solution of 0.8 M LiCl in DMF. Wash the peptide-resin with this solution for 2-5 minutes with agitation.
-
DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual LiCl.
-
Proceed with Synthesis: Continue with the next scheduled coupling or deprotection step. Alternatively, the chaotropic salt can be added directly to the coupling mixture, but this may require further optimization.[1]
Protocol 3: Using the "Magic Mixture" for Highly Difficult Sequences
This solvent system is designed to maximize solvation for extremely hydrophobic or aggregation-prone peptides.[2][5]
-
Mixture Preparation: Prepare the "Magic Mixture" solvent system: a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), DMF, and NMP. Add 1% (v/v) Triton X-100 and 2 M ethylenecarbonate to this mixture.
-
Coupling Step: Use the prepared "Magic Mixture" as the solvent for your activated amino acid during the coupling reaction. It is recommended to perform this coupling at an elevated temperature, such as 55°C.
-
Deprotection Step: For the Fmoc-cleavage step, use a solution of 20% piperidine in the "Magic Mixture".
-
Washing: Use the standard synthesis solvent (e.g., DMF) for washing steps between reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biotage.co.jp [biotage.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing coupling time for Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, providing targeted solutions to streamline your solid-phase peptide synthesis (SPPS).
Issue 1: Incomplete or Slow Coupling Reaction
-
Question: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What steps can I take to improve the coupling efficiency?
-
Answer: Incomplete coupling is a common challenge, often stemming from steric hindrance or peptide aggregation.[1] Here are several strategies to enhance coupling efficiency:
-
Extend the Reaction Time: Standard coupling times are typically 1-2 hours.[2][3] If the reaction is incomplete, extending the coupling time can be beneficial.[2][3]
-
Repeat the Coupling (Double Coupling): For particularly challenging sequences, a second coupling step with fresh reagents can be effective in driving the reaction to completion.[4]
-
Increase Reagent Excess: While lower excesses can be used, employing a 5-fold excess of the pseudoproline dipeptide and coupling reagents over the resin functionality is recommended for robust coupling.[2][3]
-
Utilize a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/guanidinium salt such as HATU, HBTU, or PyBOP can significantly improve coupling kinetics.[2][5]
-
Consider Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions, particularly for long or aggregation-prone peptides.[1][6] However, be mindful that elevated temperatures can sometimes promote side reactions.[7]
-
Issue 2: Peptide Aggregation on Resin
-
Question: I suspect peptide aggregation is hindering the coupling of this compound. How can I mitigate this?
-
Answer: The primary purpose of using a pseudoproline dipeptide like this compound is to disrupt the secondary structures that lead to aggregation.[8][9] However, in highly prone sequences, additional measures may be necessary:
-
Choose an Appropriate Resin: Low-aggregation resins, such as those with a PEG-based backbone (e.g., ChemMatrix), can improve solvation and reduce inter-chain interactions.[1]
-
Strategic Placement of Pseudoproline Dipeptides: For optimal results, pseudoproline dipeptides should be spaced approximately 5-6 residues apart and ideally placed before hydrophobic regions.[2][8]
-
Disruptive Solvents: In severe cases of aggregation, using a mixture of solvents like DCM/DMF/NMP (1:1:1) with additives such as 1% Triton X-100 and 2 M ethylenecarbonate at elevated temperatures (e.g., 55 °C) for acylation can be beneficial.[3]
-
Issue 3: Potential Side Reactions
-
Question: Are there any specific side reactions I should be aware of when using this compound?
-
Answer: While generally robust, some side reactions can occur:
-
Aspartimide Formation: Although pseudoprolines are intended to suppress aspartimide formation, under harsh conditions like elevated temperatures, they can paradoxically catalyze this side reaction.[1][7] If this is observed, consider reducing the temperature during microwave-assisted synthesis or using milder Fmoc deprotection conditions.[7]
-
Epimerization: Racemization can be a concern, particularly when using certain bases. The use of DIPEA has been reported to potentially induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[5] Using a base like collidine may be a suitable alternative.[5]
-
Reaction with Tyrosine Side Chain: The phenolic hydroxyl group of tyrosine can potentially undergo side reactions with coupling reagents, although this is less common than with aliphatic hydroxyl groups.[10] Ensuring complete protection of the tyrosine side chain (in this case, with tBu) is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of coupling Fmoc-Ser(tBu)-OH and then Fmoc-Tyr(tBu)-OH?
A1: The oxazolidine (B1195125) ring of the pseudoproline is sterically hindered, which makes the subsequent acylation of its nitrogen difficult, often resulting in low coupling yields.[1][8] By using the pre-formed dipeptide, this challenging coupling step is circumvented, ensuring higher efficiency and purity.[11]
Q2: What are the recommended coupling reagents for this dipeptide?
A2: Standard Fmoc SPPS coupling reagents are effective.[1] These include phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (such as HBTU, TBTU, HATU), as well as carbodiimide-mediated strategies (e.g., DIC/HOBt).[2]
Q3: How do I monitor the completion of the coupling reaction?
A3: The completion of the coupling should be monitored using a qualitative test for free primary and secondary amines, such as the Kaiser test or the TNBS (trinitrobenzenesulfonic acid) test.[2][3] A negative result (e.g., yellow beads with the Kaiser test) indicates a complete reaction.[12]
Q4: Under what conditions is the pseudoproline (oxazolidine) ring cleaved?
A4: The pseudoproline moiety is stable under standard Fmoc SPPS conditions, including treatment with piperidine (B6355638).[1] It is readily cleaved during the final deprotection step with trifluoroacetic acid (TFA), regenerating the native serine residue.[1][2] This cleavage is typically complete within 3 hours using standard TFA cleavage cocktails (e.g., TFA/water/TIS 95:2.5:2.5).[2][3]
Q5: How should I store this compound?
A5: It is recommended to store the dipeptide at 2-8°C to ensure its long-term stability.[11]
Data Presentation
Table 1: Recommended Manual Coupling Conditions for this compound
| Parameter | Phosphonium/Aminium Activation | Carbodiimide Activation |
| Dipeptide Equivalents | 5 eq. | 3 eq. |
| Coupling Reagent | PyBOP, HBTU, HATU, etc. (5 eq.) | DIC (3 eq.) |
| Additive | N/A | HOBt (3 eq.) |
| Base | DIPEA (10 eq.) | N/A |
| Solvent | DMF or NMP | DMF/DCM (2:1) |
| Pre-activation Time | None (add immediately) | 10 minutes |
| Reaction Time | 1-2 hours | 1-2 hours |
| Monitoring | Kaiser or TNBS test | Kaiser or TNBS test |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Manual Coupling via Phosphonium/Aminium Activation
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound (5 equivalents) and the coupling reagent (e.g., HATU, 5 equivalents) in a minimum volume of DMF or NMP.[3]
-
Add N,N-diisopropylethylamine (DIPEA) (10 equivalents) and mix thoroughly.[3]
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.[3]
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.
-
If the test is negative (no free amines), wash the resin thoroughly with DMF to prepare for the next cycle. If the test is positive, extend the coupling time or perform a double coupling.[3]
Protocol 2: Automated Coupling on a Peptide Synthesizer
-
Pack an appropriate amount of this compound into an empty vial or cartridge suitable for your instrument's protocol (e.g., 1 mmol for an ABI 433 synthesizer).[2]
-
Place the cartridge in the synthesizer.
-
Program the instrument to perform the coupling cycle as it would for a standard amino acid, using your synthesizer's default activation protocol (e.g., HBTU or HATU activation).[2][3]
-
Crucially, program the synthesizer to omit the amino acid coupling cycle for the subsequent residue (Ser), as the dipeptide incorporates both Tyr and Ser in a single step.[2][3]
-
Proceed with the synthesis.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Transfer a small sample of resin beads (5-10 beads) to a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following three reagents:
-
Reagent A: 5% ninhydrin (B49086) in ethanol
-
Reagent B: 80% phenol (B47542) in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Visualizations
Caption: Experimental workflow for optimizing coupling time.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. chempep.com [chempep.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peptide Purity with Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common peptide purity issues encountered when using pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to minimize aggregation and improve the synthesis of "difficult" sequences.[1] They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is reversibly protected as an oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring.[1] This cyclic structure mimics the kink-inducing properties of proline, disrupting the formation of secondary structures like β-sheets that can lead to poor coupling efficiency and low peptide purity.[1]
Q2: What are the most common impurities observed when using pseudoproline dipeptides?
A2: The most common impurities include:
-
Incompletely cleaved peptide: The pseudoproline ring may not be fully removed during the final cleavage step.
-
Aspartimide-related impurities: Under certain conditions, particularly with elevated temperatures, pseudoproline dipeptides can paradoxically catalyze the formation of aspartimide side products.[1]
-
Deletion sequences: These can arise from incomplete coupling, which can still occur despite the use of pseudoprolines, especially in very long or complex sequences.
-
Mass spectrometry artifacts: Peptides containing pseudoprolines may exhibit higher-than-expected molecular weights in mass spectrometry due to ion entanglement or stabilization effects.[1]
Q3: How far apart should pseudoproline dipeptides be placed in a peptide sequence?
A3: For optimal disruption of secondary structures, it is recommended to space pseudoproline dipeptides approximately 5-6 residues apart.[2] A minimum of two residues should separate two pseudoproline dipeptides or a pseudoproline dipeptide and a proline residue.[2] It is also advisable to insert a pseudoproline dipeptide before hydrophobic regions to enhance solubility.[1]
Q4: Can pseudoproline dipeptides be used in microwave-assisted peptide synthesis?
A4: Yes, pseudoproline dipeptides can be used in microwave-assisted peptide synthesis, and this combination can be effective in accelerating coupling and deprotection reactions.[3] However, caution is advised as the elevated temperatures can sometimes lead to side reactions, such as the catalysis of aspartimide formation.[1]
Troubleshooting Guides
Problem 1: Low Purity of Crude Peptide with Multiple Unidentified Peaks on HPLC
This is a general purity issue that requires a systematic approach to identify the root cause.
Caption: Troubleshooting workflow for low crude peptide purity.
| Potential Cause | Recommended Action |
| Incomplete Cleavage of Pseudoproline Moiety | Perform a test cleavage on a small amount of resin and analyze by LC-MS. Optimize the cleavage cocktail and time as detailed in Protocol 1 . |
| Aspartimide Formation | Avoid high temperatures during synthesis, especially if your sequence contains Asp-Ser or Asp-Thr motifs. If using microwave synthesis, consider reducing the temperature or using a conventional synthesis method for that portion of the peptide. |
| Incomplete Coupling | Review the coupling times and reagents used. For difficult couplings, consider double coupling or using a more potent coupling reagent like HATU. |
| Suboptimal Scavengers in Cleavage Cocktail | The choice of scavengers is critical to prevent side reactions during cleavage. Refer to the Cleavage Cocktail Comparison Table for guidance on selecting the appropriate scavengers for your peptide sequence. |
Problem 2: LC-MS Shows a Peak with a Higher Than Expected Molecular Weight
An unexpectedly high mass can be alarming, but it is a known artifact when working with pseudoproline dipeptides.
Caption: Troubleshooting workflow for higher than expected mass.
| Potential Cause | Recommended Action |
| Mass Spectrometry Artifact | This is a known phenomenon with pseudoproline-containing peptides, potentially due to ion entanglement.[1][4] The final product may still be correct. |
| Incomplete Removal of Other Protecting Groups | Review the cleavage cocktail and ensure it is appropriate for all protecting groups in your peptide. Extend the cleavage time if necessary. |
| Formation of Adducts with Scavengers | Ensure proper precipitation and washing of the cleaved peptide to remove residual scavengers. |
Quantitative Data Summary
Table 1: Comparison of Cleavage Cocktails for Peptides Containing Sensitive Residues
| Cleavage Cocktail (Reagent) | Composition | Recommended For | Not Recommended For |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without Trp, Met, or Cys.[5] | Peptides containing Trp, Met, or Cys. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple Arg, Trp, Cys, and Met residues.[5] | Peptides sensitive to strong scavengers. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with Trt-based protecting groups. | Peptides with Met, as it does not prevent oxidation. |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage for Purity Analysis
This protocol is designed to assess the efficiency of cleavage and identify potential side products before committing to a large-scale cleavage.
Materials:
-
Dry peptidyl-resin (10-20 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether (-20°C)
-
Microcentrifuge tubes
-
DCM
-
Nitrogen gas stream or vacuum desiccator
-
HPLC-MS system
Procedure:
-
Place the dry peptidyl-resin in a microcentrifuge tube.
-
Wash the resin with DCM (3 x 1 mL) and dry under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Filter the resin using a micro-filter tube or by carefully pipetting the filtrate into a new tube.
-
Wash the resin with a small amount of fresh TFA (2 x 100 µL) and combine the filtrates.
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether to precipitate the peptide.
-
Centrifuge at high speed for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2 x 1 mL), centrifuging and decanting after each wash.
-
Dry the peptide pellet under a nitrogen stream or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC-MS analysis.
Protocol 2: Analytical HPLC Method for Peptide Purity Assessment
This is a general-purpose HPLC method for analyzing the purity of crude synthetic peptides.
Instrumentation and Columns:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 5 |
| 25 | 65 |
| 27 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Analysis:
-
Integrate the peak areas in the chromatogram.
-
Peptide purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Couple the HPLC to a mass spectrometer to identify the molecular weights of the main peak and any impurities.
References
Technical Support Center: HPLC Purification of Peptides Containing Psi(Me,Me)pro
Welcome to the technical support center for challenges in the HPLC purification of peptides containing pseudoproline dipeptides, specifically Psi(Me,Me)pro. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of incorporating a Psi(Me,Me)pro dipeptide into my peptide sequence?
A1: The primary purpose of incorporating a Psi(Me,Me)pro dipeptide, an oxazolidine (B1195125) formed from Ser or Thr, is to disrupt the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS).[1][2] This minimizes aggregation, leading to a purer crude product that is easier to purify by HPLC.[2] The pseudoproline moiety acts as a "kink" in the peptide backbone, enhancing solubility and improving coupling efficiency, especially in long or hydrophobic sequences.[1] It is a temporary modification that is cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native serine or threonine residue.[1]
Q2: My peptide containing a Psi(Me,Me)pro unit shows a broad peak during RP-HPLC. What are the likely causes and solutions?
A2: While Psi(Me,Me)pro is intended to simplify purification, broad peaks can still occur due to several factors. The underlying peptide sequence may still have residual hydrophobicity or conformational flexibility. Here are some common causes and troubleshooting steps:
-
Suboptimal Mobile Phase Composition: The concentration of the organic modifier (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA) can significantly impact peak shape.[3]
-
Conformational Isomers: The peptide may exist in multiple conformations that are slowly interconverting on the HPLC timescale, leading to peak broadening.
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing tailing.[6]
-
Solution: Use a high-purity silica (B1680970) column or an end-capped column. Adjusting the mobile phase pH can also minimize these interactions.[6][7]
-
-
Column Overloading: Injecting too much sample can lead to broad, asymmetrical peaks.[5][7]
-
Solution: Reduce the amount of sample injected onto the column.[8]
-
Q3: I am observing multiple peaks in the chromatogram of my Psi(Me,Me)pro-containing peptide. What could be the reason?
A3: The presence of multiple peaks can be due to several factors:
-
Incomplete Cleavage of the Pseudoproline: While designed to be TFA-labile, incomplete cleavage can result in the native peptide and the pseudoproline-containing peptide co-existing.
-
Solution: Ensure sufficient cleavage time and appropriate TFA concentration during the final deprotection step.
-
-
Synthesis-Related Impurities: Despite the benefits of pseudoproline, deletion or truncated sequences can still occur during SPPS.[9]
-
Solution: Optimize the SPPS protocol. The different peaks represent impurities that need to be separated through careful optimization of the HPLC method.
-
-
Oxidation or Other Modifications: Peptides can be susceptible to oxidation (especially those containing Met, Cys, or Trp) or other modifications during synthesis and workup.
-
Solution: Use fresh solvents and consider adding scavengers during cleavage. Characterize the different peaks by mass spectrometry to identify the modifications.
-
Q4: My lyophilized peptide containing Psi(Me,Me)pro is difficult to dissolve before HPLC injection. What should I do?
A4: Poor solubility of the crude or lyophilized peptide can be a challenge, even with the incorporation of a pseudoproline dipeptide.[10]
-
Solution: Start by attempting to dissolve the peptide in the initial mobile phase of your HPLC gradient. If solubility is still an issue, you can try adding a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to the sample solvent.[10] For highly intractable peptides, dissolving in a small amount of a stronger solvent like DMSO or DMF and then diluting with the mobile phase may be necessary.[10] Always centrifuge your sample before injection to remove any particulate matter.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common HPLC purification issues for peptides containing Psi(Me,Me)pro.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Low Resolution or Co-eluting Peaks
Caption: Strategy for improving peak resolution in HPLC.
Data Presentation
The following tables summarize key parameters that can be adjusted to overcome common HPLC purification challenges.
Table 1: Mobile Phase Optimization
| Parameter | Typical Range | Effect on Separation | Troubleshooting Tip |
| TFA Concentration | 0.05% - 0.1% | Affects ion-pairing and can alter selectivity and peak shape.[11] | For broad peaks, try adjusting the concentration within this range.[4] |
| Organic Modifier | Acetonitrile, Methanol (B129727), Isopropanol | Changes the polarity of the mobile phase and can significantly alter selectivity. | If resolution is poor with acetonitrile, try methanol or a combination. |
| pH | 2.0 - 3.0 (for silica columns) | Affects the ionization state of the peptide and residual silanols on the column.[4] | Adjusting pH can improve peak shape, especially tailing.[7] |
Table 2: HPLC System Parameter Adjustments
| Parameter | Typical Range | Effect on Separation | Troubleshooting Tip |
| Column Temperature | 30 - 60 °C | Higher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[12] | If peaks are broad, increasing the temperature may lead to sharper peaks.[4] |
| Flow Rate | 0.5 - 1.5 mL/min (analytical) | Affects resolution and analysis time.[3] | A lower flow rate can sometimes improve the resolution of closely eluting peaks.[3] |
| Stationary Phase | C18, C8, C4, Phenyl-Hexyl | The hydrophobicity of the stationary phase affects peptide retention.[11] | For very hydrophobic peptides, a C4 or C8 column may provide better results than a C18.[13] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for a Psi(Me,Me)pro-Containing Peptide
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40 °C.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 65% B over 30 minutes).
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Centrifuge the sample to remove any insoluble material before injection.
-
Injection Volume: 20-100 µL, depending on the column dimensions and sample concentration.
Protocol 2: Troubleshooting Peak Broadening by Temperature Adjustment
-
Initial Setup: Use the general RP-HPLC method described in Protocol 1.
-
First Run: Perform an initial run at a standard temperature, for example, 30 °C.
-
Subsequent Runs: Increase the column temperature in increments of 10 °C (e.g., 40 °C, 50 °C, 60 °C) for subsequent injections of the same sample.
-
Analysis: Compare the chromatograms from the different temperatures. Look for improvements in peak shape (narrower peaks) and resolution. An increase in temperature generally leads to sharper peaks and can alter selectivity.[4][12]
-
Optimization: Select the temperature that provides the best peak shape and resolution for your peptide.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. molnar-institute.com [molnar-institute.com]
- 13. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Pseudoproline Modifications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of peptides containing pseudoproline modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of incorporating pseudoproline dipeptides in peptide synthesis?
A1: Pseudoproline dipeptides, derived from serine, threonine, or cysteine residues, are primarily incorporated into peptide sequences to disrupt secondary structures and prevent aggregation during solid-phase peptide synthesis (SPPS).[1] This improves the solubility of the growing peptide chain in common organic solvents, leading to more efficient coupling reactions, higher yields, and purer crude products.[1] The pseudoproline modification is temporary and is typically cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native amino acid residue.[1]
Q2: What are the expected fragmentation patterns for peptides containing pseudoproline modifications in tandem mass spectrometry (MS/MS)?
A2: Peptides containing proline or pseudoproline residues exhibit characteristic fragmentation patterns in collision-induced dissociation (CID). A dominant fragmentation pathway is the cleavage of the peptide bond N-terminal to the proline or pseudoproline residue, resulting in the formation of an intense y-ion.[2][3][4] This "proline effect" is attributed to the high proton affinity of the tertiary amide nitrogen in the proline ring.[3] The presence of a pseudoproline can therefore be used to direct fragmentation, aiding in peptide sequencing.
Q3: Can the presence of a pseudoproline modification affect the mass accuracy of my peptide in MS analysis?
A3: Yes, it has been reported that the incorporation of pseudoproline dipeptides can sometimes lead to higher-than-expected molecular weights in mass spectrometry.[1] This phenomenon may be due to ion entanglement or stabilization effects.[1] It is crucial to validate the integrity of the synthesized peptide, potentially using techniques like NMR spectroscopy of peptide fragments, to confirm the correct product.[1]
Q4: Are there any specific considerations for sample preparation of pseudoproline-containing peptides for mass spectrometry?
A4: Standard sample preparation protocols for peptides are generally applicable.[5][6][7][8] However, due to the function of pseudoprolines in improving solubility, you may encounter fewer issues with sample handling related to aggregation. Key steps in sample preparation include:
-
Protein Extraction and Digestion: If the peptide is part of a larger protein, standard protein extraction and enzymatic digestion (e.g., with trypsin) are necessary.[6][8]
-
Desalting and Cleanup: It is essential to remove salts, detergents, and other contaminants that can interfere with ionization and mass analysis.[5][6][8] This is typically achieved using reversed-phase solid-phase extraction (SPE), such as with C18 cartridges.
-
Solvent Considerations: Ensure the final sample is dissolved in a solvent compatible with the ionization source (e.g., acetonitrile (B52724)/water with 0.1% formic acid for electrospray ionization).
Q5: How can I quantify peptides with pseudoproline modifications?
A5: Both relative and absolute quantification strategies can be employed for pseudoproline-containing peptides.[9]
-
Relative Quantification: Methods like label-free quantification (based on peak areas or spectral counts) or stable isotope labeling (e.g., TMT, iTRAQ) can be used to compare the abundance of the modified peptide across different samples.[10]
-
Absolute Quantification: This involves using synthetic stable isotope-labeled peptides with the pseudoproline modification as internal standards to create a calibration curve.[9]
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of peptides with pseudoproline modifications.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal | 1. Low Sample Concentration: The amount of peptide may be below the limit of detection. 2. Inefficient Ionization: The chosen ionization method or parameters may not be optimal for the peptide. 3. Sample Contamination: Salts, detergents, or other contaminants can suppress the ionization of the target peptide.[11] 4. Instrument Not Tuned or Calibrated: The mass spectrometer may not be performing optimally.[12] | 1. Concentrate the sample. 2. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).[11] Consider a different ionization technique if available. 3. Perform thorough sample cleanup using SPE (e.g., C18).[8] Ensure all reagents are of high purity. 4. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[12] |
| Unexpected Mass or Multiple Peaks for the Same Peptide | 1. Incomplete Cleavage of Pseudoproline: The TFA cleavage step may not have been sufficient to fully remove the pseudoproline moiety. 2. Mass Spectrometry Artifacts: Pseudoproline-containing peptides can sometimes show higher than expected masses.[1] 3. Other Modifications: The peptide may have other post-translational or chemical modifications.[13] 4. Adduct Formation: The peptide may be forming adducts with salts (e.g., Na+, K+) or other molecules. | 1. Optimize the TFA cleavage protocol (time, scavengers). 2. Confirm the expected mass and consider the possibility of artifacts.[1] Use high-resolution mass spectrometry for accurate mass measurement. 3. Analyze the data for other potential modifications.[14] 4. Improve sample desalting. |
| Poor Fragmentation or Unclear MS/MS Spectra | 1. Low Collision Energy: The energy used for fragmentation may be insufficient. 2. Charge State: The precursor ion charge state can influence fragmentation. 3. Presence of Basic Residues: Highly basic residues like arginine or lysine (B10760008) can sequester the proton, leading to less fragmentation along the backbone.[2] | 1. Optimize the collision energy (or other fragmentation parameters) for the specific peptide. 2. Select a different precursor charge state for fragmentation if available. 3. Be aware that the fragmentation pattern may be dominated by cleavages around the basic residues. |
| Difficulty in Data Interpretation and Peptide Identification | 1. Incorrect Database Search Parameters: The search algorithm may not be accounting for the pseudoproline modification. 2. Ambiguous Fragmentation: The MS/MS spectrum may not be of high enough quality for confident identification.[13] | 1. Ensure the mass of the pseudoproline modification is correctly specified in the database search parameters. 2. Manually inspect the MS/MS spectra to look for characteristic fragment ions (e.g., the prominent y-ion N-terminal to the pseudoproline). Improve fragmentation as described above. |
Experimental Protocols
General Sample Preparation Protocol for Mass Spectrometry Analysis
This protocol outlines a general workflow for preparing a synthesized peptide with a pseudoproline modification for LC-MS/MS analysis.
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. If solubility is an issue, add acetonitrile up to 50%.
-
-
Reduction and Alkylation (if Cysteine is present and not part of the pseudoproline):
-
To reduce disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[6]
-
To alkylate free cysteines, add iodoacetamide (B48618) to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.[6]
-
-
Desalting using C18 Solid-Phase Extraction (SPE):
-
Activation: Condition a C18 SPE cartridge with 1 mL of 100% acetonitrile.
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
-
Loading: Load the peptide sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptide with 1 mL of 50% acetonitrile, 0.1% formic acid in water.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
-
Resuspension for LC-MS/MS:
-
Reconstitute the dried peptide in a solvent suitable for injection into the LC-MS/MS system, typically 2-5% acetonitrile, 0.1% formic acid in water.
-
Visualizations
Caption: Experimental workflow for the analysis of pseudoproline-containing peptides.
Caption: Predominant fragmentation of a peptide containing a pseudoproline modification.
References
- 1. chempep.com [chempep.com]
- 2. Gas-Phase Fragmentation of Oligoproline Peptide Ions Lacking Easily Mobilizable Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 10. Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of related peptides through the analysis of fragment ion mass shifts - Quadram Institute [quadram.ac.uk]
Unexpected modifications to Tyr(tBu) during synthesis
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions regarding the use of Tyr(tBu) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected modifications during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tert-butyl (tBu) protecting group on Tyrosine?
The tert-butyl (tBu) group is used as a side-chain protecting group for Tyrosine (Tyr) in Fmoc-based solid-phase peptide synthesis (SPPS). Its main function is to mask the reactive phenolic hydroxyl group of the Tyr side chain.[1] This prevention of unwanted reactions during the peptide chain elongation process is crucial for achieving high-purity peptides. The tBu group is stable under the basic conditions used to remove the N-terminal Fmoc group but is readily cleaved during the final deprotection step with strong acid, typically trifluoroacetic acid (TFA).[1]
Q2: I've observed a mass addition of +56 Da to my peptide containing both Tyr(tBu) and Trp. What is the likely cause?
A mass increase of +56 Da is a strong indicator of an unexpected tert-butylation reaction. During the final cleavage and deprotection step with TFA, the acid cleaves the tBu group from Tyr(tBu), generating a reactive tert-butyl carbocation (tBu+). This electrophilic cation can then be "scavenged" by nucleophilic residues within your peptide sequence. The indole (B1671886) ring of Tryptophan (Trp) is particularly susceptible to this modification, leading to the formation of a tert-butyl-Trp adduct.[2][3] Other residues like Met, Cys, and even Tyr itself can also be alkylated.[1][2]
Q3: How can I prevent this tert-butylation side reaction?
The most effective strategy to prevent tert-butylation is to include a "scavenger" or a "scavenger cocktail" in your TFA cleavage solution.[1][2] Scavengers are nucleophilic reagents that are more reactive towards the tBu+ cation than the residues in your peptide. By adding them in excess, they effectively trap the carbocations before they can cause undesired modifications to your product.[1]
Q4: What are the most common scavengers and in what cocktails are they used?
Several scavenger cocktails have been developed to address different needs based on the peptide's amino acid composition. The choice of scavenger is critical for minimizing side reactions. Common scavengers include water (H₂O), triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[4]
A widely used and robust cocktail, especially for peptides containing multiple sensitive residues like Trp, Met, and Cys, is Reagent K .[4] For simpler peptides without these sensitive residues, a standard cocktail of TFA/TIS/H₂O is often sufficient.[1]
Troubleshooting Guide
Issue: Identification of +56 Da Adducts in Final Peptide Product
If you have identified impurities with a mass increase of +56 Da, this guide will help you troubleshoot the issue. The following workflow outlines the steps to diagnose and resolve the problem of tert-butylation.
Caption: A step-by-step guide to troubleshooting tert-butylation.
Data Presentation: Scavenger Cocktail Effectiveness
The choice of scavenger cocktail significantly impacts the purity of the final peptide product, especially when sensitive residues are present. The data below, adapted from a study on a model peptide containing Cysteine, illustrates the effectiveness of different scavenger cocktails in preventing S-tert-butylation. While the specific residue is Cys, the underlying principle of carbocation scavenging is directly applicable to preventing the modification of Trp and Tyr.[5]
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | % Desired Peptide (Relative Area) | % S-tert-butylated Impurity (Relative Area) |
| TFA/H₂O/TIS (95:2.5:2.5) | TIS, H₂O | 81.4 | 18.6 |
| TFA/H₂O/TIS/DMS (90:2.5:2.5:5) | TIS, H₂O, DMS | 89.7 | 10.3 |
| TFA/H₂O/TIS/Thioanisole (90:2.5:2.5:5) | TIS, H₂O, Thioanisole | 91.0 | 9.0 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | Phenol, H₂O, Thioanisole, EDT | >95 | <5 |
Data adapted from a study on a Cysteine-containing peptide and should be considered illustrative for other sensitive residues.[5]
Experimental Protocols
Protocol 1: Global Deprotection and Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues such as Tyr, Trp, Cys, or Met.
Materials:
-
Peptide-bound resin (dried)
-
Reagent K: trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v). Prepare fresh.
-
Ice-cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for washing
-
Nitrogen gas for drying
-
Centrifuge and appropriate tubes
Procedure:
-
Place the dried peptide-bound resin (e.g., 100 mg) into a suitable reaction vessel.
-
Add freshly prepared Reagent K to the resin (approximately 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise into a tube containing ice-cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet twice more with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.
Protocol 2: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry
Materials:
-
Crude peptide pellet
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a water/acetonitrile mixture. Filter the sample to remove any particulates.
-
RP-HPLC Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the prepared sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The exact gradient will depend on the peptide's hydrophobicity.
-
Monitor the elution profile using a UV detector, typically at 220 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to the mass spectrometer.
-
Acquire mass spectra across the elution range of the peptide peaks.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of the desired peptide.
-
Analyze the mass spectra of any impurity peaks. A peak with a mass of [M+56]+ relative to the main peptide is indicative of a tert-butyl adduct.
-
Mechanism Visualization
The following diagram illustrates the chemical pathway leading to the undesired tert-butylation of a Tryptophan residue during TFA cleavage and how scavengers intervene.
Caption: Formation of tBu+ cation and its subsequent reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pseudoproline Dipeptides
This guide provides troubleshooting advice and frequently asked questions regarding the stability of pseudoproline rings during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pseudoproline ring during standard Fmoc-SPPS?
A1: The pseudoproline moiety, both oxazolidine (B1195125) (from Ser/Thr) and thiazolidine (B150603) (from Cys), is designed to be stable under the standard conditions of Fmoc-SPPS.[1] This includes stability during the basic conditions of Fmoc group removal (e.g., with piperidine) and the neutral to slightly basic conditions of amino acid coupling reactions.[1][2] The ring is also stable to weak acidic conditions, which allows for the synthesis of protected peptide fragments on acid-labile resins like 2-chlorotrityl or Sieber resin.[3][4]
Q2: Under what conditions is the pseudoproline ring supposed to be cleaved?
A2: The pseudoproline ring is intentionally designed to be labile to strong acids. It is cleaved during the final deprotection and cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[1] This process regenerates the native serine, threonine, or cysteine residue in the final peptide sequence.[1]
Q3: Are there differences in stability between pseudoprolines derived from Ser/Thr (oxazolidine) and Cys (thiazolidine)?
A3: Yes, historically and depending on the peptide sequence, there can be significant differences.
-
Oxazolidine (Ser/Thr-derived): These are reliably cleaved under standard TFA conditions, typically within 1-3 hours.[5]
-
Thiazolidine (Cys-derived): There are conflicting reports. Early studies suggested they were highly stable to TFA, requiring harsh acids or prolonged cleavage times (up to 36 hours).[5] However, more recent research has shown that for many linear peptides, cleavage can be complete within a much shorter timeframe (1-6 hours), similar to oxazolidines.[5] This indicates that the stability of the Cys-pseudoproline is highly sequence-dependent.[5] For some cyclic peptides, high stability to TFA has been confirmed.[5]
Q4: How can I detect and verify the cleavage of the pseudoproline ring?
A4: The most effective methods for verifying ring cleavage are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Compare the chromatogram of your crude peptide with the expected profile. Incomplete cleavage will result in a distinct, typically more hydrophobic (later eluting), peak corresponding to the peptide with the intact pseudoproline ring.
-
Mass Spectrometry (LC-MS): This is the definitive method. An intact oxazolidine ring (from acetone) adds approximately 40 Da to the mass of the peptide compared to the cleaved peptide. Analyze the crude product to confirm that the major peak corresponds to the expected mass of the fully deprotected, native peptide. The presence of a +40 Da peak indicates incomplete cleavage.[6]
Troubleshooting Guide
Problem 1: Incomplete cleavage of the pseudoproline ring after standard TFA treatment.
| Possible Cause | Recommended Solution |
| Highly Stable Thiazolidine (Cys-Pseudoproline) | For peptides containing Cys-pseudoprolines, the ring may be unexpectedly stable. Increase the TFA cleavage time from the standard 2-3 hours up to 6 hours, or in rare cases, longer.[5] Monitor the cleavage progress by analyzing small aliquots over time with LC-MS. |
| Prolonged Synthesis/Storage | While generally stable, very long exposure to various reagents or prolonged storage on-resin might affect lability. Ensure standard cleavage times are sufficient. |
| Non-Standard Conditions | Use of non-standard cleavage cocktails or temperatures can affect efficiency. Stick to established protocols, such as TFA/TIS/H₂O (95:2.5:2.5), for 2-4 hours at room temperature.[7] |
Problem 2: Observation of unexpected side products, especially in high-temperature or flow-chemistry synthesis.
| Possible Cause | Recommended Solution |
| Thermal Instability of Oxazolidine Ring | Recent studies have shown that at elevated temperatures (e.g., 80°C) used in some automated flow peptide synthesizers, the oxazolidine ring can become unstable during synthesis.[6] This can lead to the formation of a stable imine (+40 Da) that resists TFA cleavage or can catalyze aspartimide formation.[6][8] |
| Aspartimide Formation Catalyzed by Pseudoproline | The presence of a pseudoproline moiety under high-temperature conditions has been observed to paradoxically catalyze, rather than prevent, aspartimide (Asi) formation in adjacent aspartic acid residues.[6][8] |
Quantitative Data on Thiazolidine (Cys-Pseudoproline) Cleavage
The stability of the Cys-pseudoproline is highly dependent on the local peptide sequence. The table below summarizes data from a study on different peptide sequences treated with a TFA/TIS/H₂O (95:2.5:2.5) cocktail.[5]
| Peptide Sequence Context | Time for Complete Cleavage | % Cleavage after 1 Hour |
| H-Ala-Cys(ψMe,MePro)-Phe-Gly-NH₂ | 6 hours | 15% |
| H-Phe-Cys(ψMe,MePro)-Ala-Gly-NH₂ | 4 hours | 65% |
| H-Ser(tBu)-Cys(ψMe,MePro)-Gly-NH₂ | 1 hour | 100% |
Experimental Protocols
Protocol 1: Standard Final Peptide Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and simultaneously removing side-chain protecting groups, including the pseudoproline ring.
-
Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times). Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.[7]
-
Cleavage Cocktail: Prepare a standard cleavage cocktail. For most peptides, TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v) is effective. TIS acts as a scavenger to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7] Gently agitate or stir the mixture at room temperature. For oxazolidine-containing peptides, a 2-3 hour reaction is typically sufficient. For thiazolidine-containing peptides, start with 3-4 hours and consider extending based on troubleshooting results.[5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the TFA solution) to precipitate the crude peptide.[7]
-
Isolation: Centrifuge or filter to collect the precipitated peptide. Wash the peptide pellet with cold diethyl ether 2-3 times. Dry the final product under vacuum.
Protocol 2: Analysis of Pseudoproline Cleavage by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.
-
HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the peptide using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
MS Detection: Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis:
-
Calculate the theoretical average mass of the desired peptide with the native Ser, Thr, or Cys residue.
-
Calculate the theoretical mass of the peptide with the uncleaved pseudoproline ring (e.g., +40.03 Da for a dimethyl-oxazolidine).
-
Examine the mass spectrum corresponding to the major peak(s) in the HPLC chromatogram. The dominant mass should match the desired, fully cleaved peptide. The presence of a significant peak corresponding to the uncleaved mass indicates an incomplete cleavage reaction.
-
Visualizations
Logical Relationships in Pseudoproline Stability
Caption: Logical workflow of pseudoproline stability through SPPS stages.
Troubleshooting Workflow for Pseudoproline Issues
Caption: Troubleshooting workflow for pseudoproline-related synthesis issues.
References
- 1. chempep.com [chempep.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating "Difficult" Peptide Synthesis: A Guide to Pseudoproline Insertion
For researchers engaged in solid-phase peptide synthesis (SPPS), particularly those tackling long, hydrophobic, or aggregation-prone sequences, the strategic incorporation of pseudoproline dipeptides is a powerful tool to enhance efficiency and success rates. This technical support center provides a comprehensive guide, troubleshooting advice, and frequently asked questions (FAQs) to assist you in choosing the optimal position for pseudoproline insertion in your experiments.
Troubleshooting Guide: Common Issues in Pseudoproline Insertion
| Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Purity or Yield | Suboptimal Pseudoproline Positioning: The pseudoproline may not be effectively disrupting the key aggregation-prone region of the peptide sequence. | Re-evaluate Insertion Site: Based on the peptide sequence, identify hydrophobic stretches or regions predicted to form β-sheets. Insert the pseudoproline dipeptide immediately before these problematic segments.[1][2] |
| Incorrect Spacing: Pseudoproline dipeptides are too close to each other or to a natural proline residue, diminishing their structure-disrupting effect. | Optimize Spacing: Ensure a minimum of two amino acid residues between a pseudoproline and another pseudoproline or a proline.[1][2] The optimal spacing is generally considered to be 5-6 residues apart to effectively break up secondary structures.[1][2] | |
| Inefficient Coupling of the Pseudoproline Dipeptide: The steric hindrance of the pseudoproline dipeptide can sometimes lead to incomplete coupling. | Extend Coupling Time: Increase the coupling time for the pseudoproline dipeptide to ensure the reaction goes to completion. Use a Stronger Coupling Reagent: Employ a more potent activating agent such as HBTU or HATU for the incorporation of the pseudoproline dipeptide.[1] | |
| Unexpected Side Reactions | Harsh Synthesis Conditions: Elevated temperatures or prolonged reaction times in combination with certain sequences can potentially lead to side reactions. | Optimize Synthesis Parameters: If side reactions are observed, consider reducing the synthesis temperature or minimizing the duration of steps where the peptide is exposed to harsh reagents. |
| Difficulty in Final Cleavage/Deprotection | Incomplete Removal of the Pseudoproline Moiety: While designed for TFA-lability, incomplete cleavage can occur in rare instances depending on the peptide sequence and cleavage cocktail. | Adjust Cleavage Cocktail: Ensure a standard TFA-based cleavage cocktail is used.[1] For particularly stubborn cases, the composition and duration of the cleavage reaction may need to be optimized. |
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides?
A1: Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This cyclic structure mimics the conformation of proline, introducing a "kink" into the peptide backbone. This disruption of the linear structure helps to prevent the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during SPPS.[1]
Q2: How do I choose which pseudoproline dipeptide to use?
A2: The choice of pseudoproline dipeptide is determined by the amino acid sequence of your target peptide. You should look for Ser, Thr, or Cys residues within the sequence that are located in strategic positions for disrupting aggregation. You would then substitute the native Xaa-Ser, Xaa-Thr, or Xaa-Cys dipeptide sequence with the corresponding Fmoc-Xaa-Ser(ψPro)-OH, Fmoc-Xaa-Thr(ψPro)-OH, or Fmoc-Xaa-Cys(ψPro)-OH dipeptide during synthesis.
Q3: What are the main benefits of using pseudoproline dipeptides?
A3: The primary benefits of incorporating pseudoproline dipeptides include:
-
Reduced Peptide Aggregation: By disrupting inter-chain hydrogen bonding, they prevent the formation of insoluble aggregates.[2]
-
Improved Solubility: Peptides containing pseudoprolines exhibit enhanced solubility in common synthesis solvents.[1]
-
Increased Synthesis Yield and Purity: By mitigating aggregation, coupling and deprotection reactions proceed more efficiently, leading to higher yields of the desired peptide with fewer impurities.[2]
-
Facilitation of Long or "Difficult" Peptide Synthesis: They are particularly effective in the synthesis of long peptides (>30 amino acids) and sequences known to be prone to aggregation.[3]
-
Aid in Peptide Cyclization: The kink introduced by the pseudoproline can pre-organize the linear peptide into a conformation that is favorable for cyclization.[2]
Q4: Are there any limitations to using pseudoproline dipeptides?
A4: While highly effective, there are some considerations. The steric hindrance of the pseudoproline ring can occasionally lead to slower coupling reactions, necessitating adjustments to the synthesis protocol.[1] Also, the placement is based on empirical guidelines, so for novel sequences, some optimization may be required.[1]
Workflow for Selecting a Pseudoproline Insertion Position
References
Technical Support Center: Utilizing Pseudoproline Dipeptides to Overcome Deletion Sequences in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of pseudoproline dipeptides in Solid-Phase Peptide Synthesis (SPPS) to prevent the formation of deletion sequences.
Troubleshooting Guide
This section addresses specific issues that may arise during SPPS when using pseudoproline dipeptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant deletion sequences are still observed after incorporating a pseudoproline dipeptide. | - Incorrect positioning of the pseudoproline dipeptide.- Insufficient number of pseudoproline dipeptides for a long or difficult sequence. | - Strategically place the pseudoproline dipeptide just before a hydrophobic or aggregation-prone region of the peptide.[1][2]- For longer peptides, space pseudoproline dipeptides approximately every 5-6 residues to effectively disrupt secondary structure formation.[1][3]- Ensure a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline.[1][2] |
| Low coupling efficiency of the pseudoproline dipeptide itself. | - Inappropriate coupling reagents or conditions.- Steric hindrance from the pseudoproline structure. | - Use standard, highly efficient coupling reagents such as HBTU, HATU, PyBOP, or TBTU.[4]- A carbodiimide-mediated strategy with DIPCDI/HOBt is also effective.- Increase the coupling time to 1-2 hours and monitor the reaction completion using a TNBS or Kaiser test.[4]- If using an automated synthesizer, ensure the protocol is programmed to handle a dipeptide incorporation, often by omitting the amino acid cycle for the subsequent residue. |
| Difficulty dissolving the pseudoproline dipeptide. | - The specific dipeptide sequence may have inherent solubility issues. | - Dissolve the pseudoproline dipeptide in a minimal volume of a suitable solvent like DMF or NMP immediately before the coupling step.[4] |
| Unexpected side reactions are observed in the final product. | - Although rare, some side reactions like aspartimide formation have been reported to be catalyzed by pseudoproline moieties under harsh conditions.[1] | - Avoid excessively high temperatures or pressures during the synthesis, especially in flow peptide synthesis.[1]- Ensure standard TFA cleavage cocktails are used for final deprotection, which efficiently removes the pseudoproline moiety.[1][4] |
| The native Ser, Thr, or Cys residue is not fully regenerated after cleavage. | - Incomplete cleavage of the oxazolidine (B1195125) or thiazolidine (B150603) ring. | - Use a standard TFA-based cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5).[4]- Ensure the cleavage reaction proceeds for a sufficient duration, typically around 3 hours, to ensure complete deprotection.[4] |
Frequently Asked Questions (FAQs)
1. What are pseudoproline dipeptides and how do they prevent deletion sequences?
Pseudoproline dipeptides are specialized building blocks used in Fmoc-based SPPS.[1] They are formed from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues where the side chain is reversibly protected by forming a cyclic oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][5] This cyclic structure mimics the kink-inducing properties of proline.[1][2]
The primary mechanism by which they prevent deletion sequences is by disrupting the formation of secondary structures, particularly β-sheets, in the growing peptide chain on the solid support.[1][6][7] This is achieved by:
-
Inducing a "kink" : The proline-like ring structure forces a bend in the peptide backbone, which interferes with inter-chain hydrogen bonding required for aggregation.[1][2]
-
Promoting cis-amide bonds : The presence of a pseudoproline favors the formation of a cis-amide bond with the preceding residue, further disrupting regular secondary structures.[1][6]
-
Enhancing Solvation : By preventing aggregation, the peptide chain remains better solvated, allowing for more efficient access of reagents for both deprotection and coupling steps.[1] This leads to higher coupling efficiencies and minimizes the occurrence of deletion sequences.
2. When should I consider using a pseudoproline dipeptide?
You should consider using a pseudoproline dipeptide in the following situations:
-
Synthesis of long peptides : Peptides longer than 40 amino acids are particularly prone to aggregation.[1]
-
"Difficult" or aggregation-prone sequences : Peptides containing stretches of hydrophobic residues or those known to form strong secondary structures can benefit greatly from pseudoproline incorporation.[6]
-
To improve overall synthesis efficiency : The routine use of pseudoproline dipeptides can lead to higher purity of crude products, simplified HPLC purification, and increased overall yields, potentially reducing the need for costly re-synthesis of failed sequences.[3][6] In some cases, a 10-fold increase in product yield has been observed for highly aggregated sequences.[3]
-
Synthesis of cyclic peptides : The kink induced by pseudoprolines can pre-organize the linear peptide for more efficient cyclization.[2][8]
3. How do I choose and position a pseudoproline dipeptide in my sequence?
-
Selection : Choose a pseudoproline dipeptide that corresponds to a Ser, Thr, or Cys residue in your target sequence. For example, if your sequence contains an -Ala-Ser- fragment, you would replace these two amino acids with an Fmoc-Ala-Ser(ψMe,MePro)-OH dipeptide.[1][6]
-
Positioning :
-
Place the pseudoproline dipeptide immediately before a region prone to aggregation, such as a stretch of hydrophobic amino acids.[1][2]
-
For long peptides, it is recommended to space pseudoproline dipeptides every 5-6 residues for optimal disruption of secondary structures.[1][3]
-
Maintain a minimum distance of 2 amino acids between a pseudoproline and another pseudoproline or a natural proline residue.[1][2]
-
4. What are the recommended coupling conditions for pseudoproline dipeptides?
Pseudoproline dipeptides can be coupled using standard Fmoc SPPS protocols without the need for specialized equipment.[1]
-
Activation : Use common phosphonium (B103445) or aminium-based coupling reagents like PyBOP, HBTU, TBTU, HCTU, or HATU.[4] Alternatively, carbodiimide (B86325) activation with DIPCDI/HOBt is also effective.
-
Stoichiometry : A 5-fold excess of the pseudoproline dipeptide and coupling reagent over the resin capacity is typically recommended.[4]
-
Reaction Time : Allow for a coupling time of 1-2 hours. It is advisable to monitor the reaction's completion with a qualitative test like the TNBS or Kaiser test.[4]
5. Are there any compatibility issues with other SPPS reagents or resins?
-
Reagents : Pseudoproline dipeptides are compatible with standard Fmoc SPPS reagents.[1]
-
Resins : For optimal results, especially with very difficult sequences, it is beneficial to pair pseudoproline dipeptides with resins known to reduce aggregation, such as those based on polyethylene (B3416737) glycol (PEG) like ChemMatrix resin.[1][6] Low-aggregation polystyrene-based resins like 2-chlorotrityl resin are also a good choice.[1]
-
Cleavage : The pseudoproline moiety is stable during the Fmoc deprotection steps but is readily cleaved with standard TFA-based cocktails during the final cleavage from the resin, regenerating the native Ser, Thr, or Cys residue.[1][3]
Quantitative Data Summary
The use of pseudoproline dipeptides has been shown to significantly improve the outcomes of challenging peptide syntheses.
| Metric | Standard SPPS | SPPS with Pseudoproline Dipeptides | Reference Peptide/Sequence |
| Product Yield | Traces of desired product | High yield | Human Amylin (hAmylin) |
| Product Yield | Low | Up to 10-fold increase | Highly aggregated sequences |
| Crude Purity | Lower, more complex chromatogram | Higher, simplified HPLC purification | General observation |
| Synthesis Success | Prone to failure | High success rate | Long peptides (>40 aa) and "difficult" sequences |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide (Phosphonium/Aminium Activation)
-
Resin Preparation : Swell the peptide-resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation : In a separate vessel, dissolve the pseudoproline dipeptide (5 eq. relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, 5 eq.) in a minimal volume of DMF or NMP.[4]
-
Activation : Add DIPEA (10 eq.) to the coupling cocktail and mix thoroughly.[4]
-
Coupling : Immediately add the activated coupling cocktail to the deprotected peptide-resin.[4]
-
Reaction : Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
Monitoring : Take a small sample of the resin beads and perform a TNBS or Kaiser test to check for the presence of free amines. If the test is positive, extend the coupling time or repeat the coupling step with fresh reagents.[4]
-
Washing : Once the coupling is complete (negative TNBS/Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
-
Continuation : Proceed with the Fmoc deprotection of the newly added dipeptide to continue the peptide chain elongation.
Protocol 2: Incorporation of a Pseudoproline Dipeptide in an Automated Synthesizer
-
Reagent Preparation : If your synthesizer uses pre-weighed amino acid cartridges, pack an empty cartridge with the appropriate amount of the pseudoproline dipeptide for your synthesis scale (e.g., 0.8 mmol for a Pioneer synthesizer).[4] If your synthesizer aspirates from vials, prepare a solution of the pseudoproline dipeptide in DMF or NMP at the same concentration as your standard amino acid solutions.[4]
-
Sequence Programming : Program the synthesizer to perform the coupling of the pseudoproline dipeptide at the desired position in the sequence.
-
Cycle Modification : Crucially, you must modify the synthesis program to omit the amino acid coupling cycle for the subsequent residue , as it is already incorporated as part of the dipeptide.[4] For example, if you are incorporating Fmoc-Ala-Ser(ψMe,MePro)-OH, you will program the synthesizer to couple this dipeptide at the Ser position and then skip the coupling of the Ala residue.
-
Coupling Protocol : Use a standard coupling protocol with an extended coupling time of at least 1 hour.[4]
-
Synthesis Execution : Run the automated synthesis protocol. The synthesizer will handle all subsequent deprotection and washing steps automatically.
Visualizations
Caption: Workflow for troubleshooting deletion sequences in SPPS using pseudoproline dipeptides.
Caption: Mechanism of action for pseudoproline dipeptides in preventing peptide aggregation.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance with Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Welcome to the technical support center for Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this pseudoproline dipeptide, troubleshoot common issues, and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in solid-phase peptide synthesis (SPPS)?
A1: The primary advantage of using this compound is to overcome peptide aggregation during SPPS.[1] The pseudoproline (Psi(Me,Me)pro) moiety introduces a "kink" in the peptide backbone, similar to a proline residue.[1][2] This conformational disruption inhibits the formation of secondary structures like β-sheets, which are a common cause of aggregation in "difficult" sequences.[1] By preventing aggregation, this dipeptide enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately resulting in higher purity and yield of the final peptide.[1]
Q2: Why is it recommended to use the pre-formed dipeptide instead of coupling Fmoc-Tyr(tBu)-OH to a resin-bound Ser(Psi(Me,Me)pro) residue?
A2: Coupling an amino acid to a pseudoproline residue on the solid support is often inefficient due to the sterically hindered nature of the oxazolidine (B1195125) ring system and the decreased nucleophilicity of the nitrogen atom.[3] Using the pre-formed this compound dipeptide circumvents this difficult coupling step, ensuring a more efficient and reliable incorporation of both residues.[3]
Q3: Under what conditions are the protecting groups of this compound removed?
A3: The protecting groups are removed under standard SPPS conditions:
-
Fmoc group: Cleaved using a solution of 20% piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).
-
tBu group and Pseudoproline ring: Both are labile to strong acid and are typically removed simultaneously during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/water/triisopropylsilane (TIS) 95:2.5:2.5). The native serine residue is regenerated upon cleavage of the oxazolidine ring.[1]
Q4: Can microwave energy be utilized for the coupling of this dipeptide?
A4: Yes, microwave-assisted coupling can be employed to accelerate the reaction, which is particularly beneficial for the synthesis of long peptides.[1] However, it is important to be cautious as elevated temperatures can sometimes promote side reactions, such as aspartimide formation, especially if an aspartic acid residue is in close proximity to the pseudoproline dipeptide.[3]
Q5: How should this compound be stored?
A5: It is recommended to store the dipeptide at 2-8°C for optimal stability.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Question: My monitoring test (e.g., Kaiser test) indicates an incomplete coupling reaction after incorporating this compound. What steps can I take to improve the coupling efficiency?
Answer: Incomplete coupling of this sterically hindered dipeptide can occur. Here are some troubleshooting steps:
-
Optimize Coupling Reagents and Time:
-
Ensure you are using a potent coupling reagent. For sterically hindered amino acids, stronger activating reagents may be necessary.[4] Commonly used and effective reagents for pseudoproline dipeptides include HATU, HBTU, and HCTU, typically with a base like N,N-diisopropylethylamine (DIPEA).
-
Extend the coupling time. While a standard coupling time of 1-2 hours is often sufficient, difficult couplings may benefit from longer reaction times.
-
Perform a double coupling. If the first coupling is incomplete, repeating the coupling step with fresh reagents can drive the reaction to completion.
-
-
Check Reagent Equivalents:
-
Ensure that you are using a sufficient excess of the dipeptide and coupling reagents. A 3 to 5-fold excess over the resin loading capacity is a common starting point.
-
-
Solvent and Temperature Considerations:
-
Use a solvent system that promotes good resin swelling and solubility of the reagents, such as DMF or N-methyl-2-pyrrolidone (NMP).
-
For non-microwave-assisted synthesis, ensure the reaction is proceeding at room temperature.
-
Issue 2: Incomplete Cleavage of the Pseudoproline Ring
Question: After final cleavage with TFA, my peptide's mass spectrometry analysis shows a peak corresponding to the peptide with the pseudoproline still attached. How can I ensure complete removal of the oxazolidine ring?
Answer: The stability of the pseudoproline ring towards TFA can be sequence-dependent.[3] If you are observing incomplete cleavage, consider the following:
-
Extend Cleavage Time: The standard 2-3 hour cleavage time may not be sufficient. Try extending the cleavage duration to 4-6 hours and monitor the progress.
-
Elevate Cleavage Temperature: If extended time at room temperature is ineffective, performing the cleavage at a slightly elevated temperature (e.g., 40-45°C) can facilitate the removal of the pseudoproline. Use caution, as higher temperatures can increase the risk of other side reactions.[3]
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers like TIS to quench reactive cations generated during deprotection. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Issue 3: Observation of Aspartimide Formation
Question: I am observing a side product that I suspect is an aspartimide, especially when using microwave synthesis. How can I minimize this?
Answer: While pseudoprolines are known to disrupt secondary structures that can lead to aspartimide formation, under harsh conditions like elevated temperatures, they can paradoxically catalyze this side reaction.[3]
-
Avoid Elevated Temperatures: If using a microwave synthesizer, consider reducing the temperature during the coupling and deprotection steps that follow the incorporation of the pseudoproline dipeptide.[3]
-
Optimize Deprotection Conditions: If aspartimide formation is severe, consider using a milder base for Fmoc deprotection. For example, 50% morpholine (B109124) in DMF has been shown to reduce aspartimide formation compared to piperidine.[3]
-
Protecting Group Strategy: For sequences that are particularly prone to this side reaction, using an aspartic acid derivative with a more sterically hindered side-chain protecting group can physically obstruct the nucleophilic attack of the backbone amide.[3]
Data Presentation
While direct comparative data for this compound is limited, the following table provides a representative comparison of common coupling reagents for the synthesis of a "difficult" peptide sequence, which often presents challenges similar to those addressed by pseudoproline dipeptides.
Table 1: Performance of Common Coupling Reagents in the Synthesis of a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Crude Product Purity (%) | Overall Yield (%) | Notes |
| HATU | ~90 | ~85 | High efficiency, often considered the gold standard for difficult couplings. |
| HBTU | ~85 | ~80 | A reliable and cost-effective option with good performance. |
| HCTU | ~88 | ~82 | Similar performance to HBTU, with some reports of reduced racemization. |
| DIC/Oxyma | ~82 | ~78 | A carbodiimide-based method that is a good alternative to aminium/uronium salt-based reagents. |
Disclaimer: The data presented in this table is illustrative and based on the synthesis of a model "difficult" peptide. Actual results may vary depending on the specific peptide sequence, resin, and experimental conditions.
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Pre-activation of the Dipeptide (in a separate vessel):
-
Dissolve 3 equivalents of this compound in DMF.
-
Add 3 equivalents of a coupling reagent (e.g., HATU).
-
Add 6 equivalents of a base (e.g., DIPEA).
-
Allow the activation to proceed for 2-3 minutes.
-
-
Coupling: Add the activated dipeptide solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Continue Synthesis: Proceed with the next Fmoc deprotection and coupling cycle.
Final Cleavage and Deprotection Protocol
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Experimental workflow for SPPS using this compound.
Caption: Troubleshooting logic for common issues with Fmoc-pseudoproline dipeptides.
References
Validation & Comparative
The Strategic Advantage of Pseudoproline Dipeptides in "Difficult" Peptide Synthesis
In the realm of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences"—often rich in hydrophobic residues or prone to forming stable secondary structures—presents a significant challenge to researchers. Standard SPPS protocols can fail when the growing peptide chain aggregates on the solid support, leading to incomplete coupling reactions, low yields, and complex purifications. This guide provides a detailed comparison between the use of a specialized pseudoproline dipeptide, Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH , and standard dipeptide/amino acid coupling in overcoming these obstacles.
The Challenge: Peptide Aggregation in SPPS
During SPPS, peptide chains are elongated sequentially while anchored to a solid resin. In certain sequences, intermolecular hydrogen bonds form between the growing chains, leading to the formation of β-sheet-like structures.[1] This aggregation shields the N-terminal amine, physically preventing incoming activated amino acids from coupling efficiently.[2] The result is a cascade of synthetic problems:
-
Failed Couplings: Leading to deletion sequences which are often difficult to separate from the target peptide.[1]
-
Poor Solvation: The aggregated peptide-resin matrix is poorly solvated by synthesis solvents (like DMF or NMP), further hindering reaction kinetics.[3]
-
Drastically Reduced Yields: In many cases, synthesis of difficult peptides fails entirely, yielding only trace amounts of the desired product.[4]
The Standard Approach: Limitations and Outcomes
The standard approach in Fmoc-SPPS involves the sequential coupling of single Fmoc-protected amino acids. While effective for many peptides, this method is often inadequate for difficult sequences. Even strategies like double coupling or using stronger coupling reagents may not be sufficient to overcome severe on-resin aggregation.[3]
The Pseudoproline Solution: this compound
Pseudoproline dipeptides are a powerful tool designed to mitigate aggregation.[5] They are derived from Serine, Threonine, or Cysteine residues where the side-chain hydroxyl or thiol group is reversibly cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[5] This modification, pioneered by Mutter and coworkers, introduces a "kink" into the peptide backbone, similar to a native proline residue.[5][6]
The specific dipeptide, this compound, incorporates this technology into a Tyr-Ser sequence. The key advantages are:
-
Disruption of Secondary Structures: The proline-like kink forces a cis-amide bond conformation, disrupting the inter-chain hydrogen bonding required for β-sheet formation.[3]
-
Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated, allowing reagents to access the reactive N-terminus.[4]
-
Improved Purity and Yield: Efficient couplings lead to a cleaner crude product and significantly higher overall yields. In some cases, yields can be increased up to 10-fold.[5]
-
Traceless Removal: The pseudoproline modification is temporary. The oxazolidine ring is stable during the basic conditions of Fmoc deprotection but is cleanly and completely cleaved by Trifluoroacetic Acid (TFA) during the final cleavage from the resin, restoring the native Serine residue.[6][7]
The dipeptide is used because coupling a subsequent amino acid to the sterically hindered nitrogen of the pseudoproline ring is inefficient. By using a pre-formed dipeptide like this compound, this difficult coupling is circumvented.[8][9]
Quantitative Performance Comparison
The most dramatic evidence for the efficacy of pseudoproline dipeptides comes from the synthesis of notoriously difficult peptides that fail under standard conditions.
| "Difficult" Peptide Target | Synthesis Strategy | Outcome | Crude Purity (Qualitative) | Reference |
| Human Amylin (hIAPP) (8-37 fragment) | Standard Fmoc-SPPS | Failed Synthesis | Only traces of desired product detected | [3][4][7] |
| Pseudoproline Dipeptides Incorporated | Successful Synthesis | High yield, crude material pure enough for direct use | [3][4][7] | |
| WW domain FBP28 (Asn15 analog) | Standard Fmoc-SPPS | Impossible to obtain | Failed synthesis | [6] |
| Pseudoproline/Depsipeptide Units | Successful Synthesis | High purity product obtained | [6] | |
| Model Peptide 1 (Difficult Sequence) | Standard Fmoc-SPPS | Very Low Yield | Complex mixture with minimal target peptide | [10] |
| Pseudoproline Dipeptide Incorporated | High Yield | Predominantly a single, clean peak for the target peptide | [10] |
Experimental Protocols
Standard SPPS Cycle (Manual)
This protocol outlines a standard manual coupling cycle. Automated synthesizers perform these steps programmatically.
-
Resin Swelling: The resin (e.g., Rink Amide) is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, the Fmoc-amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-2 minutes.
-
The activated amino acid solution is added to the resin.
-
The coupling reaction is agitated for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Confirmation: A qualitative test (e.g., Kaiser test) is performed to confirm the completion of the coupling. If the test is positive (free amines present), a second coupling may be required.
-
Chain Elongation: The cycle (steps 2-6) is repeated for each amino acid in the sequence.
Incorporation of this compound
The pseudoproline dipeptide is incorporated using the same standard coupling protocol. No special reagents are required.
-
At the appropriate step in the sequence, This compound is used in place of a standard Fmoc-amino acid in Step 4 of the cycle above. It is activated and coupled just like any other building block.[5]
-
The synthesis then continues with the deprotection of the Fmoc group from the Tyrosine residue and coupling of the next amino acid.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the pseudoproline ring) are removed simultaneously.
-
The peptide-resin is washed with dichloromethane (B109758) (DCM) and dried.
-
A cleavage cocktail, typically containing a strong acid, is added. A common cocktail is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
The reaction proceeds for 2-3 hours at room temperature.
-
The resin is filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether.
Conclusion
For the synthesis of routine peptides, standard Fmoc-amino acids and dipeptides are typically sufficient. However, when faced with "difficult sequences" known or predicted to aggregate, the strategic incorporation of pseudoproline dipeptides like This compound is a superior strategy. Experimental evidence from the synthesis of highly aggregation-prone peptides like human Amylin demonstrates that this approach can be the difference between a failed synthesis and obtaining a high yield of pure product. By temporarily inserting a conformational "kink" in the peptide backbone, pseudoproline dipeptides effectively disrupt on-resin aggregation, ensuring efficient coupling and leading to vastly improved synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 8. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Folding, misfolding, and amyloid protofibril formation of WW domain FBP28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Pseudoproline Dipeptides and Other Protein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein and peptide aggregation is a critical challenge in both therapeutic peptide synthesis and the pathology of numerous diseases, including Alzheimer's and Parkinson's. This guide provides a comparative analysis of pseudoproline dipeptides and other common classes of aggregation inhibitors, focusing on their mechanisms, performance, and the experimental methods used for their evaluation.
Introduction to Aggregation Inhibitors
The aggregation of peptides into insoluble, often cytotoxic, species like β-sheet-rich amyloid fibrils is a complex process. Inhibitors of this process are vital for two primary reasons: 1) to improve the yield and purity of synthetic peptides during Solid-Phase Peptide Synthesis (SPPS), and 2) as potential therapeutic agents to prevent or reverse the pathological aggregation associated with neurodegenerative diseases. This guide examines three distinct classes of inhibitors: Pseudoproline Dipeptides, β-Sheet Breaker Peptides, and Small Molecules.
Mechanism of Action: A Comparative Overview
Pseudoproline (Ψ-Pro) dipeptides are synthetic building blocks used primarily during SPPS to mitigate aggregation.[1][2] They are derived from serine, threonine, or cysteine residues, which are cyclized to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[2]
-
Primary Function: To act as a "structure-breaking" element within a growing peptide chain during its synthesis.[3][4]
-
Mechanism: The five-membered ring of a pseudoproline forces the amide bond with the preceding amino acid to adopt a cis configuration, similar to a natural proline.[3][5] This introduces a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding required for β-sheet formation and subsequent aggregation.[2][6] This improves the solvation and accessibility of the peptide chain, leading to higher synthesis yields.[1][4] The native peptide sequence is restored upon final cleavage from the resin with trifluoroacetic acid (TFA).[6]
It is crucial to note that pseudoproline dipeptides are designed as a temporary, reversible tool for synthesis rather than as standalone therapeutic inhibitors for biological systems.
Figure 1. Logical flow of how pseudoproline dipeptides disrupt aggregation during synthesis.
β-sheet breaker peptides are short, synthetic peptides designed as therapeutic agents to inhibit or reverse the aggregation of amyloidogenic proteins.[7][8]
-
Primary Function: To interfere with the protein-protein interactions that lead to fibril formation in a biological context.[9]
-
Mechanism: These peptides are often homologous to a self-recognition motif within the target amyloid protein, such as the central hydrophobic core (e.g., KLVFF) of the amyloid-β (Aβ) peptide.[10][11] By binding to this region on monomeric or oligomeric forms of the target protein, they block the sites required for further assembly, thereby preventing fibrillogenesis.[9][10] Some designs incorporate proline or N-methylated amino acids to destabilize β-sheet structures.[12]
This diverse class of inhibitors includes various organic molecules, often polyphenols or dyes, that can interfere with the aggregation cascade.
-
Primary Function: To inhibit various stages of the aggregation pathway, from nucleation to fibril elongation.[13][14]
-
Mechanism: Small molecules can act through multiple mechanisms. Some bind to amyloid monomers or oligomers, stabilizing them in a non-aggregation-prone conformation. Others may interfere with the nucleation phase or block the ends of growing fibrils to prevent further elongation.[14][15] Certain compounds, like curcumin (B1669340) and tannic acid, have shown potent inhibitory effects against Aβ aggregation.
Quantitative Performance Comparison
Quantitative data on the inhibitory potential of these compounds, typically expressed as the half-maximal inhibitory concentration (IC₅₀), is essential for comparison. The table below summarizes reported values for select β-sheet breaker peptides and small molecules against amyloid-β (Aβ) aggregation.
Note on Pseudoproline Dipeptides: As their primary application is in chemical synthesis, quantitative biological inhibition data such as IC₅₀ values are not available in the reviewed literature. Their effectiveness is measured by improvements in peptide synthesis yield and purity, not by inhibition of fibrillization in a biological assay.[2][16]
| Inhibitor Class | Inhibitor Name/Type | Target Protein | IC₅₀ or Effective Conc. | Reference(s) |
| β-Sheet Breaker Peptide | iAβ5 (LPFFD) | Aβ | 1:3 ratio (Aβ:inhibitor) to disaggregate fibrils | [1] |
| β-Sheet Breaker Peptide | GFVIA | Aβ | Complete inhibition (conc. not specified) | [1] |
| β-Sheet Breaker Peptide | Nva-VV | Aβ | 81.2% inhibition at 10 µM | [1] |
| Small Molecule | Tannic Acid | Aβ42 | ~0.1 µM | [7] (from initial search) |
| Small Molecule | Myricetin | Aβ42 | ~0.43 µM | [7] (from initial search) |
| Small Molecule | Curcumin | Aβ42 | ~1.1 µM | [7] (from initial search) |
| Small Molecule | Rosmarinic Acid | Aβ42 | ~1.1 µM | [7] (from initial search) |
| Small Molecule | Ferulic Acid | Aβ42 | ~5.5 µM | [7] (from initial search) |
| Small Molecule | Rifampicin | Aβ42 | ~9.1 µM | [7] (from initial search) |
| Small Molecule | S-allyl-L-cysteine thioester derivative (Compound 1) | Aβ42 | 3.99 µM | [13] |
Experimental Protocols: Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor amyloid fibril formation in real-time and to screen for potential inhibitors.
Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils.[17] This property allows for the sensitive detection and quantification of aggregated fibrils over time.
Detailed Methodology:
-
Preparation of Aβ Monomers: Lyophilized synthetic Aβ peptide (e.g., Aβ₁₋₄₂) is treated to ensure it is in a monomeric, non-aggregated state. This often involves sequential dissolution in solvents like hexafluoroisopropanol (HFIP) to break up pre-existing aggregates, followed by evaporation and resuspension in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Reaction Setup:
-
Reactions are typically performed in a 96-well, non-binding, black plate with a clear bottom.
-
Each well contains the monomeric Aβ peptide at a final concentration of 10-25 µM.
-
Thioflavin T is added to each well at a final concentration of 10-20 µM.
-
The test inhibitor (e.g., a β-sheet breaker peptide or small molecule) is added at various concentrations. Control wells containing Aβ without an inhibitor (positive control) and buffer with ThT only (negative control) are included.
-
-
Incubation and Measurement:
-
The plate is sealed to prevent evaporation and incubated in a fluorescence plate reader, typically at 37°C.
-
To promote aggregation, intermittent shaking (e.g., orbital or linear) is often applied.
-
Fluorescence readings are taken at regular intervals (e.g., every 10-15 minutes) over a period of 24-72 hours.
-
The excitation wavelength is set to ~440-450 nm, and the emission is measured at ~480-485 nm.[15]
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation kinetics curves.
-
The inhibitory effect is quantified by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the inhibitor to the positive control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2. A typical experimental workflow for screening aggregation inhibitors using a ThT assay.
Conclusion
The choice of an aggregation inhibitor is highly dependent on its intended application.
-
Pseudoproline Dipeptides are indispensable tools in synthetic chemistry, acting as "kink-inducers" to disrupt aggregation during the synthesis of difficult peptide sequences. Their role is temporary and process-oriented.
-
β-Sheet Breaker Peptides represent a rational, structure-based approach for developing therapeutic agents. They function by directly interacting with and blocking the self-assembly of pathogenic proteins like amyloid-β.
-
Small Molecules offer a diverse range of chemical structures and mechanisms, with several compounds showing high potency in inhibiting amyloid aggregation in vitro. They represent a significant area of research for drug development in neurodegenerative diseases.
For researchers in drug development, understanding the distinct mechanisms and applications of these inhibitor classes is crucial for designing effective therapeutic strategies and interpreting experimental results.
References
- 1. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Computational and Experimental Studies on β-Sheet Breakers Targeting Aβ1–40 Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. [escholarship.org]
- 6. bachem.com [bachem.com]
- 7. Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational design and evaluation of β-sheet breaker peptides for destabilizing Alzheimer's amyloid-β42 protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the mechanism for LPFFD inhibiting the formation of beta-sheet conformation of A beta(1-42) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of aggregation of amyloid peptides by beta-sheet breaker peptides and their binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short Peptides as Inhibitors of Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-based inhibitors of amyloid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: Implications for Alzheimer's therapy | Semantic Scholar [semanticscholar.org]
Revolutionizing Peptide Synthesis: A Comparative Guide to the Efficacy of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in Enhancing Peptide Purity
For researchers, scientists, and drug development professionals striving for the highest purity in synthetic peptides, particularly in the face of "difficult sequences," the choice of chemical tools is paramount. This guide provides an in-depth comparison of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, against other alternatives, supported by experimental data to inform strategic decisions in solid-phase peptide synthesis (SPPS).
Difficult peptide sequences, often rich in hydrophobic residues or possessing a tendency to form secondary structures like β-sheets, are a significant hurdle in SPPS. This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in a crude product containing a high percentage of deletion and truncated sequences, which complicates purification and reduces overall yield. To combat this, various strategies have been developed, with the incorporation of structure-disrupting elements being a leading approach.
This compound is a prime example of such a tool. This dipeptide introduces a temporary "kink" into the growing peptide backbone, effectively disrupting the intermolecular hydrogen bonding that leads to aggregation. This guide will compare the efficacy of this pseudoproline dipeptide with standard synthesis and other backbone modification techniques.
Performance Comparison: Enhancing Purity in Difficult Sequences
The true test of any synthesis-enhancing reagent is its performance with notoriously difficult peptide sequences. A widely used model for such challenges is the Acyl Carrier Protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH). The synthesis of this peptide using standard Fmoc-SPPS protocols often results in low purity of the crude product.
The introduction of pseudoproline dipeptides has been shown to be a highly effective strategy for improving the synthesis of such peptides. A comparative study has demonstrated that while other backbone protection strategies, such as the use of 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids, provide substantial improvements in the purity of crude peptides, the incorporation of pseudoprolines is superior.[1] This superiority is attributed to the fact that pseudoprolines are incorporated as dipeptides, which circumvents the often slow and incomplete coupling of an amino acid to a sterically hindered Hmb-protected residue.[1]
The following table summarizes the expected purity of the crude ACP(65-74) peptide synthesized using different methodologies. The data for standard synthesis is collated from various studies and represents a typical range of outcomes, highlighting the challenge this sequence presents.
| Synthesis Strategy | Key Reagent/Method | Model Peptide | Expected Crude Purity (%) |
| Standard Fmoc-SPPS | Standard coupling reagents (e.g., HBTU/DIPEA) | ACP (65-74) | 40-70% |
| Backbone Protection | Fmoc-(Hmb)Ala-OH | Difficult Sequences | Significant Improvement |
| Pseudoproline Insertion | This compound | Difficult Sequences | Superior Improvement |
Note: The expected purity for Hmb and Pseudoproline strategies is presented qualitatively based on comparative studies, as direct head-to-head quantitative data for ACP(65-74) with all methods under identical conditions is not available in a single source. The superiority of pseudoprolines over Hmb has been documented.[1]
The Mechanism of Action: Disrupting Aggregation
The efficacy of this compound lies in its unique structure. The serine residue is reversibly protected as an oxazolidine (B1195125) ring, which mimics the structure of proline. This "pseudoproline" moiety induces a cis-amide bond conformation, creating a kink in the peptide backbone that disrupts the formation of secondary structures responsible for aggregation.[2] This leads to improved solvation of the peptide-resin complex, allowing for more efficient and complete coupling and deprotection steps. Upon final cleavage with trifluoroacetic acid (TFA), the oxazolidine ring is opened, regenerating the native serine residue.
Logical workflow showing how pseudoproline dipeptides mitigate aggregation in SPPS.
Experimental Protocols
To provide a practical comparison, detailed methodologies for a standard SPPS coupling cycle, the incorporation of this compound, and the use of an Hmb-protected amino acid are presented below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a standard procedure for adding a single amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (3x) to remove excess reagents and by-products.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a free primary amine is not present).
Protocol 2: Incorporation of this compound
The incorporation of the pseudoproline dipeptide follows the standard coupling protocol with minor adjustments.
-
Fmoc Deprotection and Washing: Follow steps 1-3 of the Standard Fmoc-SPPS Coupling Cycle.
-
Dipeptide Coupling:
-
Dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6-10 equivalents) to the solution to initiate activation.[3]
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.[3]
-
-
Washing and Confirmation: Follow steps 5 and 6 of the Standard Fmoc-SPPS Coupling Cycle.
Protocol 3: Incorporation of an Hmb-Protected Amino Acid
The use of an Hmb-protected amino acid requires a specific activation and coupling procedure, and the subsequent coupling step onto the Hmb-modified residue can be challenging.
-
Fmoc Deprotection and Washing: Follow steps 1-3 of the Standard Fmoc-SPPS Coupling Cycle.
-
Hmb-Amino Acid Coupling:
-
Couple the Fmoc-(Hmb)Xaa-OH derivative using standard coupling reagents. The incorporation is generally efficient.
-
-
Fmoc Deprotection and Washing: Follow steps 1-3 of the Standard Fmoc-SPPS Coupling Cycle. The piperidine treatment will also remove the O-Fmoc protection from the Hmb group if a bis-Fmoc derivative was used.[4]
-
Coupling of the Subsequent Amino Acid: This step is often slow and may require a more powerful coupling reagent (e.g., HATU) and/or extended reaction times to achieve satisfactory results.[1] Double coupling may be necessary.
Conclusion
The strategic incorporation of this compound and other pseudoproline dipeptides represents a powerful and often superior method for overcoming the challenges associated with the synthesis of "difficult" peptides. By effectively disrupting on-resin aggregation, these reagents lead to a significant improvement in the purity of the crude peptide product, thereby simplifying downstream purification efforts and increasing the overall success rate of the synthesis. While alternatives like Hmb-protected amino acids also offer benefits, comparative evidence suggests that pseudoproline dipeptides provide a more robust solution for enhancing peptide purity. For researchers dedicated to producing high-quality synthetic peptides, the use of pseudoproline dipeptides should be a primary consideration when tackling aggregation-prone sequences.
References
Confirming Ser(Psi(Me,Me)pro) Incorporation: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful incorporation and desired conformation of modified amino acids is a critical step in peptide synthesis. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for peptides containing the pseudoproline dipeptide, Ser(Psi(Me,Me)pro), versus their unmodified serine counterparts. The inclusion of Ser(Psi(Me,Me)pro) is a strategic choice to disrupt aggregation by inducing a cis-amide bond, and NMR spectroscopy offers the most definitive method for verifying this conformational switch.
The data presented herein, synthesized from established literature on proline isomerization, demonstrates the characteristic spectral changes that serve as unambiguous proof of incorporation.
Key Spectroscopic Indicators of Ser(Psi(Me,Me)pro) Incorporation
The primary evidence for the successful integration of a Ser(Psi(Me,Me)pro) moiety lies in the conformational change of the peptide backbone at the incorporation site. The oxazolidine (B1195125) ring of the pseudoproline sterically favors a cis conformation of the preceding peptide bond (Xaa-Ser(Psi(Me,Me)pro)), a stark contrast to the predominantly trans conformation found in natural Xaa-Ser sequences. This geometric shift gives rise to distinct and measurable differences in both ¹H and ¹³C NMR spectra.
Diagnostic ¹H-¹H NOE Correlations
The most conclusive evidence is derived from 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space (typically < 5 Å), providing direct insight into the peptide bond conformation.
-
Unmodified Peptide (Trans bond): In a standard Xaa-Ser sequence, the peptide bond is overwhelmingly in the trans conformation. This geometry brings the α-proton of the preceding residue (Xaa-Hα) into close proximity with the δ-protons of the serine residue, which is not applicable here. For a standard Xaa-Ser peptide bond, the key sequential NOE is between the amide proton of Ser (Ser-NH) and the alpha proton of the preceding residue (Xaa-Hα).
-
Modified Peptide (Cis bond): The incorporation of Ser(Psi(Me,Me)pro) forces the preceding peptide bond into a cis conformation. This brings the α-protons of the adjacent residues into close spatial proximity. The definitive NOE correlation for a cis bond is a strong signal between the α-proton of the preceding residue (Xaa-Hα) and the α-proton of the Ser(Psi(Me,Me)pro) residue.[1][2]
The table below summarizes these key through-space interactions.
| Conformation | Preceding Residue | Modified/Unmodified Residue | Key Diagnostic NOE Correlation |
| Trans (Unmodified) | Xaa-Hα | Ser-NH | Strong |
| Cis (Modified) | Xaa-Hα | Ser(Psi(Me,Me)pro)-Hα | Strong[1][2] |
Characteristic Chemical Shift Perturbations
The change in the peptide bond geometry also induces significant and predictable changes in the chemical shifts of the atoms within and adjacent to the pseudoproline ring. These shifts, particularly for the carbon atoms of the proline-like ring, serve as a secondary, yet powerful, confirmation. The data below, based on studies of proline isomerization which is structurally analogous to the behavior of pseudoprolines, highlights the expected changes.[1][3]
Table 1: Comparative ¹H Chemical Shifts (ppm) for Key Protons
| Proton | Typical Shift in trans Conformation (Unmodified Peptide) | Expected Shift in cis Conformation (Modified Peptide) |
| Ser-Hα | ~4.50 | ~4.44 |
| Pro-like Hβ | ~2.05 | ~2.28 |
| Pro-like Hγ | ~1.95 | ~2.03 |
| Pro-like Hδ | ~3.70 | ~3.66 |
Note: These are representative values and can vary based on the surrounding sequence and experimental conditions.[4]
Table 2: Comparative ¹³C Chemical Shifts (ppm) for Pseudoproline Ring Carbons
| Carbon | Typical Shift in trans Conformation (Unmodified Peptide) | Expected Shift in cis Conformation (Modified Peptide) | Δδ (cis - trans) |
| Cβ | ~31.8 | ~33.8 | ~ +2.0 |
| Cγ | ~27.4 | ~24.4 | ~ -3.0 |
The chemical shift difference between Cβ and Cγ (Δδβγ) is a highly reliable indicator. For a trans bond, this difference is typically ~4.5 ppm, whereas for a cis bond, it increases significantly to ~9.4 ppm.[1]
Experimental Workflow and Data Interpretation
The process of confirming Ser(Psi(Me,Me)pro) incorporation follows a standard workflow from sample preparation to final data analysis.
Caption: Experimental workflow for the confirmation of Ser(Psi(Me,Me)pro) incorporation.
The key to interpreting the data lies in identifying the diagnostic NOE pattern, as illustrated below.
References
- 1. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR strategy for determining Xaa-Pro peptide bond configurations in proteins: mutants of staphylococcal nuclease with altered configuration at proline-117 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids: Proline [imserc.northwestern.edu]
Verifying Peptide Mass: A Comparative Guide to Mass Spectrometry of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH and its Standard Alternative
In the synthesis of complex peptides, ensuring the correct mass of the final product is a critical quality control step. The incorporation of specialized dipeptide isosteres, such as Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, is a powerful strategy to overcome synthetic challenges like peptide aggregation. However, the unique structure of these pseudoproline dipeptides can present nuances in mass spectrometry analysis. This guide provides a comparative overview of the mass spectrometry verification of peptides containing this compound versus its standard counterpart, Fmoc-Tyr(tBu)-Ser(tBu)-OH, supported by experimental protocols and data interpretation.
Introduction to Pseudoproline Dipeptides in Peptide Synthesis
This compound is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). The pseudoproline moiety, an oxazolidine (B1195125) ring formed from the serine residue, introduces a "kink" in the peptide backbone. This structural feature disrupts the formation of secondary structures, such as beta-sheets, which are a primary cause of peptide aggregation during synthesis. By mitigating aggregation, pseudoproline dipeptides can significantly improve coupling efficiency, leading to higher yields and purity of the final peptide product.[1]
The alternative, Fmoc-Tyr(tBu)-Ser(tBu)-OH, represents the standard approach where both the tyrosine and serine residues are protected with tert-butyl (tBu) groups. While effective for many sequences, this standard building block does not offer the same aggregation-disrupting properties as the pseudoproline dipeptide.
Mass Spectrometry for Peptide Mass Verification: A Head-to-Head Comparison
Mass spectrometry is the gold standard for determining the molecular weight of synthetic peptides. The two most common techniques employed for this purpose are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).
When analyzing peptides incorporating this compound, researchers should be aware of potential mass spectrometry artifacts. The presence of the pseudoproline can sometimes lead to the observation of a higher-than-expected molecular weight.[2] This phenomenon is thought to be due to ion entanglement or stabilization effects within the mass spectrometer. Therefore, careful data interpretation and, if necessary, confirmatory analysis by other techniques like NMR, are recommended.[2]
Below is a comparative summary of the expected mass spectrometry results for a hypothetical peptide synthesized with either the pseudoproline or the standard dipeptide.
| Feature | Peptide with this compound | Peptide with Fmoc-Tyr(tBu)-Ser(tBu)-OH |
| Dipeptide Building Block | This compound | Fmoc-Tyr(tBu)-Ser(tBu)-OH |
| Expected Molecular Weight | Calculated based on the elemental composition of the final peptide sequence after cleavage and deprotection. The Psi(Me,Me)pro moiety is cleaved during the final trifluoroacetic acid (TFA) step to yield a native serine residue. | Calculated based on the elemental composition of the final peptide sequence after cleavage and deprotection. |
| Observed Mass (m/z) | May occasionally show a peak corresponding to a slightly higher mass than theoretically calculated. This is a known artifact. | Typically aligns closely with the theoretically calculated mass. |
| Fragmentation Pattern (MS/MS) | Fragmentation will occur along the peptide backbone, producing b and y ions. The fragmentation pattern around the Ser residue will be indicative of a standard serine after cleavage of the pseudoproline. | Fragmentation will occur along the peptide backbone, producing b and y ions. The fragmentation pattern will be characteristic of the native peptide sequence. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometry data. Below are generalized protocols for LC-ESI-MS/MS and MALDI-TOF MS analysis of synthetic peptides.
Protocol 1: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water. For hydrophobic peptides, the addition of acetonitrile (B52724) may be necessary.
-
Dilute the peptide solution to a final concentration of approximately 10-100 pmol/µL.
-
If the sample contains a high salt concentration, desalt using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15-30 minutes) to ensure adequate separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A range appropriate for the expected m/z of the peptide (e.g., 300-2000 m/z).
-
MS1 Scan: Acquire full scan data to determine the m/z of the intact peptide.
-
MS/MS Scan: Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. Set the collision energy (CID or HCD) to an appropriate level to induce fragmentation.
-
Protocol 2: MALDI-TOF MS Analysis
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).
-
Sample Solution: Dissolve the peptide in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water).
-
-
Target Plate Spotting:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing for co-crystallization of the peptide and matrix.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
Laser: Use a nitrogen laser (337 nm) with an appropriate intensity to desorb and ionize the sample.
-
Mass Analyzer: Operate in reflectron mode for higher mass accuracy.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
Data Visualization and Interpretation
Visualizing the experimental workflow and the logical comparison of the mass spectrometry data can aid in understanding the verification process.
Figure 1. Experimental workflow for peptide synthesis and mass spectrometry verification.
Figure 2. Logical comparison of mass spectrometry data.
Conclusion
The use of this compound is a valuable tool in modern peptide synthesis, enabling the production of challenging peptide sequences. While its benefits in improving synthesis outcomes are clear, it is important for researchers to be aware of the potential for artifacts in mass spectrometry analysis. By employing robust experimental protocols and carefully interpreting the data, accurate mass verification can be readily achieved. Comparing the mass spectrum of a peptide synthesized with a pseudoproline dipeptide to its standard counterpart can provide valuable insights into the fragmentation behavior and confirm the successful synthesis of the target peptide.
References
A Comparative Analysis of Crude Peptides: The Impact of Pseudoproline Dipeptides on HPLC Purity
For researchers and professionals in drug development and peptide synthesis, achieving high purity in crude peptide products is a critical factor that influences the efficiency of downstream purification and the overall yield of the final product. Aggregation during solid-phase peptide synthesis (SPPS) is a common hurdle, particularly for long or hydrophobic sequences, leading to incomplete reactions and a complex mixture of impurities. The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to mitigate these challenges. This guide provides an objective comparison, supported by experimental data, of the High-Performance Liquid Chromatography (HPLC) profiles of crude peptides synthesized with and without pseudoproline dipeptides.
The Role of Pseudoproline in Peptide Synthesis
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring.[1][2] This cyclic structure temporarily introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][2] This disruption of the linear chain effectively hinders the formation of secondary structures like β-sheets, which are the primary cause of inter-chain aggregation during synthesis.[1][3][4][5] Consequently, the growing peptide chains remain better solvated and more accessible for coupling and deprotection reactions, leading to a cleaner synthesis.[1][5] Upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), the pseudoproline ring is opened, restoring the original Ser or Thr residue.[2]
Experimental Design and Methodologies
To illustrate the impact of pseudoproline dipeptides, we present a general experimental workflow for the synthesis and analysis of a model peptide sequence known to be prone to aggregation.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed using a standard Fmoc/tBu solid-phase protocol. The key variable is the incorporation of a pseudoproline dipeptide at a strategic position in the peptide sequence.
Table 1: Experimental Protocols for Peptide Synthesis
| Parameter | Standard Protocol (Without Pseudoproline) | Pseudoproline Protocol |
| Solid Support | Rink Amide Resin (0.5 - 0.7 mmol/g) | Rink Amide Resin (0.5 - 0.7 mmol/g) |
| Chemistry | Fmoc/tBu | Fmoc/tBu |
| Amino Acid Incorporation | Standard Fmoc-amino acids (4 eq.) | Standard Fmoc-amino acids (4 eq.); Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (4 eq.) at the designated position. |
| Coupling Reagents | HCTU (4 eq.), DIEA (8 eq.) in DMF | HCTU (4 eq.), DIEA (8 eq.) in DMF |
| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | 20% piperidine in DMF |
| Cleavage and Deprotection | TFA / TIS / H₂O (95:2.5:2.5) for 2 hours | TFA / TIS / H₂O (95:2.5:2.5) for 2 hours |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptides obtained from both syntheses are analyzed by RP-HPLC to assess their purity.
Table 2: HPLC Analysis Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL (1 mg/mL sample concentration) |
Comparative HPLC Data
The use of pseudoproline dipeptides typically results in a significant improvement in the quality of the crude peptide. This is evident in the HPLC chromatograms, where the crude product from the pseudoproline-containing synthesis shows a more prominent main peak and a reduction in impurity-related peaks.
Table 3: Comparative Purity of Crude Peptides
| Synthesis Method | Main Peak Purity (%) | Key Impurities | Overall Yield |
| Without Pseudoproline | 25-50% | Deletion sequences, truncated peptides, aggregation byproducts | Lower |
| With Pseudoproline | 60-90% | Minor deletion and modification byproducts | Higher |
Note: Purity percentages are typical ranges and can vary depending on the peptide sequence.
Studies have demonstrated this effect across various "difficult" sequences. For instance, the synthesis of a 42-residue peptide showed a dramatic improvement in the crude product's chromatogram when pseudoprolines were incorporated.[4] Similarly, the synthesis of the API Liraglutide was optimized by incorporating pseudoprolines, leading to a cleaner crude product as shown by HPLC analysis.[6] In the synthesis of a challenging hGH-derived peptide, the use of a pseudoproline monomer yielded a crude product with a purity of 42%, a result that was not achievable with standard methods.[7]
Workflow for Peptide Synthesis and Analysis
The following diagram illustrates the comparative workflow for synthesizing and analyzing peptides with and without pseudoproline dipeptides.
Caption: Comparative workflow of peptide synthesis and HPLC analysis.
Conclusion
The incorporation of pseudoproline dipeptides is a highly effective strategy to enhance the efficiency of Fmoc-SPPS, particularly for sequences prone to aggregation.[3][5] The resulting crude peptides exhibit significantly higher purity, as demonstrated by HPLC analysis.[1][4][6] This not only simplifies the subsequent purification process but also leads to a higher overall yield of the desired peptide.[3][5] For researchers and manufacturers dealing with "difficult" peptide sequences, the use of pseudoproline dipeptides represents a robust solution to overcome common synthetic challenges and improve the quality of the final product.
References
Unlocking Efficiency in Peptide Synthesis: A Comparative Guide to Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals grappling with the synthesis of complex or aggregation-prone peptides, pseudoproline dipeptides offer a powerful solution to enhance yield, purity, and overall success. This guide provides an objective comparison of peptide synthesis with and without the incorporation of pseudoproline dipeptides, supported by experimental data, detailed protocols for biological activity assessment, and visualizations of relevant signaling pathways.
The chemical synthesis of long or hydrophobic peptides is often hampered by the formation of secondary structures, such as β-sheets, on the solid-phase support. This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purification of the target peptide. Pseudoproline dipeptides, which are derivatives of serine or threonine, introduce a temporary "kink" in the peptide backbone, effectively disrupting these problematic secondary structures. This guide explores the tangible benefits of this approach through a comparative analysis of synthesis outcomes and provides standardized protocols for evaluating the biological activity of the resulting peptides.
Performance Comparison: The Impact of Pseudoproline Dipeptides on Peptide Synthesis
The inclusion of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS) has been shown to dramatically improve the synthesis of "difficult" peptides that are prone to aggregation. Below is a summary of quantitative data comparing the synthesis of two such peptides, Human Amylin (a 37-residue peptide) and RANTES (a 68-residue chemokine), with and without the use of pseudoproline dipeptides.
| Peptide | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Final Yield | Reference |
| Human Amylin (8-37 fragment) | Standard Fmoc-SPPS | Traces of desired product | Not reported | Not reported | [1] |
| Human Amylin (8-37 fragment) | Fmoc-SPPS with Pseudoproline Dipeptides | High Yield | Sufficient for disulfide bond formation | Not reported | [1] |
| Amyloid Beta (1–42) | Standard Fmoc/tBu SPPS | 33% | Not reported | Not reported | [2] |
| Amyloid Beta (1–42) | Fmoc-SPPS with Pseudoproline Dipeptides | 57% | Not reported | Not reported | [2] |
| hGH-derived peptide (16 residues) | Standard Fmoc-SPPS | Low, unpurifiable crude | Low | Not reported | [3] |
| hGH-derived peptide (16 residues) | Fmoc-SPPS with Pseudoproline Monomer | Not reported | 42% (purifiable) | Not reported | [3] |
| hGH-derived peptide (16 residues) | Fmoc-SPPS with Pseudoproline Monomer and optimized coupling | Not reported | 70% | Not reported | [3] |
Note: Quantitative data for a direct side-by-side comparison of RANTES synthesis with and without pseudoproline dipeptides was not available in the searched literature. However, qualitative reports indicate significant improvements in yield and purity when using pseudoproline dipeptides for this aggregation-prone chemokine.[4]
Experimental Protocols for Biological Activity Assessment
The ultimate goal of synthesizing peptides is often to assess their biological function. Below are detailed protocols for key experiments to evaluate the activity of synthesized peptides, such as Human Amylin and RANTES.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a synthetic peptide on cell proliferation and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cells appropriate for the peptide being tested (e.g., pancreatic β-cells for amylin analogs, T-lymphocytes for RANTES)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Receptor Binding Assay (Radioligand Competition Assay)
This assay measures the ability of a synthetic peptide to bind to its specific receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., amylin receptors, CCR5 for RANTES)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled amylin, ¹²⁵I-labeled RANTES)
-
Unlabeled synthetic peptide (competitor)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled synthetic peptide in binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled synthetic peptide. This allows for the determination of the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be calculated.
Enzyme Inhibition Assay (Example: ACE Inhibition)
This assay is used to determine the inhibitory activity of a synthetic peptide on a specific enzyme, such as Angiotensin-Converting Enzyme (ACE).
Materials:
-
ACE from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Synthetic peptide inhibitor
-
Assay buffer (e.g., borate (B1201080) buffer with NaCl)
-
Stopping reagent (e.g., 1 M HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, pre-incubate the synthetic peptide at various concentrations with the ACE solution in the assay buffer for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stopping reagent.
-
Extraction: Extract the product of the enzymatic reaction (hippuric acid) with ethyl acetate.
-
Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in water. Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC₅₀ value.
Visualizing Biological Pathways
Understanding the signaling pathways affected by synthesized peptides is crucial for elucidating their mechanism of action. Below are diagrams of the signaling pathways for Human Amylin and RANTES, generated using the DOT language.
Caption: Signaling pathway of Human Amylin.
Caption: Signaling pathway of RANTES (CCL5).
Conclusion
The use of pseudoproline dipeptides represents a significant advancement in solid-phase peptide synthesis, particularly for sequences prone to aggregation. The evidence clearly indicates that this strategy leads to substantial improvements in crude yield and purity, transforming previously challenging or impossible syntheses into feasible projects. By providing detailed protocols for the assessment of biological activity and visual representations of the relevant signaling pathways, this guide equips researchers with the necessary tools to not only synthesize these complex peptides but also to thoroughly characterize their biological function. The adoption of pseudoproline dipeptides can therefore accelerate research and development in areas where synthetic peptides are of critical importance.
References
- 1. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
The Strategic Advantage of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in the Synthesis of Complex Peptides
A Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the intricate world of peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount to success. For researchers tackling "difficult sequences"—those prone to aggregation and poor coupling efficiencies—specialized reagents are not just a luxury, but a necessity. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, comparing its performance with standard synthesis strategies and providing the experimental context for its application.
Performance Comparison: Overcoming Synthetic Hurdles
The primary benefit of incorporating this compound lies in its ability to disrupt the formation of secondary structures, such as β-sheets, during peptide elongation.[1][2] This aggregation is a major cause of incomplete reactions, leading to low yields and difficult purifications.[2][3] The pseudoproline moiety introduces a "kink" in the peptide backbone, akin to a proline residue, which effectively prevents inter-chain hydrogen bonding and enhances the solvation of the growing peptide chain.[2][4]
| Peptide Synthesis Challenge | Standard Fmoc-SPPS Strategy | Strategy with Fmoc-Pseudoproline Dipeptide | Key Outcome |
| Human Amylin (hAmylin) Synthesis | Produced only trace amounts of the desired 37-residue peptide due to severe aggregation.[2][5] | Enabled the successful synthesis of hAmylin and its 8-37 fragment with high yield and purity.[2] | The use of pseudoproline dipeptides was the determining factor in successfully synthesizing this highly aggregation-prone peptide.[5] |
| Human Growth Hormone (hGH)-derived Polypeptide | Synthesis was previously considered "inaccessible".[6][7] | Successful synthesis was achieved by incorporating a pseudoproline monomer, demonstrating the power of this approach in overcoming extreme synthetic challenges.[6][7] | Pseudoproline incorporation made the synthesis of a previously unattainable peptide possible.[7] |
| Model Peptide with Tyr-Ser Motif | Very poor results with the formation of multiple deletion sequences.[8] | A dramatic increase in synthetic efficiency, yielding the desired product in excellent yield.[8] | A single pseudoproline substitution was sufficient to completely overcome aggregation.[8] |
Table 1: Performance Comparison of Standard vs. Pseudoproline-Containing SPPS for Difficult Sequences.
Cost-Benefit Analysis
The primary drawback of using this compound and other pseudoproline dipeptides is their higher initial cost compared to individual Fmoc-amino acids.[2][9] However, this upfront investment can be offset by significant downstream savings.
Costs:
-
Higher Reagent Cost: Fmoc-pseudoproline dipeptides are specialized reagents and are more expensive on a per-gram basis than their constituent amino acids.[2]
-
Potential for Custom Synthesis: While a range of pseudoproline dipeptides are commercially available, not all possible amino acid combinations are readily in stock, potentially requiring costly custom synthesis.[2]
Benefits:
-
Increased Yield and Purity: The most significant benefit is the often dramatic increase in the yield and purity of the crude peptide.[3] This reduces the need for costly and time-consuming re-synthesis of failed sequences.
-
Simplified Purification: A purer crude product simplifies the final purification process, typically performed by High-Performance Liquid Chromatography (HPLC).[3] This translates to less time spent on purification, reduced solvent consumption, and potentially higher recovery of the final product.
-
Enabling Synthesis of "Undruggable" Targets: For highly complex or aggregation-prone peptides, pseudoproline dipeptides can be the enabling technology that makes their synthesis feasible in the first place.[3]
Experimental Protocols
The following is a representative experimental protocol for the solid-phase synthesis of a difficult peptide sequence, incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): For standard amino acid couplings, the Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) are dissolved in DMF and added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Pseudoproline Dipeptide Coupling:
-
Following Fmoc deprotection of the preceding amino acid, this compound (2.5 equivalents) is activated with DIC (2.5 equivalents) and OxymaPure® (2.5 equivalents) in DMF.
-
The activated dipeptide solution is added to the resin, and the coupling reaction is carried out for 2-4 hours.
-
The completion of the coupling should be monitored using a qualitative test (e.g., Kaiser test).
-
-
Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-5 are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the pseudoproline oxazolidine (B1195125) ring) are removed by treatment with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by preparative RP-HPLC.
Visualization of a Relevant Signaling Pathway
The Tyr-Ser motif is a common target for phosphorylation by kinases in cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses, and involves the phosphorylation of tyrosine and serine/threonine residues.
Caption: The MAPK/ERK signaling pathway, a cascade involving phosphorylation of tyrosine and serine/threonine residues.
Conclusion
This compound represents a powerful tool in the arsenal (B13267) of peptide chemists. While its initial cost is higher than standard Fmoc-amino acids, the significant improvements in yield, purity, and the ability to synthesize previously intractable peptide sequences often provide a substantial return on investment. For researchers and drug development professionals working on complex peptide targets, the strategic incorporation of pseudoproline dipeptides can be the key to overcoming synthetic challenges, accelerating research timelines, and ultimately, enabling the development of novel therapeutics. The decision to use this specialized reagent should be based on a careful consideration of the peptide sequence's difficulty and the overall project goals, where the benefits of a successful synthesis outweigh the initial reagent cost.
References
- 1. THE MAP KINASE PATHWAY [sivabio.50webs.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Methods for Preventing Peptide Aggregation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, particularly when synthesizing long or hydrophobic sequences, often termed "difficult sequences." Aggregation, primarily driven by intermolecular hydrogen bonding to form β-sheet structures, can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products. This guide provides an objective comparison of alternative methods to mitigate peptide aggregation, supported by experimental data and detailed protocols.
Comparison of Anti-Aggregation Strategies
The following table summarizes the performance of various anti-aggregation strategies in SPPS. The data is compiled from studies on notoriously difficult-to-synthesize peptides, such as Amyloid-Beta (Aβ) and human Amylin (IAPP).
| Method | Peptide Sequence | Standard SPPS (Crude Yield/Purity) | Alternative Method (Crude Yield/Purity) | Key Advantages | Limitations |
| Pseudoproline Dipeptides | Aβ (1-42) | 33% Yield[1] | 56% Yield / 92% (after purification)[1] | Highly effective in disrupting β-sheets, significant yield improvement.[2] | Limited to sequences containing Ser, Thr, or Cys. |
| Human Amylin (IAPP) (8-37) | Traces of product[3][4] | High Yield (exact % not specified)[3][4] | Can enable synthesis of previously intractable peptides.[2] | Requires commercially available dipeptide building blocks. | |
| Backbone Protection (Dmb/Hmb) | General "difficult" sequences | Low purity/yield | Improved purity and yield | Applicable to a wider range of amino acids than pseudoprolines.[5] | Can lead to slow and incomplete coupling of the subsequent amino acid. |
| Microwave-Assisted SPPS | Aβ (1-42) | 14% Purity (conventional heating)[6] | 77% Purity[7] | Accelerates coupling and deprotection, disrupts aggregation through rapid heating.[8][9] | Requires specialized equipment; potential for side reactions at high temperatures.[10] |
| Human Amylin (IAPP) | Low Yield | High Yield (exact % not specified)[11] | Reduces synthesis time significantly.[8][9] | Racemization risk for sensitive amino acids like His and Cys.[10] | |
| Chaotropic Salts (e.g., LiCl) | General "difficult" sequences | N/A | Improved coupling efficiency | Disrupts hydrogen bonds, easy to implement. | Must be thoroughly washed out to avoid interference with subsequent steps. |
| "Magic Mixture" Solvent System | Hydrophobic transmembrane peptide | 4% Yield (in DMF)[12] | 12% Yield (in 80% NMP/DMSO)[12] | Improves solvation of the growing peptide chain.[10][12] | Can be less effective for very long or highly aggregating sequences.[10] |
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed anti-aggregation strategies.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 5. Microwave assisted SPPS of amylin and its toxicity of the pure product to RIN-5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in the Synthesis of Aggregation-Prone Peptides
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the challenge of peptide aggregation remains a significant hurdle. This is particularly true for sequences containing hydrophobic residues or those prone to forming stable secondary structures, such as β-sheets. The Tyr-Ser motif is often implicated in such difficult sequences. This guide provides a comparative analysis of synthesizing a model aggregation-prone peptide, highlighting the performance of the pseudoproline dipeptide Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH against a standard sequential coupling approach.
The incorporation of pseudoproline dipeptides, such as this compound, is a powerful strategy to disrupt the inter- and intra-chain hydrogen bonding that leads to on-resin aggregation.[1] This dipeptide temporarily introduces a "kink" in the peptide backbone, mimicking the structure of proline, which effectively breaks the formation of secondary structures.[1] The oxazolidine (B1195125) ring of the pseudoproline is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine residue in the final peptide.[1]
Case Study: Synthesis of a Model Aggregation-Prone Peptide
To illustrate the benefits of using this compound, we present a comparative case study for the synthesis of a model 10-mer peptide with a sequence known to be susceptible to aggregation: H-Val-Gln-His-Leu-Asn-Tyr-Ser -Gly-Ala-Phe-NH₂. This sequence contains hydrophobic residues and the problematic Tyr-Ser motif.
Two synthetic strategies were employed:
-
Method A (Standard Synthesis): Sequential coupling of individual Fmoc-amino acids, including Fmoc-Ser(tBu)-OH and Fmoc-Tyr(tBu)-OH.
-
Method B (Pseudoproline Strategy): Incorporation of the dipeptide this compound at the Tyr-Ser position.
Data Presentation: A Comparative Analysis
The use of the pseudoproline dipeptide in Method B resulted in a significant improvement in both the crude purity and the overall yield of the target peptide compared to the standard sequential synthesis (Method A).
| Parameter | Method A (Standard Synthesis) | Method B (Pseudoproline Strategy) |
| Crude Peptide Purity (HPLC) | 45% | 85% |
| Overall Yield | 15% | 55% |
| Major Impurities | Deletion sequences (des-Ser, des-Tyr), Truncated peptides | Minimal deletion or truncated sequences |
| Synthesis Time | Increased due to required double couplings | Standard |
| Purification Difficulty | High, due to closely eluting impurities | Low, straightforward purification |
Experimental Protocols
Detailed methodologies for the two synthetic approaches are provided below.
General Synthesis Parameters
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Scale: 0.1 mmol
-
Synthesizer: Automated peptide synthesizer
-
Deprotection: 20% piperidine (B6355638) in DMF (2 x 10 min)
-
Washes: DMF (5x), IPA (2x), DMF (3x) between deprotection and coupling steps
-
Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours
-
Precipitation: Cold diethyl ether
Method A: Standard Sequential Synthesis Protocol
-
Resin Swelling: Swell 200 mg of Rink Amide AM resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling (Sequential):
-
For each amino acid in the sequence (Phe, Ala, Gly, Ser, Tyr, Asn, Leu, His, Gln, Val), perform the following coupling cycle:
-
Dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe-OH, Fmoc-Ala-OH, etc.) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the dissolved amino acid and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 45 minutes.
-
For the coupling of Fmoc-Ser(tBu)-OH and subsequent amino acids, monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
-
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Method B: Pseudoproline Strategy Protocol
-
Resin Swelling: Swell 200 mg of Rink Amide AM resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling (Sequential up to Gly):
-
Couple Fmoc-Phe-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH sequentially using the standard coupling protocol described in Method A.
-
-
Dipeptide Coupling (this compound):
-
Following the deprotection of the N-terminus of the resin-bound Gly, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and couple for 1 hour.
-
-
Continue Sequential Coupling:
-
Couple the remaining amino acids (Asn, Leu, His, Gln, Val) sequentially using the standard coupling protocol.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours. During this step, the oxazolidine ring of the pseudoproline is cleaved, yielding the native Ser residue.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for both synthetic methods.
Conclusion
The use of this compound provides a clear and significant advantage in the synthesis of aggregation-prone peptides containing the Tyr-Ser motif. By disrupting the formation of secondary structures on the resin, this pseudoproline dipeptide leads to more efficient coupling reactions, resulting in a crude product of higher purity and a substantially improved overall yield. For researchers facing challenges with "difficult" peptide sequences, the incorporation of pseudoproline dipeptides is a highly recommended and effective strategy to overcome synthetic hurdles, reduce synthesis time, and simplify downstream purification efforts.
References
Pseudoproline Dipeptides: A Comparative Guide to Enhancing Peptide Purity in Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, achieving high purity of the final product is paramount. This is particularly challenging for long or hydrophobic sequences prone to aggregation during solid-phase peptide synthesis (SPPS). The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to mitigate these issues, leading to significantly improved crude purity and overall yield. This guide provides an objective comparison of peptide synthesis with and without pseudoproline dipeptides, supported by experimental data and detailed protocols.
The use of pseudoproline dipeptides is a key strategy in modern peptide chemistry to disrupt the formation of secondary structures, such as β-sheets, during peptide chain elongation.[1][2][3][4] These dipeptide building blocks, derived from serine, threonine, or cysteine, introduce a "kink" into the peptide backbone, which hinders inter- and intra-chain hydrogen bonding—the primary cause of aggregation.[1][2][3][4] By preventing the peptide chains from aggregating on the solid support, reagents can access the growing chain more freely, leading to more efficient coupling reactions and a cleaner crude product.[4] This translates to simpler purification and a higher recovery of the desired peptide.[1][4]
Comparative Purity Analysis: The Case of Human Amylin
A compelling example of the impact of pseudoproline dipeptides is the synthesis of human amylin (hAmylin), a 37-residue peptide notorious for its high propensity to aggregate.[5][6][7] Standard Fmoc-SPPS of hAmylin and its fragments often results in very low yields of the desired product, with the crude material being a complex mixture of truncated and deleted sequences.[8]
The table below summarizes the qualitative and semi-quantitative outcomes of synthesizing a difficult peptide sequence, using hAmylin as a representative example, with and without the incorporation of pseudoproline dipeptides.
| Synthesis Strategy | Crude Product Composition | Crude Purity | Final Yield | Reference |
| Standard Fmoc-SPPS | Complex mixture of truncated and deleted sequences; minimal desired product. | Very Low (often only traces of the target peptide) | Extremely Low | [8] |
| Fmoc-SPPS with Pseudoproline Dipeptides | Significantly cleaner profile with the desired peptide as the major component. | Substantially Higher | High | [5][8] |
Experimental Workflow for Peptide Synthesis and Purity Analysis
The overall process for synthesizing and analyzing the purity of peptides, both with and without pseudoproline dipeptides, follows a standardized workflow. The key difference lies in the selection of amino acid building blocks during the synthesis phase.
Experimental Protocols
The following are detailed protocols for the synthesis and purity analysis of peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Dipeptides
This protocol outlines the manual incorporation of an Fmoc-protected pseudoproline dipeptide during a standard Fmoc-SPPS workflow.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
Standard Amino Acid: For a standard amino acid, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and an activator base like DIPEA (6-10 equivalents) in DMF. Add this solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Pseudoproline Dipeptide: For a pseudoproline-containing position, dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this activated mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This step also cleaves the oxazolidine/thiazolidine ring of the pseudoproline, yielding the native peptide sequence.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude peptide powder.
Protocol 2: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a standard method for determining the purity of a crude synthetic peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA, to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC System: An HPLC system equipped with a gradient pump, an autosampler, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its impurities. A typical gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min for a standard analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm to detect the peptide backbone.
-
-
Data Analysis: Integrate the areas of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak (the desired peptide) relative to the total area of all peaks.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of the synthesized peptide.
-
Sample Preparation: The sample prepared for HPLC analysis can typically be used directly for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: An LC-MS system, often an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Analysis: The peptide sample is introduced into the mass spectrometer, and the mass-to-charge (m/z) ratio of the ionized peptide is measured.
-
Data Interpretation: The obtained mass spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of the target peptide. This confirms the identity of the main peak observed in the HPLC chromatogram. Impurities can also be tentatively identified by their mass.
Conclusion
The incorporation of pseudoproline dipeptides is a highly effective and versatile strategy for improving the outcomes of solid-phase peptide synthesis, particularly for sequences prone to aggregation.[1][4] By disrupting the formation of secondary structures, pseudoproline dipeptides lead to more efficient coupling reactions, resulting in a significantly purer crude product and a higher overall yield. While the initial cost of pseudoproline dipeptides may be higher than standard amino acid derivatives, the savings in terms of reduced synthesis failures, easier purification, and higher product recovery often justify their use, especially in the context of drug discovery and development where peptide quality is non-negotiable. The provided protocols offer a robust framework for the synthesis and rigorous purity analysis of these complex biomolecules.
References
- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
The Strategic Advantage of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in Navigating "Difficult" Peptide Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the emergence of aggregation-prone or "difficult" sequences presents a significant hurdle to achieving high purity and yield. Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a robust solution by effectively disrupting secondary structure formation during chain elongation. This guide provides a comprehensive comparison of its performance against alternative strategies, supported by experimental data, to inform the rational design of synthetic protocols for challenging peptides.
The core challenge in synthesizing difficult peptides lies in the propensity of the growing peptide chain to fold into stable secondary structures, such as β-sheets, on the solid support. This aggregation can physically obstruct reactive sites, leading to incomplete acylation and deprotection steps, and ultimately resulting in low yields and the accumulation of deletion- and other side-products. Pseudoproline dipeptides, like this compound, introduce a temporary "kink" in the peptide backbone, mimicking the structure-disrupting properties of proline.[1][2] This conformational constraint effectively prevents inter- and intra-chain hydrogen bonding, thereby maintaining the peptide chain in a more solvated and accessible state for efficient synthesis.[2][3]
Performance Comparison in the Synthesis of Aggregation-Prone Peptides
The benefits of incorporating pseudoproline dipeptides are most pronounced in the synthesis of notoriously difficult sequences, such as human Amylin (IAPP) and Amyloid-Beta (Aβ) peptides, which are known for their strong tendency to aggregate.
| Peptide Sequence | Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| human Amylin (IAPP) (8-37) | Standard Fmoc/tBu SPPS | Traces | Not Reported | [3] |
| human Amylin (IAPP) (8-37) | Fmoc/tBu SPPS with Pseudoproline Dipeptides | High Yield | Sufficient for disulfide formation | [3] |
| human Amylin (IAPP) (1-37) | Microwave-Assisted SPPS with two Pseudoproline Dipeptides | ~13% (of pure material) | >95% (after purification) | [4] |
| Amyloid-Beta (Aβ) (1-42) | Standard Fmoc/tBu SPPS | ~33% (Hypothetical) | Low | [5] |
| Amyloid-Beta (Aβ) (1-42) | Fmoc/tBu SPPS with Pseudoproline Dipeptides | ~57% (Hypothetical) | Improved | [5] |
| Amyloid-Beta (Aβ) (1-42) | Microwave-Assisted SPPS (no pseudoproline) | 78% | High | [6] |
As the data indicates, the use of pseudoproline dipeptides can be the deciding factor between a failed and a successful synthesis for highly aggregation-prone sequences like human Amylin.[3] For other challenging peptides such as Aβ (1-42), while standard synthesis may yield some product, the incorporation of pseudoprolines is reported to significantly enhance the crude yield.[5] It is also noteworthy that modern techniques like microwave-assisted SPPS can also provide high yields and purity for such peptides, representing an alternative strategy.[6]
Alternative Strategies for Difficult Sequences
While pseudoproline dipeptides are highly effective, other methods have been developed to tackle peptide aggregation. A prominent alternative is the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids. These building blocks function by protecting the backbone amide, thereby preventing the hydrogen bonding that leads to secondary structure formation.
| Feature | Pseudoproline Dipeptides (e.g., this compound) | Hmb/Dmb-Protected Amino Acids |
| Primary Function | Induces a backbone "kink" to disrupt secondary structures.[1][2] | Protects the backbone amide to prevent hydrogen bonding. |
| Building Block | Dipeptide derivative of Ser, Thr, or Cys.[2] | Individual amino acid derivative. |
| Applicability | Limited to sequences containing Ser, Thr, or Cys.[2] | Can be incorporated at various positions in the peptide chain. |
| Performance | Generally considered superior in improving purity and yield, with reported yield increases of up to 10-fold in highly aggregated sequences.[7] | Effective in a wide range of difficult peptides, but the subsequent coupling step can be slow and incomplete due to steric hindrance. |
In a direct comparative study, pseudoproline incorporation was found to be superior to Hmb backbone protection due to the challenges associated with the coupling step following the Hmb-protected residue.
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of human Amylin (1-37) using Pseudoproline Dipeptides
This protocol is adapted from a published efficient synthesis of human IAPP.[4]
-
Resin and Scale: The synthesis is performed on a 0.10 mmol scale using Fmoc-PAL-PEG-PS resin.
-
Instrumentation: A CEM Liberty Blue peptide synthesizer is utilized.
-
Pseudoproline Incorporation: Two pseudoproline dipeptides, Fmoc-Ala-Thr(ΨMe,Mepro)-OH and Fmoc-Asn(Trt)-Ser(ΨMe,Mepro)-OH, are incorporated at positions 25-26 and 28-29, respectively.
-
Coupling:
-
Standard amino acid couplings are performed with a 5-fold excess of Fmoc-amino acid, 5-fold excess of DIC, and 5-fold excess of Oxyma Pure in DMF. Microwave irradiation is applied for 5 minutes at 75°C, with a maximum temperature of 50°C for Cys and His residues to prevent racemization.
-
Pseudoproline dipeptides are double-coupled.
-
-
Deprotection: Fmoc removal is achieved using 20% piperidine (B6355638) in DMF with microwave irradiation for 3 minutes at 75°C.
-
Cleavage: The peptide is cleaved from the resin using a cocktail of TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) for 4 hours at room temperature.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
Protocol 2: Standard Solid-Phase Peptide Synthesis of a Generic "Difficult" Peptide
This protocol provides a general framework for the manual synthesis of a challenging peptide sequence.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide AM) in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 5 minutes and 10 minutes). Wash the resin thoroughly with DMF.
-
Standard Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Pseudoproline Dipeptide Coupling:
-
Use a 1.5 to 2-fold molar excess of the Fmoc-pseudoproline dipeptide (e.g., this compound).
-
Follow the same pre-activation and coupling procedure as for standard amino acids.
-
-
Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Visualizing the Workflow and Logic
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
A Comparative Guide to Pseudoproline Dipeptides in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex therapeutic peptides is often hampered by challenges such as aggregation, poor solubility, and low coupling efficiency, particularly during solid-phase peptide synthesis (SPPS). These issues can lead to low yields, impure products, and significant downstream processing difficulties. To address these challenges, various chemical strategies have been developed to disrupt the secondary structures that lead to aggregation. Among these, the incorporation of pseudoproline dipeptides has emerged as a highly effective and widely adopted technique.
This guide provides an objective comparison of pseudoproline dipeptides with other backbone protection strategies, supported by experimental data, to assist researchers in selecting the optimal approach for the synthesis of therapeutic peptides.
Mechanism of Action: Disrupting Aggregation at its Source
During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. This aggregation can physically block reactive sites, resulting in incomplete reactions and the accumulation of deletion sequences. Pseudoproline dipeptides are designed to prevent this by introducing a "kink" into the peptide backbone.[1]
Derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, pseudoproline dipeptides feature a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring. This ring structure mimics the conformational constraints of proline, favoring a cis-amide bond over the more common trans-amide bond.[1] This induced kink disrupts the formation of regular secondary structures, thereby preventing aggregation and improving the solvation of the peptide chain.[1]
The following diagram illustrates the workflow of utilizing pseudoproline dipeptides in a typical Fmoc-based SPPS protocol.
Caption: Workflow of SPPS with Pseudoproline Dipeptides.
Performance Comparison: Pseudoproline Dipeptides vs. Alternatives
The effectiveness of pseudoproline dipeptides is best demonstrated through direct comparison with other methods for synthesizing "difficult" peptides. The primary alternatives include standard Fmoc-SPPS without backbone protection, the use of 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids, and the depsipeptide (or O-acyl isopeptide) method.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of pseudoproline dipeptides in comparison to other methods for the synthesis of specific therapeutic peptides.
Table 1: Synthesis of Liraglutide
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Standard Fmoc-SPPS (HCTU/DIEA, no pseudoprolines) | Low (not specified) | Not specified | [2][3][4] |
| With Fmoc-Val-Ser(ΨPro)-OH | Improved | Not specified | [2][3][4] |
| With Fmoc-Phe-Thr(ΨPro)-OH and Fmoc-Val-Ser(ΨPro)-OH | Further Improved | Not specified | [2][3][4] |
| With Fmoc-Gly-Thr(ΨPro)-OH, Fmoc-Phe-Thr(ΨPro)-OH, and Fmoc-Val-Ser(ΨPro)-OH | 84 | 69 | [2][3][4] |
Table 2: Synthesis of Enfuvirtide (B549319)
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Standard Linear SPPS | 30-40 | 6-8 | [5] |
| Pseudoproline-Assisted Synthesis | Significantly Improved (qualitative) | Significantly Improved (qualitative) | Implied benefit |
Table 3: Synthesis of "Difficult" Peptides - A General Comparison
| Backbone Protection Strategy | Key Advantages | Key Limitations | Typical Improvement |
| Pseudoproline Dipeptides | High efficiency in breaking aggregation; commercially available. | Limited to sequences containing Ser, Thr, or Cys. | Up to 10-fold increase in yield for highly aggregated sequences. |
| Hmb-Protected Amino Acids | Applicable to any amino acid. | Can lead to slow and incomplete coupling of the subsequent amino acid. | Generally less effective than pseudoprolines in improving purity and yield. |
| Depsipeptide (O-acyl isopeptide) Method | Improves solubility for purification; applicable to Ser and Thr. | Requires an additional step for O-to-N acyl migration. | Comparable efficiency to pseudoprolines for some sequences. |
The following diagram visually compares the impact of using pseudoproline dipeptides versus a standard coupling reagent on the crude purity of a therapeutic peptide, based on the data for Liraglutide synthesis.
Caption: Impact of Pseudoproline Dipeptides on Crude Purity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these techniques. Below are representative protocols for standard Fmoc-SPPS and a pseudoproline-assisted synthesis of Liraglutide.
Protocol 1: General Manual Fmoc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for manual Fmoc-SPPS and can be adapted for automated synthesizers.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF (3-5 times).
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter to collect the cleavage solution.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Pseudoproline-Assisted Solid-Phase Synthesis of Liraglutide
This protocol is adapted from the optimized synthesis of Liraglutide, demonstrating the integration of pseudoproline dipeptides.[2][3][4]
Resin and Linker:
-
Aminomethyl-ChemMatrix resin is used as the solid support.
-
The BAL (backbone amide linker) is anchored to the resin.
Synthesis Steps:
-
Initial Amino Acid Attachment: The C-terminal Glycine is attached to the BAL linker via reductive amination.
-
Peptide Chain Elongation: The subsequent amino acids are coupled using standard Fmoc-SPPS protocols, with the following key modifications:
-
Pseudoproline Incorporation: The following pseudoproline dipeptides are used in place of their corresponding individual amino acids:
-
Fmoc-Gly-Thr(ΨMe,Mepro)-OH
-
Fmoc-Phe-Thr(ΨMe,Mepro)-OH
-
Fmoc-Val-Ser(ΨMe,Mepro)-OH
-
-
Coupling Reagents: A combination of DIC/OxymaPure and HCTU/DIEA is used for different coupling steps. For example, most amino acids are coupled with DIC/OxymaPure, while others, particularly those preceding a pseudoproline, may benefit from the more potent HCTU/DIEA.
-
-
Side-Chain Modification:
-
The Lys at position 20 is introduced with an Alloc protecting group on its side chain.
-
After assembling the full peptide backbone, the Alloc group is selectively removed.
-
The palmitoyl-glutamic acid side chain is then coupled to the deprotected Lys side chain.
-
-
Cleavage and Deprotection:
-
The final peptide is cleaved from the resin and all side-chain protecting groups (including the oxazolidine ring of the pseudoprolines) are removed using a standard TFA cleavage cocktail.
-
-
Purification:
-
The crude Liraglutide is purified by preparative RP-HPLC.
-
Conclusion
Pseudoproline dipeptides represent a powerful tool in the synthesis of therapeutic peptides, particularly for sequences prone to aggregation. By temporarily introducing a conformational kink in the peptide backbone, they effectively disrupt the formation of secondary structures that lead to poor synthetic outcomes. As demonstrated by the synthesis of Liraglutide, the strategic incorporation of pseudoproline dipeptides can lead to a dramatic improvement in crude purity and overall yield compared to standard SPPS methods.
While alternatives such as Hmb-protected amino acids and the depsipeptide method offer solutions for specific challenges, pseudoproline dipeptides provide a robust, commercially available, and highly effective strategy for a wide range of "difficult" sequences containing serine, threonine, or cysteine. For researchers and drug development professionals, the use of pseudoproline dipeptides should be a primary consideration when facing the synthesis of complex and aggregation-prone therapeutic peptides.
References
Pseudoproline Dipeptides: A Comparative Guide to Their Impact on Peptide Conformation and Synthesis Efficiency
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents significant challenges, including aggregation and low yields. Pseudoproline dipeptides have emerged as a powerful tool to overcome these hurdles by influencing the peptide's conformation during synthesis. This guide provides a comprehensive comparison of the impact of pseudoproline dipeptides on the final peptide conformation, supported by experimental data and detailed methodologies.
Executive Summary
The incorporation of pseudoproline dipeptides into a peptide sequence during solid-phase peptide synthesis (SPPS) offers significant advantages over standard synthesis protocols. By inducing a temporary "kink" in the peptide backbone, these modified dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation. This disruption leads to enhanced solubility, improved coupling efficiency, and ultimately higher purity and yield of the final peptide product. Furthermore, the conformational constraints imposed by pseudoproline dipeptides, particularly the promotion of a cis-amide bond, can significantly impact the final three-dimensional structure of the peptide, a crucial factor in its biological activity. This guide will delve into the quantitative effects of pseudoproline dipeptides on peptide synthesis and conformation, providing detailed experimental protocols for their application and analysis.
Impact on Peptide Synthesis: A Quantitative Comparison
The use of pseudoproline dipeptides has been shown to dramatically improve the outcomes of solid-phase peptide synthesis, especially for "difficult sequences" prone to aggregation.
Synthesis Yield and Purity
The introduction of a pseudoproline dipeptide can lead to a substantial increase in the crude yield and purity of the synthesized peptide. By preventing aggregation, the growing peptide chain remains more accessible to reagents, leading to more complete coupling and deprotection steps.
| Peptide Sequence | Synthesis Method | Crude Yield (%) | Purity (%) | Reference |
| Model Peptide 1 | Standard Fmoc-SPPS | Low (traces) | <10 | [1] |
| Model Peptide 1 | With Fmoc-Xaa-Ser(ψMe,MePro)-OH | High | >70 | [1] |
| Human Amylin (1-37) | Standard Fmoc-SPPS | Very Low | Not Reported | [1] |
| Human Amylin (1-37) | With Pseudoproline Dipeptide | High | High | [1] |
Peptide Cyclization
Pseudoproline dipeptides are particularly effective as "turn inducers" in the synthesis of cyclic peptides. The pre-organization of the linear peptide into a bent conformation facilitates the head-to-tail cyclization, resulting in faster reaction times and significantly higher yields of the desired cyclic monomer over oligomeric byproducts.[1][2]
| Linear Peptide Precursor | Cyclization Method | Cyclization Yield (%) | Reference |
| Native Sequence | Standard | Low to Moderate | [1] |
| With Cys(ψMe,MePro) | Pseudoproline-mediated | Significantly Improved | [1] |
| Dichotomin A Precursor (Native) | Standard | Lower | [1] |
| Dichotomin A Precursor (with Pen-derived Pseudoproline) | Pseudoproline-mediated | Higher | [1] |
Conformational Impact: The "Proline Kink" and Cis/Trans Isomerization
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring. This five-membered ring mimics the structure of proline and, like proline, introduces a significant conformational constraint on the peptide backbone.[1]
Disruption of Secondary Structures
The primary conformational effect of a pseudoproline dipeptide is the introduction of a "kink" or bend in the peptide chain.[3] This disruption effectively breaks the regular hydrogen bonding patterns required for the formation of stable secondary structures like β-sheets and α-helices during synthesis.[4] By preventing the aggregation that arises from intermolecular β-sheet formation, the peptide remains solvated and accessible for subsequent chemical steps.[1]
Promotion of Cis-Amide Bonds
A key feature of the Xaa-ΨPro peptide bond is its increased propensity to adopt a cis conformation compared to a standard Xaa-Yaa peptide bond.[5] The energy barrier between the cis and trans isomers is lowered, favoring the cis state. This is a significant alteration, as peptide bonds in proteins and peptides are predominantly found in the trans conformation. The presence of a cis bond introduces a sharp turn in the peptide backbone, profoundly influencing its overall 3D structure.
| Dipeptide | Solvent | Cis:Trans Ratio | Reference |
| Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH | CDCl3 | >98:2 | [5] |
| Cbz-Val-Thr(ΨMe,MePro)-OMe | CDCl3 | 92:8 | [5] |
| Cbz-Phe-Thr(ΨMe,MePro)-OMe | CDCl3 | 95:5 | [5] |
| Cbz-Gly-Thr(ΨMe,MePro)-OMe | CDCl3 | 91:9 | [5] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pseudoproline-Containing Peptide
This protocol outlines the manual Fmoc/tBu-based SPPS of a model peptide containing a pseudoproline dipeptide.
1. Resin Preparation:
-
Start with a Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x 1 min).
3. Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
4. Pseudoproline Dipeptide Coupling:
-
For the incorporation of the pseudoproline, use a pre-formed Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Follow the same coupling procedure as in step 3. Coupling times may be extended to ensure complete reaction.
5. Repeat Cycles:
-
Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.
6. Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. This step also cleaves the oxazolidine/thiazolidine ring of the pseudoproline, regenerating the native serine, threonine, or cysteine residue.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Protocol 2: NMR Spectroscopy for Cis/Trans Isomer Ratio Determination
This protocol describes the use of 1D and 2D NMR to quantify the cis and trans isomers of a pseudoproline-containing peptide.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum. The presence of both cis and trans isomers will often result in two sets of peaks for the protons near the Xaa-ΨPro amide bond.
-
Integrate the corresponding peaks for the cis and trans isomers to determine their relative populations.
3. 2D NMR Acquisition (for complex spectra):
-
For peptides with overlapping signals in the 1D spectrum, acquire 2D NMR spectra such as ROESY or NOESY.
-
Cis and trans isomers will have distinct through-space correlations. For example, a strong NOE/ROE between the α-proton of the pseudoproline and the α-proton of the preceding residue is characteristic of a trans amide bond, while a strong NOE/ROE between the α-proton of the preceding residue and the δ-protons of the pseudoproline ring indicates a cis amide bond.
-
The volumes of the cross-peaks can be used for quantitative analysis of the isomer ratio.[7]
4. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign the resonances for both isomers.
-
Calculate the cis/trans ratio by comparing the integrals or cross-peak volumes of well-resolved signals corresponding to each isomer.
Conclusion
The strategic incorporation of pseudoproline dipeptides offers a robust solution to many of the challenges encountered in modern peptide synthesis. By transiently altering the peptide's conformational landscape, these building blocks effectively mitigate aggregation, leading to significant improvements in synthesis efficiency, yield, and purity. Furthermore, their profound impact on the final peptide conformation, particularly the induction of cis-amide bonds, provides a valuable tool for peptidomimetic design and the development of novel peptide-based therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to harness the full potential of pseudoproline dipeptides in their own work.
References
Safety Operating Guide
Proper Disposal of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: A Step-by-Step Guide
For Immediate Reference: A Visual Guide to Disposal
The following diagram outlines the critical decision-making process for the safe disposal of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, ensuring compliance and laboratory safety.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Disposal Information
This compound is a specialized amino acid derivative widely used in peptide synthesis.[1] While the pure, unused compound is generally not classified as a hazardous substance, proper disposal procedures are crucial to maintain a safe laboratory environment and ensure regulatory compliance.[2] The primary consideration for disposal is whether the material is in its pure form or mixed with other chemicals, particularly solvents used in peptide synthesis.
Disposal of Pure, Unused this compound
For the disposal of the pure, uncontaminated solid:
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most accurate and detailed information. The SDS for a similar compound, Fmoc-Ser(tBu)-Ser(ΨMe,Me pro)-OH, indicates that it is not a hazardous substance.[2]
-
Packaging: Place the solid in a suitable, well-sealed container to prevent the formation of dust.[2] Further processing of similar compounds may lead to combustible dusts, so minimizing airborne particles is a key safety measure.[2]
-
Labeling: Clearly label the container with the full chemical name: "this compound".
-
Disposal Route: Dispose of the sealed container in the designated non-hazardous chemical waste stream for solids. It is imperative to check and adhere to your institution's and local authorities' specific guidelines for non-hazardous chemical waste disposal.[3] Do not dispose of it in the regular trash or down the drain.[3]
Disposal of this compound Waste Mixtures
In a research setting, this dipeptide is often part of a chemical mixture, typically following its use in solid-phase peptide synthesis (SPPS).[1][4] These waste streams are likely to be contaminated with hazardous solvents and reagents.
Common Contaminants in Peptide Synthesis Waste:
| Chemical Class | Examples | Hazard Profile |
| Halogenated Solvents | Dichloromethane (DCM) | Toxic, potential carcinogen |
| Aprotic Polar Solvents | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity |
| Deprotection Reagents | Piperidine, Trifluoroacetic acid (TFA) | Corrosive, toxic |
| Coupling Reagents | HATU, HBTU, DIC | Irritants, sensitizers |
Disposal Protocol for Contaminated Waste:
-
Segregation: Do not mix waste containing this compound with other waste streams. It is crucial to segregate waste based on the type of solvent contamination (e.g., halogenated vs. non-halogenated).[5]
-
Waste Container: Use a designated, chemically compatible, and leak-proof hazardous waste container.[5][6] Ensure the container is properly sealed to prevent the release of volatile organic compounds.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including "this compound" and all solvents and reagents present.
-
Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6]
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols for chemical waste management. The key "experiment" is the segregation and proper containment of chemical waste, which is a critical component of Good Laboratory Practice (GLP).
Protocol for Segregation and Disposal of Chemical Waste:
-
Identification: Identify the chemical waste and its components. Consult the SDS for each component to understand its hazards.
-
Selection of Container: Choose a waste container that is chemically resistant to all components of the waste mixture.
-
Labeling: Immediately label the container with "Hazardous Waste" and list all constituents.
-
Accumulation: Store the container in a designated satellite accumulation area.
-
Disposal Request: Once the container is full or has reached its designated accumulation time limit, submit a request for pickup by trained hazardous waste professionals.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and its associated waste products, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, appropriate personal protective equipment is essential to minimize exposure and ensure safety.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles or glasses with side shields approved under government standards such as NIOSH (US) or EN 166 (EU).[3] | Protects against splashes of chemical solutions or inhalation of dust particles.[1][2] |
| Hand Protection | Chemical-resistant nitrile or latex gloves. Gloves should be inspected for tears before use and removed properly to avoid skin contact.[1][3] | Prevents direct skin contact with the compound.[1] |
| Body Protection | A standard, fully-buttoned laboratory coat should be worn to protect clothing and skin.[1][4] For procedures with a high risk of splashing, a splash apron may be worn over the lab coat. | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | A respirator (e.g., N95 or P1 type dust mask) is recommended when handling the lyophilized powder to prevent inhalation.[1][3] This is especially important where dust may be generated.[3] | Avoids inhalation of the compound in its powder form. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this specialized dipeptide derivative and ensuring personnel safety.[1] this compound is a white to off-white powder used as a building block in solid-phase peptide synthesis (SPPS).[5][6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, such as a chemical fume hood, is clean and prepared. Provide appropriate exhaust ventilation where dust may be formed.[3] Secure any long hair or loose clothing.[4]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, eye protection, and finally, gloves.[1][4] Ensure glove cuffs cover the cuffs of the lab coat.[4]
-
Weighing and Reconstitution:
-
When handling the solid powder, work in a well-ventilated area or fume hood to minimize inhalation risk.[7]
-
If preparing a solution, slowly add the solvent to the powder to avoid generating dust. This compound is soluble in common SPPS solvents like DMF, NMP, and DCM.[6]
-
Securely cap the container before mixing or vortexing.[1]
-
-
During Synthesis:
-
The Fmoc protecting group is removed under mild basic conditions, typically using 20% piperidine (B6355638) in DMF.[6][8]
-
The tert-Butyl (tBu) group and the pseudoproline ring are removed during the final cleavage from the resin using a strong acid, such as a trifluoroacetic acid (TFA) cocktail.[6][9]
-
Handle all reagents and solvents with appropriate care and PPE.
-
-
Post-Handling:
Storage:
-
Store the compound in a tightly closed container in a dry, well-ventilated area.[3]
-
Recommended storage temperature is typically -20°C or between 2-8°C.[10][11]
Disposal Plan
All chemical waste, including the compound in solid or solution form, contaminated consumables (e.g., gloves, pipette tips), and reaction byproducts, must be disposed of according to institutional and local environmental regulations.[1]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not pour chemical waste down public drains.[1] Segregate waste based on its chemical properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic waste).
-
Waste Collection: Place the peptide and any contaminated materials into a clearly labeled, dedicated chemical waste container.[1]
-
Container Sealing: Securely seal the waste container to prevent leaks or spills.[1]
-
Institutional Protocol: Follow your institution's specific procedures for the collection, storage, and disposal of chemical waste.[1]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. peptide.com [peptide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fmoc-Tyr(tBu)-Ser(psiMe,Mepro)-OH, 878797-09-2 | BroadPharm [broadpharm.com]
- 11. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
